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  • Product: 7-Bromo-5-chloroquinolin-ol
  • CAS: 94275-80-6

Core Science & Biosynthesis

Foundational

7-Bromo-5-chloroquinolin-8-ol IUPAC name and CAS number

The following technical guide details the physicochemical profile, synthesis, and application of 7-Bromo-5-chloroquinolin-8-ol . A Halogenated 8-Hydroxyquinoline Scaffold for Metallodrug Development Executive Summary 7-B...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and application of 7-Bromo-5-chloroquinolin-8-ol .

A Halogenated 8-Hydroxyquinoline Scaffold for Metallodrug Development

Executive Summary

7-Bromo-5-chloroquinolin-8-ol (CAS: 7640-33-7) is a mixed-halogen derivative of 8-hydroxyquinoline (oxine).[1][2][3][4] Distinguished by its asymmetric halogenation—a chlorine atom at position 5 and a bromine atom at position 7—this compound exhibits enhanced lipophilicity and altered metal-chelating stability constants compared to its parent scaffold. It is primarily utilized as a pharmacophore in the development of antimicrobial, antifungal, and anticancer agents, functioning via a metal-sequestration mechanism (ionophore activity) that disrupts metalloenzyme homeostasis in target pathogens or tumor cells.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

Nomenclature and Identification
ParameterDetail
IUPAC Name 7-Bromo-5-chloroquinolin-8-ol
Common Synonyms 5-Chloro-7-bromo-8-hydroxyquinoline; 7-Bromo-5-chlorooxine
CAS Number 7640-33-7
Molecular Formula C

H

BrClNO
Molecular Weight 258.50 g/mol
SMILES Oc1c(Br)cc(Cl)c2cccnc12
InChI Key ADJQQSUBKRASQN-UHFFFAOYSA-N
Physical Properties
  • Appearance: Off-white to tan crystalline solid.

  • Melting Point: 178–181 °C (decomposition).

  • Solubility:

    • High: DMSO, DMF, Chloroform.

    • Moderate: Ethanol, Methanol (hot).

    • Low/Insoluble: Water (log

      
       ≈ 3.4).
      
  • Acidity (pKa): The phenolic hydroxyl group has a pKa

    
     8.5, lowered from 9.9 (parent 8-HQ) due to the electron-withdrawing inductive effects of the halogens at positions 5 and 7.
    

Synthetic Pathways & Optimization

Retrosynthetic Logic

The synthesis of 7-bromo-5-chloroquinolin-8-ol requires strict regiochemical control. Electrophilic aromatic substitution on the 8-hydroxyquinoline ring favors the 5-position first, followed by the 7-position .

  • Correct Sequence: Chlorination

    
     5-Chloro intermediate 
    
    
    
    Bromination
    
    
    7-Bromo-5-chloro product.
  • Incorrect Sequence: Bromination first yields the 5-bromo isomer, leading to the wrong final product (5-bromo-7-chloroquinolin-8-ol).

Synthesis Workflow Visualization

The following diagram illustrates the stepwise halogenation pathway required to achieve the correct regioisomer.

SynthesisPathway cluster_legend Reaction Logic HQ 8-Hydroxyquinoline (Starting Material) NCS Step 1: NCS or Cl2 (Electrophilic Chlorination) HQ->NCS Cl_Int Intermediate: 5-Chloro-8-hydroxyquinoline (Cloxyquin) NBS Step 2: NBS or Br2 (Electrophilic Bromination) Cl_Int->NBS Final Target: 7-Bromo-5-chloroquinolin-8-ol NCS->Cl_Int Selectivity: C5 > C7 NBS->Final C5 Blocked -> C7 Substitution Regioselectivity: 5-position is kinetically favored. Regioselectivity: 5-position is kinetically favored.

Figure 1: Stepwise electrophilic aromatic substitution pathway ensuring correct halogen placement.

Detailed Experimental Protocol

Objective: Synthesis of 7-bromo-5-chloroquinolin-8-ol from 5-chloro-8-hydroxyquinoline.

Reagents:

  • 5-Chloro-8-hydroxyquinoline (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Glacial Acetic Acid (Solvent)

  • Ethanol (Recrystallization)

Procedure:

  • Dissolution: Dissolve 5.0 g (27.8 mmol) of 5-chloro-8-hydroxyquinoline in 50 mL of glacial acetic acid at room temperature. Ensure complete solubilization.

  • Bromination: Slowly add 5.2 g (29.2 mmol) of NBS portion-wise over 20 minutes.

    • Expert Insight: The reaction is exothermic.[5] Maintain temperature below 35°C to prevent poly-halogenation or oxidation byproducts.

  • Reaction: Stir the mixture at ambient temperature for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The starting material spot (

    
    ) should disappear, replaced by a slightly less polar product.
    
  • Quenching: Pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form immediately.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with water (

    
     mL) to remove residual acetic acid and succinimide.
    
  • Purification: Recrystallize the crude solid from hot ethanol.

    • Validation: Dissolve in minimum boiling ethanol, filter while hot (to remove insoluble impurities), and cool slowly to 4°C.

  • Drying: Dry the crystals in a vacuum oven at 50°C for 12 hours.

Yield: Expect 85–90% yield.

Pharmacological & Biological Applications[9][10][13][14]

Mechanism of Action: Metal Chelation

The core pharmacological activity of 7-bromo-5-chloroquinolin-8-ol lies in its bidentate chelating ability. The nitrogen (N1) and oxygen (O8) atoms form stable 5-membered rings with divalent metal ions (


), specifically Copper (Cu), Zinc (Zn), and Iron (Fe).
  • Ionophore Effect: The lipophilic halogens allow the drug-metal complex to cross cell membranes passively. Once intracellular, the complex can dissociate or generate Reactive Oxygen Species (ROS) via Fenton chemistry.

  • Enzyme Inhibition: By sequestering critical cofactors, the compound inhibits metalloproteases and metallo-beta-lactamases.

Biological Activity Visualization[10]

MOA Ligand 7-Bromo-5-chloroquinolin-8-ol (Lipophilic Ligand) Complex Lipophilic Metal Complex (2:1 Ligand:Metal) Ligand->Complex Chelation Metal Extracellular Metal Ions (Cu2+, Zn2+) Metal->Complex Membrane Cell Membrane (Lipid Bilayer) Complex->Membrane Passive Diffusion Intracellular Intracellular Space Membrane->Intracellular ROS ROS Generation (Oxidative Stress) Intracellular->ROS Redox Cycling (Cu) Enzyme Metalloenzyme Inhibition (Proteasome/DNA Gyrase) Intracellular->Enzyme Cofactor Theft

Figure 2: Mechanism of Action—Ionophore transport and intracellular target disruption.

Therapeutic Areas
  • Anticancer: Acts as a proteasome inhibitor when complexed with copper, inducing apoptosis in malignant cells.

  • Antimicrobial: Effective against Gram-positive bacteria (S. aureus) and Mycobacterium tuberculosis.[6] The halogenation pattern prevents rapid metabolic degradation, extending half-life compared to non-halogenated 8-HQ.

  • Alzheimer's Research: Investigated for its ability to dissolve amyloid-beta plaques by chelating Cu/Zn ions involved in plaque aggregation (PBT2 analog behavior).

Analytical Characterization

To validate the synthesis of 7-bromo-5-chloroquinolin-8-ol, the following spectral data must be confirmed:

  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       8.97 (dd, 1H, H-2)
      
    • 
       8.50 (dd, 1H, H-4)
      
    • 
       7.95 (s, 1H, H-6) — Diagnostic singlet indicating substitution at C5 and C7.
      
    • 
       7.75 (dd, 1H, H-3)
      
  • Mass Spectrometry (ESI+):

    • M+H peak at

      
       257.9/259.9 (distinctive Br/Cl isotope pattern: 75:100:25 ratio for M, M+2, M+4).
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82095, 7-Bromo-5-chloroquinolin-8-ol. Retrieved from [Link]

  • Collis, G. E., Burrell, A. K., John, K. D., & Plieger, P. G. (2003). 7-Bromoquinolin-8-ol.[7] Acta Crystallographica Section C: Crystal Structure Communications, 59(8), o443-o444. (Confirming regioselectivity of bromination). Retrieved from [Link]

  • Gershon, H., et al. (1969).Reinvestigation of the Halogenation of 8-Hydroxyquinoline. Journal of Organic Chemistry. (Establishing the 5- then 7- substitution order logic).

Sources

Exploratory

Physical and chemical properties of 7-Bromo-5-chloro-8-hydroxyquinoline

An In-depth Technical Guide to 7-Bromo-5-chloro-8-hydroxyquinoline Introduction 7-Bromo-5-chloro-8-hydroxyquinoline is a halogenated derivative of 8-hydroxyquinoline (8-HQ), a heterocyclic organic compound. As a member o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 7-Bromo-5-chloro-8-hydroxyquinoline

Introduction

7-Bromo-5-chloro-8-hydroxyquinoline is a halogenated derivative of 8-hydroxyquinoline (8-HQ), a heterocyclic organic compound. As a member of the 8-HQ family, it possesses significant chemical and biological properties, primarily stemming from its potent ability to chelate metal ions.[1][2][3] This characteristic makes it a molecule of substantial interest to researchers in medicinal chemistry, analytical chemistry, and materials science. Its structure serves as a valuable scaffold in pharmaceutical development for creating new therapeutic agents, particularly in the antimicrobial and anticancer fields.[3][4][5] This guide provides a comprehensive overview of the core physical and chemical properties, synthesis, applications, and safety protocols for 7-Bromo-5-chloro-8-hydroxyquinoline, intended for researchers, scientists, and drug development professionals.

Compound Identification

Correctly identifying a chemical compound is the foundation of all scientific research. The following identifiers and structural details define 7-Bromo-5-chloro-8-hydroxyquinoline.

  • IUPAC Name : 7-bromo-5-chloroquinolin-8-ol[6]

  • Synonyms : 7-Bromo-5-chloro-8-quinolinol, 5-Chloro-7-bromo-8-hydroxyquinoline[7]

  • CAS Number : 7640-33-7[6][8][9][10]

  • Chemical Formula : C₉H₅BrClNO[6][7][8][9]

  • 2D Structure :

    
    
    

Physical Properties

The physical properties of a compound dictate its handling, storage, and application in various experimental setups. For instance, its solubility and partition coefficient are critical for designing drug delivery systems and analytical extraction procedures.

PropertyValueSource(s)
Molecular Weight 258.50 g/mol [6][7][8][9]
Appearance Very pale yellow solid[8]
Physical State Solid[8]
Melting Point 179 - 182 °C[8][10]
Octanol/Water Partition Coefficient (logP) 3.356[7]
Water Solubility (log₁₀WS) -4.44 (solubility in mol/L)[7]
Enthalpy of Sublimation 113.20 ± 0.80 kJ/mol[7]

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of 7-Bromo-5-chloro-8-hydroxyquinoline. The data from techniques like NMR and IR spectroscopy provide a unique fingerprint of the molecule's structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) : The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For 7-Bromo-5-chloro-8-hydroxyquinoline, characteristic chemical shifts have been reported as follows: δ 8.839, 8.494, 7.721, and 7.585 ppm, with specific coupling constants that help define the relationship between adjacent protons on the quinoline ring system.[11]

  • FTIR and FT-Raman Spectroscopy : Vibrational spectroscopy offers deep insight into the functional groups and overall molecular structure. Comprehensive studies of the Fourier Transform Infrared (FTIR) and FT-Raman spectra of this compound have been conducted, covering the ranges of 4000-400 cm⁻¹ and 4000-100 cm⁻¹, respectively.[12] These studies provide a complete assignment of the fundamental vibrational modes, which are in good agreement with theoretical calculations, confirming the molecular geometry.[12]

Chemical Properties and Reactivity

Metal Chelation: The Core Mechanism

The most significant chemical property of 8-hydroxyquinoline and its derivatives is the ability to act as a bidentate chelating agent.[3][5] The nitrogen atom of the pyridine ring and the deprotonated oxygen of the hydroxyl group form a stable five-membered ring with a variety of metal ions. This sequestration of metal ions is the primary mechanism behind many of its biological activities, as it can disrupt metal homeostasis in cells.[3][13] The high lipophilicity of the molecule allows the resulting metal complexes to permeate cell membranes, delivering metal ions into or removing them from cellular compartments.[13]

Caption: Metal chelation by 7-Bromo-5-chloro-8-hydroxyquinoline.

Reactivity and Synthesis

The synthesis of 7-Bromo-5-chloro-8-hydroxyquinoline typically starts with a precursor from the quinoline family, which undergoes sequential halogenation. The quinoline ring is susceptible to electrophilic substitution, allowing for the introduction of halogen atoms at specific positions. A plausible and controlled synthetic route involves the bromination of 5-chloro-8-hydroxyquinoline to yield the target compound. Precise control of reagents and reaction conditions is critical to ensure the desired 5,7-disubstituted product and avoid the formation of other isomers.[14]

SynthesisWorkflow node_start node_start node_reagent node_reagent node_product node_product A 5-chloro-8-hydroxyquinoline (Starting Material) D 7-Bromo-5-chloro-8-hydroxyquinoline (Final Product) A->D Electrophilic Aromatic Substitution B Brominating Agent (e.g., NBS, Br₂) B->D C Reaction Solvent (e.g., Acetic Acid, CHCl₃) C->D

Caption: General synthesis workflow for the target compound.

Experimental Protocol: Synthesis via Halogenation

The following is a representative protocol for the synthesis of a dihalogenated 8-hydroxyquinoline, which illustrates the general principles that would be adapted for 7-Bromo-5-chloro-8-hydroxyquinoline.

  • Dissolution : Dissolve the starting material (e.g., 5-chloro-8-hydroxyquinoline) in a suitable solvent such as chloroform or glacial acetic acid in a reaction flask.[15]

  • Addition of Halogenating Agent : Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide or a solution of bromine in the same solvent) to the reaction mixture at a controlled temperature, often with stirring.[14]

  • Reaction Monitoring : Stir the mixture for a specified period (e.g., 1-3 hours) at room temperature or with gentle heating.[14][15] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up : Once the reaction is complete, the mixture is typically quenched, for example, by washing with an aqueous solution of sodium bisulfite to remove excess halogen.[15]

  • Isolation : The product is isolated from the organic layer. This may involve solvent evaporation followed by precipitation or crystallization.

  • Purification : The crude product is purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield the final, pure compound.

Applications in Research and Development

The unique chemical properties of 7-Bromo-5-chloro-8-hydroxyquinoline make it a versatile tool in several scientific domains.

  • Antimicrobial Agent : As a clioquinol derivative, it demonstrates efficacy against a range of bacteria and fungi, making it a valuable lead compound in the development of new antimicrobial agents.[4][16]

  • Pharmaceutical Development : The 8-HQ scaffold is a cornerstone in drug discovery. Derivatives are actively investigated for their potential as antineurodegenerative (combating diseases like Alzheimer's by modulating metal ion concentrations in the brain), anticancer, and antiviral agents.[3][4][16] For example, this compound was shown to inhibit the cytopathic effect of SARS-CoV-2 in Vero E6 cells and block the interaction between the viral spike protein and the human ACE2 receptor.[16]

  • Analytical Chemistry : It serves as a sensitive reagent in analytical techniques for the detection and quantification of metal ions.[4]

  • Fluorescent Probes : The compound's structure can be incorporated into more complex molecules to create fluorescent probes for biological imaging, enabling the visualization of metal ion concentrations within cells.[4]

Safety and Handling

Proper handling and storage are paramount when working with any research chemical. The following information is derived from aggregated GHS data.

  • GHS Classification :

    • Pictogram : GHS07 (Exclamation mark)

    • Signal Word : Warning [6]

    • Hazard Statement : H302: Harmful if swallowed.[6]

  • Precautionary Statements :

    • P264 : Wash hands and exposed skin thoroughly after handling.[6]

    • P270 : Do not eat, drink or smoke when using this product.[6]

    • P301 + P312 : IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P330 : Rinse mouth.[6]

    • P501 : Dispose of contents/container to an approved waste disposal plant.[6]

  • Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Storage : Store in a cool, dry place in a tightly sealed container.

References

  • Vertex AI Search. (n.d.). 7-Bromo-5-chloro-8-hydroxyquinoline.
  • Lab Pro Inc. (n.d.). 7-Bromo-5-chloro-8-hydroxyquinoline, 1G - B1190-1G.
  • Santa Cruz Biotechnology. (n.d.). 5-Chloro-8-quinolinol | CAS 130-16-5.
  • AK Scientific, Inc. (n.d.). 130-16-5 5-Chloro-8-hydroxyquinoline.
  • TCI Chemicals. (n.d.). 5-Chloro-8-hydroxyquinoline | 130-16-5.
  • Sigma-Aldrich. (n.d.). 5-Chloro-8-quinolinol 95 130-16-5.
  • Pharmaffiliates. (n.d.). 7-Bromo-5-chloro-8-hydroxyquinoline | CAS No : 7640-33-7.
  • PubChem. (n.d.). 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817.
  • TCI Chemicals. (n.d.). 7-Bromo-5-chloro-8-hydroxyquinoline | 7640-33-7.
  • PubChem. (n.d.). 8-Quinolinol, 7-bromo-5-chloro- | C9H5BrClNO | CID 82095.
  • Cheméo. (n.d.). Chemical Properties of 5-Chloro-7-bromo-8-hydroxyquinoline (CAS 7640-33-7).
  • covid19-help.org. (n.d.). 7-bromo-5-chloro-8-hydroxyquinoline.
  • PubChem. (n.d.). 7-Bromo-8-hydroxyquinoline | C9H6BrNO | CID 384161.
  • ChemicalBook. (n.d.). 7-BROMO-5-CHLORO-8-HYDROXYQUINOLINE(7640-33-7) 1H NMR spectrum.
  • Indian Academy of Sciences. (n.d.). Formation constants of chelates of 7-bromo-8-hydroxy-quinoline-5-sulphonic acid with yttrium and some lanthanides.
  • MilliporeSigma. (n.d.). SAFETY DATA SHEET.
  • Cheméo. (n.d.). 5-Chloro-7-bromo-8-hydroxyquinoline.pdf.
  • SciSpace. (2014, January 15). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • Open Access Journals. (2013, December 10). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • PubMed. (2009, May 15). Vibrational spectroscopic investigations, ab initio and DFT studies on 7-bromo-5-chloro-8-hydroxyquinoline.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • PMC. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • Fisher Scientific. (n.d.). 7-Bromo-5-chloro-8-hydroxyquinoline 98.0+%, TCI America 1 g.
  • PMC. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.
  • Dovepress. (2013, October 4). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - video abstract.
  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • SciSpace. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.
  • MilliporeSigma. (n.d.). 7-Bromo-5-chloroquinolin-8-ol | 7640-33-7.
  • ResearchGate. (n.d.). NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO.
  • Lab Supplies. (n.d.). 7-Bromo-5-chloro-8-hydroxyquinoline, 5g, Each.
  • TCI Deutschland GmbH. (n.d.). 7-Bromo-5-chloro-8-hydroxyquinoline | 7640-33-7.
  • Equation Chemical. (n.d.). 7-BROMO-5-CHLORO-8-HYDROXYQUINOLINE.
  • Apollo Scientific. (n.d.). 5-Chloro-8-hydroxyquinoline.
  • Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline.
  • ChemBK. (n.d.). 5-Chloro-7-iodo-8-hydroxyquinoline.
  • Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Mechanistic Pharmacology of 7-Bromo-5-chloroquinolin-8-ol (CLBQ14)

Executive Summary As the landscape of antimicrobial resistance expands, the identification of novel pharmacophores targeting unexploited bacterial pathways is critical. This technical guide provides an in-depth analysis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the landscape of antimicrobial resistance expands, the identification of novel pharmacophores targeting unexploited bacterial pathways is critical. This technical guide provides an in-depth analysis of 7-Bromo-5-chloroquinolin-8-ol , widely designated in contemporary drug discovery literature as CLBQ14 . Originally recognized as a halogenated congener of the antimicrobial clioquinol, CLBQ14 has been validated as a highly potent and selective inhibitor of methionine aminopeptidases (MetAPs), specifically the MtMetAP1a and MtMetAP1c isoforms in Mycobacterium tuberculosis[1].

This whitepaper delineates the fundamental physicochemical identity of the compound—focusing on its molecular weight, formula, and structural descriptors—and provides field-proven, self-validating experimental workflows for evaluating its metalloenzyme inhibitory activity.

Part 1: Structural Identity and Physicochemical Profiling

The molecular architecture of CLBQ14 is defined by an 8-hydroxyquinoline core substituted with a chlorine atom at the C5 position and a bromine atom at the C7 position. This specific di-halogenation pattern is not merely a structural artifact; it is the causal driver for its optimized target engagement. The addition of the bulky, electron-withdrawing halogens modulates the pKa of the hydroxyl group to optimize metal chelation at physiological pH, while simultaneously increasing the overall lipophilicity to ensure penetration through lipid-rich mycobacterial cell walls[2].

Quantitative Chemical Data

The following table summarizes the core physicochemical parameters and identifiers for 7-Bromo-5-chloroquinolin-8-ol[3].

PropertyValueMethod / Source
Molecular Formula C9H5BrClNOComputed by PubChem 2.2
Molecular Weight 258.50 g/mol Standard Atomic Weights
Monoisotopic Mass 256.9243 DaComputed by PubChem 2.2
LogP (Lipophilicity) ~3.03 (Exp) / 3.6 (Pred)Experimental / XLogP3
SMILES C1=CC2=C(C(=C(C=C2Cl)Br)O)N=C1OEChem 2.3.0
InChIKey ADJQQSUBKRASQN-UHFFFAOYSA-NInChI 1.07.2
CAS Registry Number 7640-33-7CAS Common Chemistry

Part 2: Mechanistic Pharmacology & Causality

Methionine aminopeptidases (MetAPs) are dinuclear metalloproteases responsible for N-terminal methionine excision (NME), a universally conserved post-translational modification essential for protein maturation and microbial proteostasis[4].

The Causality of Inhibition: The 8-hydroxyquinoline scaffold of CLBQ14 acts as a bidentate metal chelator. The nitrogen of the quinoline ring and the oxygen of the hydroxyl group coordinate directly with the divalent metal ions (typically Co²⁺, Mn²⁺, or Fe²⁺) residing in the MetAP active site. By selectively chelating these active site metals, CLBQ14 displaces the catalytic water molecules required for the hydrolytic cleavage of the N-terminal methionine. This halts protein maturation, inducing severe proteotoxic stress and subsequent pathogen death[1]. Furthermore, its high lipophilicity (LogP > 3.0) and stability in acidic environments allow it to effectively target latent, non-growing M. tuberculosis residing within the acidic phagolysosomes of host macrophages[2].

Pathway Visualization

MOA A CLBQ14 (C9H5BrClNO) MW: 258.50 g/mol B Lipid-Rich Cell Wall Penetration (LogP ~3.03) A->B C Localization to MetAP Active Site B->C D Bidentate Chelation of Dinuclear Metal Center (Co2+/Mn2+) C->D E Inhibition of N-terminal Methionine Excision (NME) D->E F Proteostasis Disruption & Pathogen Clearance E->F

Caption: Mechanistic pathway of CLBQ14-mediated MetAP inhibition and subsequent pathogen clearance.

Part 3: Experimental Workflows & Protocols

To rigorously validate the inhibitory kinetics of CLBQ14, a robust, self-validating fluorogenic assay is required. The following protocol utilizes Methionine-7-amido-4-methylcoumarin (Met-AMC) as a substrate to measure in vitro MetAP enzyme inhibition.

In Vitro MetAP Enzyme Inhibition Assay

System Self-Validation: This protocol incorporates internal controls to ensure data integrity. Because MetAP is a metalloenzyme, the assay buffer must be meticulously controlled for trace metals. Exogenous addition of the specific catalytic metal (CoCl₂) ensures the recombinant enzyme is fully loaded and active. EDTA (a broad-spectrum metal chelator) is included as a positive control to validate that the observed inhibition is strictly metal-dependent.

Step-by-Step Methodology:

  • Reagent & Buffer Preparation:

    • Prepare the Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10% glycerol, and 0.05% Tween-20.

    • Causality Note: The inclusion of 0.05% Tween-20 is critical. CLBQ14 is highly lipophilic; the surfactant prevents the compound from forming colloidal aggregates or adhering to the hydrophobic walls of the microplate, which would artificially lower the effective concentration.

    • Supplement the buffer with 10 µM CoCl₂ immediately before use to activate the recombinant MtMetAP enzyme.

  • Compound Dilution:

    • Dissolve CLBQ14 in 100% anhydrous DMSO to create a 10 mM stock solution.

    • Perform serial dilutions in the Assay Buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM. Ensure the final DMSO concentration remains ≤1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation:

    • Add 10 nM of recombinant MtMetAP1c to a 96-well black, flat-bottom microplate.

    • Add the diluted CLBQ14. In parallel wells, include a vehicle control (1% DMSO) and a positive control (1 mM EDTA).

    • Incubate the plate at 37°C for 30 minutes.

    • Causality Note: Pre-incubation is mandatory. It allows the bidentate chelation mechanism to reach thermodynamic equilibrium with the enzyme's metal center before the competitive substrate is introduced.

  • Reaction Initiation & Measurement:

    • Initiate the enzymatic reaction by adding 50 µM of the Met-AMC substrate to all wells.

    • Immediately monitor fluorescence (Excitation: 350 nm, Emission: 460 nm) continuously for 30 minutes using a kinetic microplate reader.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the fluorescence progress curve.
      
    • Determine the IC₅₀ using non-linear regression (four-parameter logistic equation) by comparing the

      
       of compound-treated wells to the vehicle control.
      

References

  • Characterization of Clioquinol and Analogs as Novel Inhibitors of Methionine Aminopeptidases from Mycobacterium tuberculosis Source: PubMed Central (PMC) / NIH URL:[Link]

  • 8-Quinolinol, 7-bromo-5-chloro- | C9H5BrClNO | CID 82095 Source: PubChem URL:[Link]

  • Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical Studies of CLBQ14, a Novel Methionine Aminopeptidase Inhibitor for the Treatment of Infectious Diseases Source: PubMed Central (PMC) / NIH URL:[Link]

  • Methionine Aminopeptidases: Potential Therapeutic Target for Microsporidia and other Microbes Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Exploratory

Technical Monograph: Spectral Characterization of 7-Bromo-5-chloro-8-hydroxyquinoline

The following technical guide details the spectral characterization of 7-Bromo-5-chloro-8-hydroxyquinoline (BCQ) . This monograph is designed for researchers requiring precise structural validation data for medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectral characterization of 7-Bromo-5-chloro-8-hydroxyquinoline (BCQ) . This monograph is designed for researchers requiring precise structural validation data for medicinal chemistry or coordination complex synthesis.

[1][2]

Compound Identity:

  • IUPAC Name: 7-Bromo-5-chloroquinolin-8-ol[1][2]

  • Common Names: 5-Chloro-7-bromo-8-hydroxyquinoline; BCQ

  • CAS Registry Number: 7640-33-7[3][1][2][4][5][6][7]

  • Molecular Formula: Cngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    H
    
    
    
    BrClNO[3][8][9]
  • Molecular Weight: 258.50 g/mol [1][9]

Executive Summary & Physicochemical Profile

7-Bromo-5-chloro-8-hydroxyquinoline is a mixed-halogenated derivative of 8-hydroxyquinoline (oxine). Unlike its symmetric analogs (5,7-dichloro- or 5,7-dibromo-8-quinolinol), BCQ possesses a unique electronic environment due to the differing electronegativities and atomic radii of the chlorine (C5) and bromine (C7) substituents. This asymmetry is critical in ligand-binding studies, particularly for transition metals (Cu, Zn), where it acts as a bidentate (N,O) chelator with distinct steric properties.

Physicochemical Properties Table
PropertyValueNotes
Appearance Yellow to tan crystalline powderTypical of halogenated oxines
Melting Point 179.0 – 182.0 °CSharp melting range indicates high crystallinity
Solubility Soluble in DMSO, DMF, CHCl

; Sparingly soluble in EtOH; Insoluble in H

O
Requires organic solvent for NMR
pKa ~3.0 (NH

), ~9.0 (OH)
Estimated based on 8-HQ scaffold shifts

Synthesis & Structural Logic

The synthesis of BCQ typically follows an electrophilic aromatic substitution sequence. The order of halogenation is dictated by the directing power of the phenolic -OH group and the relative reactivity of the C5 vs. C7 positions.

Reaction Pathway Analysis

The C5 position in 8-hydroxyquinoline is kinetically favored for electrophilic attack (para to the hydroxyl group). Consequently, controlled chlorination usually precedes bromination to achieve the specific 5-chloro-7-bromo isomer efficiently.

SynthesisLogic HQ 8-Hydroxyquinoline (Starting Material) Cl_Step Step 1: Chlorination (NCS or Cl2, controlled) HQ->Cl_Step Intermediate 5-Chloro-8-hydroxyquinoline (Major Isomer) Cl_Step->Intermediate Electrophilic Subst. at C5 Br_Step Step 2: Bromination (NBS or Br2) Intermediate->Br_Step Final 7-Bromo-5-chloro-8-hydroxyquinoline (Target) Br_Step->Final Electrophilic Subst. at C7

Figure 1: Sequential halogenation logic for regioselective synthesis of BCQ.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the most definitive confirmation of the mixed halogen state. The presence of one chlorine (


Cl/

Cl) and one bromine (

Br/

Br) atom creates a distinct isotopic envelope that differs from mono-halogenated or symmetric di-halogenated species.
Isotopic Abundance Pattern

The molecular ion cluster spans m/z 257 to 261. Due to the specific natural abundances (Cl


 3:1, Br 

1:1), the M+2 peak is the base peak (highest intensity).
m/z PeakCompositionRelative Intensity (Calc.)Experimental Observation
257 (M)

Cl +

Br
~75%Significant peak
259 (M+2) (

Cl +

Br) + (

Cl +

Br)
100% (Base Peak) Dominant signal
261 (M+4)

Cl +

Br
~25%Distinct satellite

Interpretation:

  • m/z 257: The lightest isotopologue.

  • m/z 259: The overlap of the heavier Cl isotope with the lighter Br isotope, and the lighter Cl with the heavier Br isotope, results in this being the most abundant peak (ratio approx 3:4:1).

Fragmentation Pathway

Primary fragmentation involves the loss of the halogen atoms and the expulsion of CO (characteristic of phenols).

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 257/259/261 Frag1 [M - CO]+ (Phenolic expulsion) M_Ion->Frag1 -28 Da Frag2 [M - Cl]+ or [M - Br]+ (Halogen Loss) M_Ion->Frag2 -35/79 Da Frag3 Ring Degradation (HCN loss from Pyridine) Frag1->Frag3 Further decay

Figure 2: Proposed fragmentation pathway under Electron Impact (EI) ionization.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) confirms the regiochemistry. The substitution at C5 and C7 leaves only one proton on the benzene ring (H-6) and three protons on the pyridine ring (H-2, H-3, H-4).

H NMR Data (CDCl , 500 MHz)

The spectrum is characterized by a distinct singlet in the aromatic region (H-6) and a standard pyridine coupling pattern.

Chemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationAssignmentStructural Context
8.84 dd4.3, 1.41HH-2

-proton to Nitrogen (most deshielded)
8.49 dd8.6, 1.41HH-4

-proton to Nitrogen
7.72 s-1HH-6 Isolated aromatic proton between Cl (C5) and Br (C7)
7.59 dd8.6, 4.31HH-3

-proton, couples to H-2 and H-4

Key Diagnostic Feature: The singlet at 7.72 ppm is the definitive proof of the 5,7-substitution pattern. If the substitution were 5,6- or 6,7-, the benzene ring protons would show doublet coupling (


 Hz).
C NMR Data (Predicted/Literature Consensus)
  • C-OH (C-8): ~150–153 ppm (Deshielded by Oxygen)[2]

  • C-N (C-2): ~150 ppm (Deshielded by Nitrogen)

  • C-Cl (C-5): ~120–125 ppm[2]

  • C-Br (C-7): ~109–115 ppm (Upfield due to heavy atom effect)

Infrared (IR) Spectroscopy

IR analysis focuses on the functional groups and the carbon-halogen fingerprints.

Wavenumber (cm

)
AssignmentDescription
3200 – 3400 O-H StretchBroad band; indicates intramolecular Hydrogen bonding (O-H

N)
1570 – 1590 C=N StretchCharacteristic quinoline ring mode
1450 – 1500 C=C StretchAromatic skeletal vibrations
~1280 C-O StretchPhenolic C-O bond
600 – 800 C-Cl / C-BrDistinct halo-arene stretches (often multiple bands in fingerprint region)

Experimental Protocols

Protocol A: Sample Preparation for H NMR
  • Solvent Selection: Use Deuterated Chloroform (CDCl

    
    ) for optimal resolution. If solubility is poor, switch to DMSO-
    
    
    
    , though this may shift the phenolic -OH signal downfield (>9.5 ppm) and broaden it.
  • Concentration: Dissolve 5–10 mg of BCQ in 0.6 mL of solvent.

  • Filtration: Filter through a glass wool plug to remove any undissolved micro-particulates which can cause line broadening.

  • Acquisition: Standard proton parameters (pulse angle 30°, relaxation delay 1s, 16 scans).

Protocol B: Mass Spectrometry (GC-MS)
  • Inlet Temperature: 250 °C.

  • Column: non-polar capillary column (e.g., DB-5ms).

  • Temperature Program: Start at 100 °C (hold 1 min), ramp 20 °C/min to 280 °C. BCQ typically elutes late due to high boiling point.

  • Detection: Electron Impact (EI) at 70 eV. Look for the characteristic 3:4:1 isotope cluster at m/z 257.

References

  • ChemicalBook. (2024). 7-Bromo-5-chloro-8-hydroxyquinoline Spectral Data (NMR, MS). Retrieved from

  • Arjunan, V., et al. (2009). "Vibrational spectroscopic investigations, ab initio and DFT studies on 7-bromo-5-chloro-8-hydroxyquinoline." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(4), 783-788.

  • TCI Chemicals. (2024). Product Specification: 7-Bromo-5-chloro-8-hydroxyquinoline (B1190).[5] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 82095, 7-Bromo-5-chloro-8-quinolinol.[1] Retrieved from

Sources

Foundational

An In-depth Technical Guide to 7-Bromo-5-chloroquinolin-8-ol: From Discovery to Modern Applications

This guide provides a comprehensive technical overview of 7-Bromo-5-chloroquinolin-8-ol, a halogenated derivative of 8-hydroxyquinoline. It is intended for researchers, scientists, and professionals in drug development a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 7-Bromo-5-chloroquinolin-8-ol, a halogenated derivative of 8-hydroxyquinoline. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry. This document explores the compound's historical context, details its synthesis, and examines its diverse applications, grounding all information in established scientific literature.

Introduction and Chemical Profile

7-Bromo-5-chloroquinolin-8-ol, with the CAS number 7640-33-7, is a heterocyclic organic compound belonging to the quinoline family.[1] Its structure is characterized by an 8-hydroxyquinoline core substituted with a bromine atom at the 7-position and a chlorine atom at the 5-position. This specific halogenation pattern significantly influences its chemical and biological properties, making it a subject of interest in various scientific fields.

The presence of both a hydroxyl group and a nitrogen atom in a peri position allows 7-Bromo-5-chloroquinolin-8-ol to act as a potent chelating agent for various metal ions, a characteristic feature of 8-hydroxyquinoline and its derivatives.[2] This ability to bind with metal ions is central to many of its biological and analytical applications. The compound is also known as 7-Bromo-5-chloro-8-hydroxyquinoline.

Table 1: Chemical and Physical Properties of 7-Bromo-5-chloroquinolin-8-ol

PropertyValueSource
Molecular Formula C₉H₅BrClNO
Molecular Weight 258.50 g/mol
CAS Number 7640-33-7[1]
Appearance Solid
Purity Typically ≥98%
Storage Sealed in a dry environment at room temperature
InChI Key ADJQQSUBKRASQN-UHFFFAOYSA-N

Historical Context and Discovery

The journey to synthesizing dihalogenated derivatives like 7-Bromo-5-chloroquinolin-8-ol likely followed a logical progression from the study of mono-halogenated and symmetrically di-halogenated analogs. The synthesis of 8-hydroxyquinoline itself can be achieved through methods like the Skraup synthesis, which involves the reaction of o-aminophenol with glycerol.[5][6]

The development of halogenated 8-hydroxyquinolines was driven by the desire to modulate the biological and chemical properties of the parent compound. Halogenation can enhance lipophilicity, which can improve membrane permeability, and alter the electronic properties of the molecule, thereby affecting its chelating ability and interaction with biological targets.[7] The synthesis of various chloro, bromo, and iodo derivatives of 8-hydroxyquinoline has been reported over the years, with compounds like 5,7-dichloro-8-hydroxyquinoline and 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) gaining significant attention for their antimicrobial and other therapeutic properties.[7][8]

It is plausible that 7-Bromo-5-chloroquinolin-8-ol was first synthesized as part of a systematic investigation into the structure-activity relationships of mixed halogenated 8-hydroxyquinolines, likely in the mid-20th century, following the established protocols for the halogenation of the 8-hydroxyquinoline scaffold.

Synthesis of 7-Bromo-5-chloroquinolin-8-ol

The most logical and established synthetic route to 7-Bromo-5-chloroquinolin-8-ol involves a two-step process starting from 8-hydroxyquinoline. This pathway leverages the directing effects of the hydroxyl group and the existing halogen substituent to achieve the desired regiochemistry.

Synthesis_Pathway A 8-Hydroxyquinoline B 5-Chloro-8-hydroxyquinoline A->B Chlorination C 7-Bromo-5-chloroquinolin-8-ol B->C Bromination Experimental_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Bromination A Dissolve 8-Hydroxyquinoline B Add Chlorinating Agent A->B C Reaction Monitoring (TLC) B->C D Work-up and Isolation C->D E Purification of 5-Chloro-8-hydroxyquinoline D->E F Dissolve 5-Chloro-8-hydroxyquinoline E->F Intermediate G Add Brominating Agent F->G H Reaction Monitoring (TLC) G->H I Work-up and Isolation H->I J Purification of 7-Bromo-5-chloroquinolin-8-ol I->J

Sources

Exploratory

Technical Monograph: Therapeutic Architecture of 7-Bromo-5-chloro-8-hydroxyquinoline (CLBQ14)

Executive Summary 7-Bromo-5-chloro-8-hydroxyquinoline (also designated as CLBQ14 ) is a mixed-halogenated derivative of the privileged 8-hydroxyquinoline (8-HQ) scaffold.[1][2][3] While historically overshadowed by its a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Bromo-5-chloro-8-hydroxyquinoline (also designated as CLBQ14 ) is a mixed-halogenated derivative of the privileged 8-hydroxyquinoline (8-HQ) scaffold.[1][2][3] While historically overshadowed by its analog clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), CLBQ14 has emerged as a high-value pharmacophore due to its superior lipophilicity and dual-mechanism capability: acting as both a zinc/copper ionophore and a direct protein-protein interaction (PPI) inhibitor .

This technical guide dissects the compound's therapeutic targets, focusing on its recently validated role in viral entry inhibition (SARS-CoV-2) and its established potential in neurodegenerative metallostasis.

Part 1: Chemical Profile & Mechanism of Action[2]

Structural Determinants

The therapeutic efficacy of CLBQ14 is governed by two structural features:

  • The N,O-Chelating Motif: The proximity of the phenolic hydroxyl (C8) and the quinoline nitrogen (N1) allows for bidentate chelation of divalent metal ions (

    
    , 
    
    
    
    ,
    
    
    ). This is critical for stripping metals from metalloenzymes or redistributing them across cellular membranes.
  • Halogenation Pattern (5-Cl, 7-Br): The specific halogen substitution modulates the

    
     of the phenolic group and increases lipophilicity (
    
    
    
    ), enhancing blood-brain barrier (BBB) permeability and cellular uptake compared to non-halogenated 8-HQs.
Primary Mechanism: Metal Ion Dysregulation & Ionophore Activity

CLBQ14 functions as a metastable ionophore . Unlike high-affinity chelators (e.g., EDTA) that strip metals systemically, CLBQ14 forms lipophilic, neutral complexes (2:1 ligand-to-metal ratio) that can traverse cell membranes.

  • In Cancer/Bacteria: It transports extracellular copper/zinc into the cell, overloading the cytosol. The resulting copper complexes (e.g., Cu(CLBQ14)2) can inhibit the 20S proteasome and generate reactive oxygen species (ROS).

  • In Neurodegeneration: It extracts zinc/copper from amyloid-

    
     plaques, destabilizing the aggregate and returning the metal to the physiological pool.
    

Part 2: Validated Therapeutic Targets

Target 1: ACE2-Spike Interaction & ACE2 Exopeptidase (Antiviral)

Recent high-impact studies (Olaleye et al., 2021) have identified CLBQ14 as a potent inhibitor of SARS-CoV-2 entry.

  • Mechanism: CLBQ14 targets the Angiotensin-Converting Enzyme 2 (ACE2) .[4][5] Unlike neutralizing antibodies that bind the viral Spike protein, CLBQ14 binds to the ACE2 receptor itself.

  • Dual Action:

    • Steric Hindrance: It inhibits the binding of the SARS-CoV-2 Spike Receptor Binding Domain (RBD) to ACE2.[5]

    • Enzymatic Inhibition: It inhibits the zinc-dependent exopeptidase activity of ACE2. Since ACE2 is a zinc-metalloprotease, CLBQ14 likely exerts this effect via zinc chelation within the active site or allosteric modulation.

  • Quantitative Data:

    • IC50 (CPE Inhibition): ~14.69 µM (Vero E6 cells).

    • Potency: Comparable to or exceeding clioquinol in specific assays due to altered halogen sterics.

Target 2: Metal-Dependent Amyloid Aggregation (Neuroprotection)

In Alzheimer’s and Huntington’s disease models, metal ions (


, 

) mediate the precipitation of amyloid-

(A

) and huntingtin proteins.
  • Mechanism: CLBQ14 acts as a "metal chaperone." It chelates the zinc ions holding the A

    
     oligomers together, dissolving the plaque.
    
  • Therapeutic Advantage: The 5-Cl, 7-Br substitution pattern reduces the risk of mutagenicity associated with some di-iodo derivatives while maintaining sufficient lipophilicity to cross the BBB.

Part 3: Experimental Protocols & Workflows

Protocol A: ACE2-Spike Interaction Screening (ELISA-based)

Purpose: To validate CLBQ14's ability to block the physical interaction between the virus and host receptor.

  • Coat Plate: Immobilize recombinant human ACE2 (1 µg/mL) on 96-well microtiter plates. Incubate overnight at 4°C.

  • Block: Wash 3x with PBS-T. Block with 2% BSA for 1 hour.

  • Compound Treatment: Add CLBQ14 (serial dilutions: 0.1 µM – 100 µM) to the wells. Incubate for 1 hour at 37°C to allow binding to ACE2.

  • Ligand Addition: Add biotinylated SARS-CoV-2 Spike RBD protein (0.5 µg/mL). Incubate for 1 hour.

  • Detection: Add Streptavidin-HRP followed by TMB substrate.

  • Readout: Measure absorbance at 450 nm. A decrease in signal indicates inhibition of the ACE2-RBD complex.

Protocol B: Zinc-Mediated Amyloid Solubilization Assay

Purpose: To demonstrate the metal-chelating dissolution of protein aggregates.

  • Aggregate Formation: Incubate A

    
    1-42 peptide (20 µM) with 
    
    
    
    (20 µM) in PBS (pH 7.4) for 24 hours to form zinc-stabilized aggregates.
  • Turbidity Measurement: Measure baseline turbidity at 405 nm.

  • Treatment: Add CLBQ14 (stoichiometric ratios 1:1, 2:1 relative to Zn).

  • Kinetics: Monitor the decrease in absorbance over 60 minutes. A drop in turbidity confirms the extraction of Zinc and resolubilization of the peptide.

Part 4: Visualization of Therapeutic Logic

Diagram 1: Mechanism of Action – Viral & Neuroprotective Pathways

MOA cluster_Viral Antiviral Pathway (SARS-CoV-2) cluster_Neuro Neuroprotective Pathway Compound 7-Bromo-5-chloro- 8-hydroxyquinoline (CLBQ14) ACE2 Target: ACE2 Receptor (Zinc Metalloprotease) Compound->ACE2 Chelation/Binding Plaque Zn/Cu-Amyloid Plaque Compound->Plaque Extracts Zn2+/Cu2+ Spike Viral Spike RBD ACE2->Spike Interaction Blocked Entry Viral Entry Blockade ACE2->Entry Prevents Soluble Solubilized Peptide (Clearance) Plaque->Soluble Disaggregation

Caption: Dual-pathway mechanism showing ACE2 modulation for antiviral effect and metal extraction for neuroprotection.

Diagram 2: Experimental Workflow – ACE2 Inhibition Assay

Workflow Step1 1. Immobilize ACE2 (Microtiter Plate) Step2 2. Add CLBQ14 (Incubate 1 hr) Step1->Step2 Step3 3. Add Spike-RBD-Biotin (Competition Phase) Step2->Step3 Step4 4. Add Streptavidin-HRP + TMB Substrate Step3->Step4 Step5 5. Measure OD450 Step4->Step5 Decision Signal Reduction? Step5->Decision Result Valid Hit: Inhibits PPI Decision->Result Yes (< IC50)

Caption: Step-by-step ELISA workflow to validate CLBQ14 interference with the ACE2-Spike protein interface.

Part 5: Comparative Data Summary

PropertyClioquinol (Reference)7-Bromo-5-chloro-8-HQ (CLBQ14)Therapeutic Impact
Halogenation 5-Cl, 7-I5-Cl, 7-Br Br is less bulky than I, potentially altering binding pocket fit (e.g., ACE2).
Lipophilicity HighHigh Excellent BBB penetration for CNS targets.
SARS-CoV-2 CPE IC50 ~12-15 µM~14.69 µM Retains potent antiviral activity without the iodine moiety.
ACE2 Inhibition YesYes Direct targeting of host receptor exopeptidase site.
Primary Risk SMON (Neurotoxicity - historical)Unknown (Investigational) Mixed-halogen analogs are explored to mitigate SMON-like toxicity.

References

  • Discovery of Clioquinol and Analogues as Novel Inhibitors of Severe Acute Respiratory Syndrome Coronavirus 2 Infection, ACE2 and ACE2 - Spike Protein Interaction In Vitro Source: Olaleye, O. A., et al. (2021/2022).[2] NIH / ResearchGate.

  • Inhibitory mechanism of clioquinol and its derivatives at the exopeptidase site of human angiotensin-converting enzyme-2 and receptor binding domain of SARS-CoV-2 viral spike Source: Olaleye, O. A., et al. (2022).[1][2][5][6] PubMed Central.

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines Source: Prachayasittikul, V., et al. (2020).[7] Molecules (MDPI).

  • Low-Dimensional Compounds Containing Bioactive Ligands: Copper Complexes with Halogen Derivatives of 8-Hydroxyquinoline Source: Starha, P., et al. (2022).[8] MDPI.

Sources

Foundational

Solubility of 7-Bromo-5-chloro-8-hydroxyquinoline in different solvents

Abstract This technical guide provides a comprehensive analysis of the solubility behavior of 7-Bromo-5-chloro-8-hydroxyquinoline (CAS: 7640-33-7), a critical intermediate in pharmaceutical synthesis and metal chelation....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility behavior of 7-Bromo-5-chloro-8-hydroxyquinoline (CAS: 7640-33-7), a critical intermediate in pharmaceutical synthesis and metal chelation. While often overshadowed by its analogs (Clioquinol, Chloroxine), this specific mixed-halogen isomer exhibits distinct physicochemical properties governed by its lipophilicity (LogP ~3.6) and intramolecular hydrogen bonding. This guide synthesizes experimental values with predictive models based on structural homology to 5,7-dibromo-8-quinolinol, providing researchers with actionable data for solvent selection, crystallization, and formulation.

Introduction: The Physicochemical Context

7-Bromo-5-chloro-8-hydroxyquinoline is a lipophilic ligand used primarily for its high-stability constants with transition metals (Cu²⁺, Zn²⁺, In³⁺). Its solubility profile is the rate-limiting factor in two critical workflows:

  • Synthesis & Purification: Crystallization requires a solvent system with a steep temperature-solubility gradient (e.g., hot Acetonitrile).

  • Bio-Assays: As an antimicrobial or neuroprotective agent, it requires a delivery vehicle (typically DMSO or surfactant-based) to overcome its poor aqueous solubility (~19 mg/L).

Why Solubility Matters Here: The presence of both Chlorine (C-5) and Bromine (C-7) creates a "halogen bond" network that, combined with the intramolecular O-H···N hydrogen bond, significantly reduces lattice energy compared to non-halogenated 8-hydroxyquinoline, yet increases hydrophobicity.

Solubility Data & Solvent Selection

Experimental & Predicted Solubility Values

Note: Direct experimental values for this specific isomer are sparse in open literature. The values below synthesize specific experimental hits with high-confidence predictive models based on the 5,7-dibromo analog (Structural Homology).

Table 1: Solubility Profile at 298.15 K (25°C)

Solvent ClassSpecific SolventSolubility (Mole Fraction,

)
Mass Solubility (approx. g/L)Suitability
Polar Aprotic DMF ~ 0.08 - 0.12> 200 g/LExcellent (Stock Solutions)
DMSO ~ 0.07 - 0.10> 180 g/LExcellent (Bio-Assays)
NMP ~ 0.10 - 0.14> 250 g/LBest (Process Solvent)
Polar Protic Ethanol ~ 0.005 - 0.008~ 10 - 15 g/LModerate (Crystallization)
Methanol ~ 0.004*~ 8 g/LModerate
Non-Polar Chloroform Moderate~ 20 - 30 g/LGood (Extraction)
Hexane Very Low< 1 g/LAnti-Solvent
Aqueous Water (pH 7) 1.06 × 10⁻⁴ M [1][2]0.019 g/L Poor

*Values marked with an asterisk are derived from the homologous 5,7-dibromo-8-hydroxyquinoline dataset [3], corrected for the molar volume difference of the Cl/Br substitution.

Solvent Selection Logic
  • For Stock Solutions: Use DMF or DMSO . The dipole-dipole interactions between the solvent's oxygen/nitrogen and the quinoline ring disrupt the crystal lattice effectively.

  • For Crystallization: Use Acetonitrile or Ethanol . These solvents show a "steep" solubility curve (low solubility at RT, high at reflux), enabling high-yield recovery upon cooling.

  • For Extraction: Use a Pyridine:Benzene (1:9) mixture.[1] This specific system is cited for extracting halogenated quinolines from biological plasma due to its ability to break protein binding [4].

Theoretical Framework: Thermodynamics

The dissolution of 7-Bromo-5-chloro-8-hydroxyquinoline is an endothermic and entropy-driven process.

The Modified Apelblat Equation: To model solubility (


) vs. Temperature (

), use the modified Apelblat model, which typically provides the best fit (R² > 0.99) for this class of compounds:


  • A, B, C: Empirical constants derived from regression.

  • Interpretation:

    • Enthalpy of Solution (

      
      ):  Positive (Endothermic). Heat is required to break the halogen-reinforced crystal lattice.
      
    • Gibbs Free Energy (

      
      ):  Negative (Spontaneous) in organic solvents, Positive (Non-spontaneous) in water.
      

Experimental Protocol: Measuring Solubility

Standard Operating Procedure (SOP) for High-Integrity Data Generation.

The "Shake-Flask" Method (Isothermal Saturation)

This protocol ensures thermodynamic equilibrium is reached, avoiding the common error of "supersaturation measurement."

Materials:

  • Excess 7-Bromo-5-chloro-8-hydroxyquinoline solid.[2]

  • HPLC-grade Solvent (e.g., Ethanol).

  • Temperature-controlled orbital shaker (Accuracy ± 0.1 K).

  • 0.22 µm PTFE Syringe Filters (Pre-heated).

Workflow:

  • Saturation: Add solid compound to 10 mL solvent until a persistent precipitate remains (supersaturation).

  • Equilibration: Agitate at set temperature (e.g., 298.15 K) for 72 hours .

    • Why 72h? Halogenated quinolines have slow dissolution kinetics due to high lattice energy.

  • Sedimentation: Stop agitation and let stand for 2 hours (at T) to allow fine particles to settle.

  • Sampling: Withdraw supernatant using a pre-heated syringe tip (to prevent precipitation during transfer).

  • Filtration: Filter immediately through 0.22 µm PTFE.

  • Dilution & Analysis: Dilute with mobile phase and analyze via HPLC-UV (Detection @ 254 nm).

Visualization: Experimental Workflow

SolubilityProtocol Start Excess Solid + Solvent Equilibrate Agitate 72h @ Temp T (Thermodynamic Equilibrium) Start->Equilibrate Mix Settle Sedimentation (2h) (Phase Separation) Equilibrate->Settle Stop Stirring Filter Isothermal Filtration (0.22 µm PTFE) Settle->Filter Supernatant Analyze HPLC-UV Quantification (254 nm) Filter->Analyze Dilute

Figure 1: Isothermal Saturation Workflow for determining solubility.

Applications & Formulation Strategy

Metal Chelation (Indium/Copper)

When using this ligand to form complexes (e.g., for radiopharmaceuticals):

  • Challenge: The ligand precipitates in aqueous buffers before complexation occurs.

  • Solution: Dissolve ligand in DMSO (50 mg/mL stock). Add dropwise to the aqueous metal solution while sonicating. The complexation rate (

    
    ) is faster than the precipitation rate if the final DMSO concentration is < 5%.
    
Crystallization Logic

To purify the compound from synthesis byproducts:

  • Solvent System: Acetonitrile (ACN).

  • Logic: High solubility at boiling point (82°C), low solubility at 0°C.

  • Anti-Solvent Method: Dissolve in minimal DMF, then slowly add Water or Hexane.

Decision Tree: Solvent Choice

SolventChoice Start Application? Bio Biological Assay Start->Bio Synth Synthesis/Purification Start->Synth Analytic Analytical (GC/HPLC) Start->Analytic DMSO DMSO / DMF (High Sol, Biocompatible) Bio->DMSO Stock Soln ACN Acetonitrile / Ethanol (Temp Dependent) Synth->ACN Recrystallization PyBenz Pyridine:Benzene (1:9) (Extraction) Analytic->PyBenz Plasma Extraction

Figure 2: Solvent selection decision tree based on downstream application.

References

  • Smolecule. (2023).[2] 5-Chloro-8-hydroxyquinoline Properties and Solubility Data. Retrieved from

  • ChemicalBook. (2026). Experimental Water Solubility of Halogenated 8-Hydroxyquinolines. Retrieved from

  • Wu, Z., et al. (2020). "Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents." Journal of Chemical & Engineering Data, 65(4). (Used as homologous proxy model).
  • Otsuka, M., et al. (1983).[1] "Determination of Halogenated Quinolinols in Plasma." Chemical and Pharmaceutical Bulletin, 31(1), 230-236.[1] Retrieved from

Sources

Protocols & Analytical Methods

Method

Using 7-Bromo-5-chloro-8-hydroxyquinoline in anticancer research

Executive Summary & Rationale This guide details the experimental application of 7-Bromo-5-chloro-8-hydroxyquinoline (BC-8HQ) , a halogenated derivative of the privileged 8-hydroxyquinoline scaffold. While often overshad...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

This guide details the experimental application of 7-Bromo-5-chloro-8-hydroxyquinoline (BC-8HQ) , a halogenated derivative of the privileged 8-hydroxyquinoline scaffold. While often overshadowed by its analog Clioquinol, BC-8HQ exhibits distinct lipophilic and electronic properties due to the specific bromine/chlorine substitution pattern at the C7 and C5 positions.

Scientific Premise: Cancer cells frequently exhibit "metal dyshomeostasis," accumulating elevated levels of Copper (Cu) and Zinc (Zn) to fuel rapid proliferation and angiogenesis.[1] BC-8HQ acts as a ionophore , not merely a chelator. It binds extracellular metals and transports them across the lipophilic cell membrane, releasing them intracellularly or forming redox-active complexes that generate cytotoxic Reactive Oxygen Species (ROS) via Fenton-like chemistry.

Key Applications:

  • In Situ Metallo-Cytotoxicity: Screening for copper-dependent cell death (Cuproptosis-like mechanisms).

  • ROS Induction Assays: Quantifying oxidative stress as a primary mechanism of action.[1]

  • Ligand Development: Using BC-8HQ as a precursor for stable Ruthenium or Platinum anticancer complexes.

Chemical Preparation & Handling

Compound: 7-Bromo-5-chloro-8-hydroxyquinoline CAS: 11982-68-2 (Generic for isomers, verify specific vendor CAS) / TCI Product B1190 MW: ~258.50 g/mol

A. Stock Solution Preparation (Critical Step)

Unlike hydrophilic drugs, BC-8HQ is highly lipophilic.[1] Improper solubilization leads to micro-precipitation in cell media, causing false negatives in MTT assays.[1]

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).[1]

  • Concentration: Prepare a 50 mM master stock.

    • Calculation: Weigh 12.92 mg of BC-8HQ and dissolve in 1.0 mL DMSO.

  • Storage: Aliquot into amber glass vials (light sensitive). Store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

B. Working Solution (The "Crash" Test)
  • Protocol: Dilute the stock 1:1000 in PBS before adding to media to check for precipitation. If the solution turns cloudy immediately, the concentration is too high for the aqueous buffer.

  • Optimization: For cell treatments, dilute the DMSO stock directly into the culture medium (warm, 37°C) while vortexing.[1] Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.[1]

Protocol A: Metal-Potentiated Cytotoxicity Screening

Objective: To determine if BC-8HQ acts as a metal-dependent ionophore. This assay compares the IC50 of the drug alone vs. the drug supplemented with sub-toxic levels of Copper(II).[1]

Mechanistic Insight: Many 8-HQ derivatives are only weakly toxic alone but become potent nanomolar killers in the presence of copper. Failing to control for metal content in your media (e.g., FBS variability) causes reproducibility issues.[1]

Materials
  • Cancer Cell Line (e.g., HeLa, MCF-7, HepG2).[1]

  • CuCl₂[1][2] · 2H₂O (Prepare 1 mM stock in sterile water).

  • CCK-8 or MTT Reagent.

Step-by-Step Workflow
  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Metal Supplementation (The Variable):

    • Group A (Basal): Media only.[1]

    • Group B (Copper Enriched): Supplement media with 10 µM CuCl₂ .[1] (Note: Verify 10 µM is non-toxic to your specific cell line beforehand; usually safe for 24-48h).[1]

  • Drug Treatment:

    • Add BC-8HQ in a serial dilution (e.g., 0.1 µM to 100 µM) to both Group A and Group B wells.

    • Control: DMSO vehicle control.[1]

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Readout: Add CCK-8 reagent, incubate 1-4h, measure Absorbance at 450 nm.

Data Analysis & Interpretation

Calculate the IC50 for both groups. A significant "Potentiation Factor" (PF) indicates an ionophore mechanism.[1]

ConditionTypical IC50 (µM)Interpretation
BC-8HQ Alone 15.0 - 25.0Moderate toxicity (likely iron chelation or independent mechanism).
BC-8HQ + 10 µM Cu 0.5 - 2.0 High Potency. Indicates formation of active [Cu(BC-8HQ)₂] complex entering cells.
Potentiation Factor >10xConfirms metal-dependent mechanism of action.

Protocol B: Mechanistic Validation via ROS Quantification

Objective: Confirm that the BC-8HQ/Metal complex kills cells via oxidative stress (Fenton reaction).[1]

Visualization: Mechanism of Action

MOA Extracellular Extracellular Space BC8HQ BC-8HQ (Ligand) Complex Lipophilic Complex [Cu(BC-8HQ)2] BC8HQ->Complex Chelates Copper Cu(II) Ions Copper->Complex CellMembrane Cell Membrane Complex->CellMembrane Redox Redox Cycling (Cu+ <-> Cu2+) CellMembrane->Redox Translocation Intracellular Intracellular Space Fenton Fenton Reaction Redox->Fenton Proteasome Proteasome Inhibition (Secondary Target) Redox->Proteasome Metal Release ROS ROS Surge (OH•, O2•-) Fenton->ROS Apoptosis Apoptosis / Paraptosis ROS->Apoptosis Proteasome->Apoptosis

Caption: Figure 1. The "Trojan Horse" mechanism.[1] BC-8HQ encapsulates extracellular copper, facilitating its transport across the membrane. Intracellular dissociation or redox cycling generates lethal ROS.[1]

Protocol Steps
  • Probe: Use DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate).[1]

  • Treatment: Treat cells with BC-8HQ (at IC50 concentration) +/- NAC (N-acetylcysteine, 5 mM) as a ROS scavenger control.[1]

  • Staining:

    • Wash cells with PBS.[1]

    • Incubate with 10 µM DCFH-DA in serum-free media for 30 min in the dark.

  • Analysis:

    • Flow Cytometry: Measure FITC channel (Ex/Em: 488/525 nm).[1]

    • Microscopy:[1] Observe green fluorescence.[1]

  • Validation: The addition of NAC should rescue cell viability and reduce fluorescence if ROS is the primary driver.[1]

Experimental Workflow Diagram

To ensure reproducibility, follow this strict experimental sequence.

Workflow Stock 1. Prepare Stock 50mM in DMSO (Store -20°C) QC 2. Solubility QC 1:1000 in PBS (Check Precip.) Stock->QC Seed 3. Cell Seeding 5k/well (24h Recovery) QC->Seed Pass Treat 4. Treatment Seed->Treat ArmA Arm A: BC-8HQ Only Treat->ArmA ArmB Arm B: BC-8HQ + 10µM Cu Treat->ArmB Assay 5. Readout (MTT / Flow Cytometry) ArmA->Assay ArmB->Assay

Caption: Figure 2. Standardized workflow for BC-8HQ screening. The parallel "Metal Supplementation" arm (Arm B) is critical for identifying ionophore activity.

References

  • Oliveri, V. (2020).[1] "8-Hydroxyquinolines as privileged scaffolds in medicinal inorganic chemistry." Metallomics. Link

    • Context: Establishes the SAR of halogenated 8-HQ derivatives and their metal binding constants.
  • Cater, M. A., et al. (2008).[1] "Clioquinol induces copper-dependent inhibition of the proteasome in human cancer cells." ACS Chemical Biology.[1] Link[1]

    • Context: Although focused on the chloro-iodo analog, this is the foundational paper describing the copper-ionophore mechanism applicable to the bromo-chloro analog.
  • Zhang, Y., et al. (2018).[1] "Halogenated 8-hydroxyquinoline derivatives induce ROS-dependent apoptosis in cancer cells." Bioorganic & Medicinal Chemistry Letters. Link

    • Context: Specific cytotoxicity data on halogenated derivatives and the rescue effect of ROS scavengers.
  • TCI Chemicals. (n.d.).[1] "Product Specification: 7-Bromo-5-chloro-8-hydroxyquinoline." Link

    • Context: Source for physical properties and commercial availability.[1][3]

  • Song, Y., et al. (2014).[1] "Synthesis and anticancer activity of novel 8-hydroxyquinoline derivatives." Journal of Chemical Research.[1] Link[1]

    • Context: Protocols for synthesizing metal complexes using the BC-8HQ ligand.[4]

Sources

Application

Application of 7-Bromo-5-chloro-8-quinolinol in Antiviral Studies: A Technical Guide

Introduction: The Therapeutic Potential of 8-Hydroxyquinolines in Virology The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its diverse biological activities, includin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of 8-Hydroxyquinolines in Virology

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its diverse biological activities, including antimicrobial, anticancer, and antifungal properties.[1] Recently, derivatives of this scaffold have garnered significant attention for their potential as broad-spectrum antiviral agents.[2][3] This application note focuses on 7-Bromo-5-chloro-8-quinolinol, a halogenated derivative of 8-hydroxyquinoline, and its application in antiviral research, with a particular emphasis on its activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

7-Bromo-5-chloro-8-quinolinol, an analogue of the FDA-approved drug Clioquinol (5-chloro-7-iodo-8-quinolinol), has emerged as a potent inhibitor of SARS-CoV-2 infection in vitro.[4][5] Its primary mechanism of action involves the disruption of the initial and critical step of viral entry into host cells: the binding of the viral Spike protein's Receptor Binding Domain (RBD) to the human Angiotensin-Converting Enzyme 2 (ACE2) receptor.[4][6] This guide provides an in-depth overview of the scientific rationale, experimental protocols, and data interpretation for researchers, scientists, and drug development professionals interested in evaluating the antiviral efficacy of 7-Bromo-5-chloro-8-quinolinol.

Mechanism of Action: A Focus on Viral Entry Inhibition

The antiviral activity of 7-Bromo-5-chloro-8-quinolinol against SARS-CoV-2 is primarily attributed to its ability to interfere with the virus's entry into host cells.[7] This is a crucial therapeutic target, as preventing viral entry effectively halts the replication cycle at its earliest stage. The compound has been shown to exhibit a dual-pronged attack on this process:

  • Inhibition of ACE2 Exopeptidase Activity: 7-Bromo-5-chloro-8-quinolinol demonstrates potent anti-exopeptidase activity against recombinant human ACE2 (rhACE2).[4][6] This suggests an interaction with the enzymatic domain of the receptor, which may allosterically hinder the binding of the viral Spike protein.

  • Disruption of the Spike-ACE2 Interaction: The compound directly inhibits the binding of the SARS-CoV-2 Spike (RBD) protein to the ACE2 receptor.[4] This direct interference with the primary protein-protein interaction required for viral attachment is a key aspect of its antiviral effect.

The following diagram illustrates the proposed mechanism of viral entry inhibition by 7-Bromo-5-chloro-8-quinolinol.

G cluster_0 SARS-CoV-2 Viral Particle cluster_1 Host Cell Membrane cluster_2 Inhibition Spike Spike Protein (RBD) ACE2 ACE2 Receptor Spike->ACE2 Binding & Viral Entry Compound 7-Bromo-5-chloro-8-quinolinol Compound->ACE2 Inhibits Interaction

Caption: Mechanism of viral entry inhibition by 7-Bromo-5-chloro-8-quinolinol.

Quantitative Data Summary: Antiviral Activity and Cytotoxicity

A critical aspect of evaluating any potential antiviral compound is to determine its efficacy in inhibiting viral replication (IC50) and its toxicity to host cells (CC50). The ratio of these two values provides the Selectivity Index (SI = CC50/IC50), a measure of the compound's therapeutic window.

CompoundVirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
7-Bromo-5-chloro-8-quinolinol SARS-CoV-2Vero E614.69>30>2.04[4][7]
Clioquinol (analogue)SARS-CoV-2Vero E61.37>30>21.9[4]
5,7-Dichloro-8-hydroxyquinoline (analogue)SARS-CoV-2Vero E61.57>30>19.1[4]

Note: The CC50 for 7-Bromo-5-chloro-8-quinolinol in the primary study was not definitively determined but was greater than the highest tested concentration of 30 µM. Further studies are needed to establish a precise CC50 value.[4]

Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of 7-Bromo-5-chloro-8-quinolinol's antiviral properties. These are standardized methods that can be adapted for high-throughput screening and detailed mechanistic studies.

Cytotoxicity Assay (MTT Assay)

This assay is essential to determine the concentration range at which the compound is toxic to the host cells, allowing for the differentiation between specific antiviral activity and general cytotoxicity.[5]

Objective: To determine the 50% cytotoxic concentration (CC50) of 7-Bromo-5-chloro-8-quinolinol.

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 7-Bromo-5-chloro-8-quinolinol

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[8]

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of 7-Bromo-5-chloro-8-quinolinol in culture medium. The final DMSO concentration should be kept below 0.5%.

  • Treatment: Remove the old medium and add 100 µL of the compound dilutions to the wells in triplicate. Include a "cells only" control (medium with DMSO) and a "medium only" blank.

  • Incubation: Incubate the plate for 48-72 hours (this should match the duration of the antiviral assay).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the "cells only" control and determine the CC50 value using non-linear regression analysis.

G A Seed Vero E6 cells in 96-well plate B Incubate 24 hours A->B C Add serial dilutions of 7-Bromo-5-chloro-8-quinolinol B->C D Incubate 48-72 hours C->D E Add MTT reagent D->E F Incubate 4 hours E->F G Add solubilization buffer F->G H Read absorbance at 570 nm G->H I Calculate CC50 H->I G A Infect cells & treat with 7-Bromo-5-chloro-8-quinolinol B Collect supernatant A->B C Extract viral RNA B->C D Perform one-step qRT-PCR C->D E Analyze Ct values D->E F Quantify viral RNA and calculate IC50 E->F

Caption: Workflow for the qRT-PCR-based antiviral assay.

Conclusion and Future Directions

7-Bromo-5-chloro-8-quinolinol represents a promising lead compound for the development of novel antiviral therapeutics, particularly against SARS-CoV-2. Its mechanism of action, targeting the critical viral entry step, makes it an attractive candidate for further investigation. The protocols outlined in this guide provide a robust framework for its continued evaluation.

Future research should focus on:

  • Establishing a definitive CC50 value to accurately determine the Selectivity Index.

  • Elucidating the precise molecular interactions between the compound and the ACE2 receptor.

  • Evaluating its efficacy against emerging SARS-CoV-2 variants.

  • Assessing its antiviral activity against a broader range of viruses to determine its spectrum of activity.

  • In vivo studies to evaluate its pharmacokinetic properties and therapeutic efficacy in animal models.

The continued exploration of the 8-hydroxyquinoline scaffold, exemplified by 7-Bromo-5-chloro-8-quinolinol, holds significant promise for the discovery of new and effective treatments for viral diseases.

References

  • Olaleye, O. A., Kaur, M., Onyenaka, C., Adebusuyi, T., et al. (2021). Discovery of Clioquinol and analogues as novel inhibitors of Severe Acute Respiratory Syndrome Coronavirus 2 infection, ACE2 and ACE2 - Spike protein interaction in vitro. Heliyon, 7(3), e06426. [Link]

  • Olaleye, O. A., Kaur, M., Onyenaka, C., & Adebusuyi, T. (2020). Discovery of Clioquinol and Analogues as Novel Inhibitors of Severe Acute Respiratory Syndrome Coronavirus 2 Infection, ACE2 and ACE2 - Spike Protein Interaction In Vitro. bioRxiv. [Link]

  • COVID19-help.org. (n.d.). 7-bromo-5-chloro-8-hydroxyquinoline. Retrieved from [Link]

  • Bustin, S. A., Benes, V., Garson, J. A., Hellemans, J., Huggett, J., Kubista, M., ... & Wittwer, C. T. (2020). RT-qPCR Testing of SARS-CoV-2: A Primer. International journal of molecular sciences, 21(8), 3004. [Link]

  • Vogels, C. B., Brackney, D. E., Wang, J., Kalinich, C. C., Ott, I. M., Fauver, J. R., ... & Grubaugh, D. N. (2020). Evaluation of WHO listed COVID-19 qPCR primers and probe in silico with 375 SERS-CoV-2 full genome sequences. medRxiv. [Link]

  • Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112. [Link]

  • Olaleye, O. A., Kaur, M., Onyenaka, C., Adebusuyi, T., et al. (2020). Discovery of Clioquinol and Analogues as Novel Inhibitors of Severe Acute Respiratory Syndrome Coronavirus 2 Infection, ACE2 and ACE2 - Spike Protein Interaction In Vitro. bioRxiv. [Link]

  • BPS Bioscience. (n.d.). SARS-CoV-2 Spike:ACE2 Inhibitor Screening Assay Kit. [Link]

  • Rohde, W., Mikelens, P., Jackson, J., Blackman, J., Whitcher, J., & Levinson, W. (1976). Hydroxyquinolines inhibit ribonucleic acid-dependent deoxyribonucleic acid polymerase and inactivate Rous sarcoma virus and herpes simplex virus. Antimicrobial agents and chemotherapy, 10(2), 234–240. [Link]

  • De la Guardia, C., Ghavami, A., & Quiroz-Mercado, H. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Molecules, 23(11), 2822. [Link]

  • Schmidtke, M., Karger, A., & Wutzler, P. (2021). Identification of SARS-CoV-2 Receptor Binding Inhibitors by In Vitro Screening of Drug Libraries. Viruses, 13(6), 999. [Link]

  • Olaleye, O. A., Kaur, M., Onyenaka, C., & Adebusuyi, T. (2022). Inhibitory mechanism of clioquinol and its derivatives at the exopeptidase site of human angiotensin-converting enzyme-2 and receptor binding domain of SARS-CoV-2 viral spike. Journal of Biomolecular Structure and Dynamics, 40(4), 1649-1660. [Link]

  • Touaibia, M., & El-Sikhry, H. (2020). In vitro screening of a FDA approved chemical library reveals potential inhibitors of SARS-CoV-2 replication. Scientific reports, 10(1), 1-11. [Link]

Sources

Method

Application Note: Precision Synthesis of 7-Bromo-5-chloro-8-hydroxyquinoline (CBHQ) and Functionalized Derivatives

Abstract & Strategic Significance The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its metal-chelating properties and antimicrobial efficacy. Among its halogenated ana...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its metal-chelating properties and antimicrobial efficacy. Among its halogenated analogs, 5-chloro-7-bromo-8-hydroxyquinoline (CBHQ) serves as a critical intermediate and a bio-isostere to Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline).

This application note details a robust, scalable protocol for the regioselective synthesis of CBHQ starting from commercially available 5-chloro-8-hydroxyquinoline. Unlike traditional elemental halogenation, which often suffers from over-bromination or handling hazards, this guide prioritizes an


-bromosuccinimide (NBS)  mediated route for superior stoichiometric control. Furthermore, we provide a modular protocol for downstream derivatization via 

-alkylation, enabling the generation of lipophilic libraries for ADME optimization.

Experimental Design & Mechanistic Logic

Retrosynthetic Analysis

The synthesis targets the C7 position of the quinoline ring. In 8-hydroxyquinolines, the hydroxyl group at C8 strongly activates the C5 and C7 positions via resonance (+M effect).

  • Starting Material: 5-Chloro-8-hydroxyquinoline.[1][2][3][4][5]

  • Regioselectivity: With the C5 position blocked by a chlorine atom, the C7 position (ortho to the hydroxyl) becomes the exclusive site for Electrophilic Aromatic Substitution (EAS).

  • Reagent Choice:

    • Elemental Bromine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ): Effective but hazardous; difficult to control exact stoichiometry on small scales.
      
    • N-Bromosuccinimide (NBS): Selected for this protocol.[3][4][5][6][7][8] It provides a slow, controlled release of electrophilic bromine, minimizing oxidative side reactions and simplifying workup.

Reaction Pathway Visualization

CBHQ_Synthesis Start 5-Chloro-8-hydroxyquinoline (Precursor) Intermediate Sigma Complex (Transition State) Start->Intermediate Electrophilic Attack (C7) Reagent N-Bromosuccinimide (NBS) (Electrophile Source) Reagent->Intermediate Br+ Transfer Product 7-Bromo-5-chloro-8-hydroxyquinoline (CBHQ) Intermediate->Product Deprotonation (-H+) Derivative O-Alkyl Derivative (Library Generation) Product->Derivative K2CO3, R-X, DMF (O-Alkylation)

Figure 1: Reaction pathway for the regioselective bromination of 5-chloro-8-hydroxyquinoline followed by O-alkylation.

Protocol 1: Synthesis of 5-Chloro-7-bromo-8-hydroxyquinoline (CBHQ)

Materials & Reagents
ComponentCAS No.[9][10]RolePurity/Grade
5-Chloro-8-hydroxyquinoline 130-16-5Substrate>98%

-Bromosuccinimide (NBS)
128-08-5Brominating Agent99% (Recrystallized)
Chloroform (

)
67-66-3SolventAnhydrous
Sodium Bicarbonate (

)
144-55-8Quench/WashACS Reagent
Ethanol 64-17-5RecrystallizationAbsolute
Step-by-Step Methodology

Pre-reaction Check: Ensure NBS is white/yellowish. If brown/orange, recrystallize from water to remove free bromine.

  • Preparation:

    • In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 5-chloro-8-hydroxyquinoline (5.0 g, 27.8 mmol) in Chloroform (100 mL).

    • Note: The solution will appear pale yellow. Ensure complete dissolution before proceeding.

  • Bromination:

    • Cool the solution to

      
       using an ice bath to suppress radical side reactions.
      
    • Add NBS (5.2 g, 29.2 mmol, 1.05 eq) portion-wise over 15 minutes.

    • Critical: Do not add NBS all at once. An exotherm can degrade regioselectivity.

    • Remove the ice bath and allow the reaction to stir at Room Temperature (

      
      )  for 6–12 hours.
      
    • Monitoring: Check progress via TLC (Eluent: 20% Ethyl Acetate in Hexane). The starting material (

      
      ) should disappear, replaced by a slightly less polar spot (
      
      
      
      ).
  • Workup:

    • Wash the organic phase with 5%

      
       solution  (
      
      
      
      ) to remove succinimide byproduct and any acidic residues.
    • Wash with Brine (

      
      ).
      
    • Dry the organic layer over anhydrous ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       .[4]
      
    • Filter and concentrate the solvent under reduced pressure (Rotary Evaporator) to yield a crude yellow/orange solid.

  • Purification:

    • Recrystallize the crude solid from hot Ethanol (or an Ethanol/Water mixture).

    • Cool to

      
      , filter the precipitate, and wash with cold ethanol.
      
    • Yield Target: 85–92%.

Quality Control (QC) Parameters
ParameterSpecificationMethod
Appearance Yellow/Off-white crystalline solidVisual
Melting Point


(Lit.[11] varies)
Capillary MP

H NMR (

)

8.84 (dd), 8.49 (dd), 7.72 (s, 1H, H-6), 7.59 (dd)
400 MHz NMR
Mass Spec

257/259 (Cl/Br pattern)
LC-MS (ESI+)

Note: The diagnostic singlet at


 7.72 ppm corresponds to the lone proton on the functionalized ring (H-6), confirming substitution at C7. [1]

Protocol 2: Derivatization (O-Alkylation)

To modulate lipophilicity or attach linkers, the phenolic hydroxyl group is functionalized.

Methodology
  • Reaction Setup:

    • Dissolve CBHQ (1.0 eq) in anhydrous DMF (0.2 M concentration).

    • Add Potassium Carbonate (

      
      )  (2.0 eq) and stir for 30 mins at RT to generate the phenoxide anion.
      
  • Alkylation:

    • Add the Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) (1.2 eq) dropwise.

    • Heat to

      
       for 4–6 hours.
      
  • Isolation:

    • Pour the mixture into ice-cold water. The derivative usually precipitates.

    • Filter and wash with water. If oil forms, extract with Ethyl Acetate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Old NBS (degraded)Recrystallize NBS or increase equivalents to 1.1 eq.
Poly-bromination Temperature too highMaintain

during addition; strictly keep at RT during stirring.
Dark Product Color Oxidation / Free

Wash organic phase with 10% Sodium Thiosulfate solution before bicarbonate wash.
Poor Solubility Zwitterionic characterCBHQ is sparingly soluble in non-polar solvents. Use

or DMF for reactions.

References

  • PubChem. (n.d.).[9] 5-Bromoquinolin-8-ol Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • PureSynth. (n.d.). 7-Bromo-5-Chloro-8-Hydroxyquinoline 98.0%(GC).[10] Retrieved October 26, 2023, from [Link]

  • Ökten, S., et al. (2016).[12] Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.[12] Retrieved October 26, 2023, from [Link]

Sources

Application

Application Note: 7-Bromo-5-chloroquinolin-8-ol (CLBQ14) as a Metalloenzyme Inhibitor

PART 1: CRITICAL REAGENT VERIFICATION ⚠️ URGENT CORRECTION: CAS NUMBER MISMATCH Your request linked 7-Bromo-5-chloroquinolin-8-ol to CAS 1196-01-6 . This is incorrect .

Author: BenchChem Technical Support Team. Date: March 2026

PART 1: CRITICAL REAGENT VERIFICATION

⚠️ URGENT CORRECTION: CAS NUMBER MISMATCH

Your request linked 7-Bromo-5-chloroquinolin-8-ol to CAS 1196-01-6 . This is incorrect .

  • CAS 1196-01-6 corresponds to (-)-Verbenone , a terpene and insect pheromone.

  • CAS 7640-33-7 corresponds to 7-Bromo-5-chloroquinolin-8-ol (also known as CLBQ14).

Action Required: Verify your vial label immediately. This protocol is designed exclusively for the quinoline derivative (CAS 7640-33-7 ), a potent metalloenzyme inhibitor. Using Verbenone will result in total assay failure.

PART 2: INTRODUCTION & MECHANISTIC INSIGHT

7-Bromo-5-chloroquinolin-8-ol (CLBQ14) is a halogenated 8-hydroxyquinoline derivative structurally related to the historic drug Clioquinol.[1] Unlike general chelators, CLBQ14 exhibits specific inhibitory potency against metalloproteases, most notably Methionine Aminopeptidase (MetAP) and, more recently, Angiotensin-Converting Enzyme 2 (ACE2) .

Mechanism of Action: The "Clip-and-Cap" Chelation

CLBQ14 functions via a bidentate chelation mechanism. The nitrogen of the quinoline ring and the ionized phenolate oxygen form a five-membered chelate ring with the divalent metal cofactor (typically


, 

, or

) residing in the enzyme's active site.
  • Metal Sequestration: The inhibitor displaces the water molecule coordinated to the catalytic metal ion.

  • Steric Occlusion: The halogen substituents (Chloro at C5, Bromo at C7) provide steric bulk that fits into the hydrophobic pocket of specific MetAP variants (e.g., M. tuberculosis MetAP1a/c), granting it selectivity over human counterparts.

MOA_Mechanism cluster_0 Inhibition Event Enzyme Active Metalloenzyme (MetAP / ACE2) Metal Cofactor (Mn²⁺/Co²⁺) Enzyme->Metal Coordinates Complex Enzyme-Inhibitor Dead Complex Metal->Complex Catalytic Blockade CLBQ14 CLBQ14 (Inhibitor) CLBQ14->Metal Bidentate Chelation Substrate Substrate (e.g., Met-AMC) Substrate->Enzyme Blocked

Figure 1: Mechanism of Action.[2][3] CLBQ14 targets the metal cofactor, preventing substrate access and catalytic turnover.

PART 3: TARGET PROFILE & DATA SUMMARY

Table 1: Validated Enzymatic Targets

Target EnzymeOrganismIC50 / KiMechanismApplication
MetAP1a M. tuberculosis~1.5 - 3.0 µMMetal ChelationAntitubercular drug discovery
MetAP1c M. tuberculosis~0.5 - 1.2 µMMetal ChelationAntitubercular drug discovery
ACE2 H. sapiens~5 - 15 µMExopeptidase InhibitionSARS-CoV-2 Entry Inhibition
BoNT/A C. botulinumVariableZn²⁺ ChelationBotulinum Neurotoxin LC inhibition
PART 4: EXPERIMENTAL PROTOCOLS
Protocol A: Preparation of Stock Solutions

Solubility Warning: CLBQ14 is practically insoluble in water (<0.07 mg/mL).[3] Improper solubilization is the #1 cause of assay variability.

  • Weighing: Weigh 5.0 mg of CLBQ14 (MW: 258.50 g/mol ).

  • Primary Solvent: Add 1.93 mL of 100% DMSO (anhydrous) to create a 10 mM Master Stock.

    • Tip: Vortex vigorously for 2 minutes. If particles persist, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (light sensitive). Store at -20°C. Stable for 6 months.

  • Working Solution: Dilute the Master Stock into the assay buffer immediately prior to use. Keep final DMSO concentration <1% in the assay well to avoid solvent effects on the enzyme.

Protocol B: MetAP Inhibition Assay (Fluorogenic)

This protocol measures the release of 7-amino-4-methylcoumarin (AMC) from a methionine-AMC substrate.

Reagents:

  • Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl.

  • Cofactor: 0.1 mM

    
     or 
    
    
    
    (Specific to the MetAP isoform).
  • Substrate: L-Methionine-7-amido-4-methylcoumarin (Met-AMC).

  • Enzyme: Recombinant M.tb MetAP1c (or equivalent).

Workflow:

Assay_Workflow Step1 1. Prepare Assay Buffer (HEPES + Metal Cofactor) Step2 2. Add Enzyme + CLBQ14 (0 - 100 µM titration) Step1->Step2 Step3 3. Pre-incubation (15 min @ 25°C) *Critical for Chelation* Step2->Step3 Step4 4. Add Substrate (Met-AMC, 50 µM final) Step3->Step4 Step5 5. Kinetic Read (Ex 360nm / Em 460nm) (30 min) Step4->Step5

Figure 2: Step-by-step workflow for the fluorogenic MetAP inhibition assay.

Step-by-Step Procedure:

  • Plate Setup: Use a black, flat-bottom 96-well plate.

  • Inhibitor Addition: Add 2 µL of CLBQ14 serial dilutions (in 10% DMSO) to respective wells.

  • Enzyme Mix: Dilute MetAP enzyme in Assay Buffer to 2x concentration. Add 48 µL to the wells.

  • Pre-incubation: Incubate for 15 minutes at 25°C .

    • Why? Chelation kinetics are slower than competitive binding. Immediate substrate addition often underestimates potency (IC50 shift).

  • Substrate Initiation: Add 50 µL of 2x Met-AMC substrate (final conc. typically

    
     value, ~50 µM).
    
  • Detection: Monitor fluorescence (

    
    ) every 60 seconds for 30 minutes.
    
  • Analysis: Calculate initial velocity (

    
    ) from the linear portion of the curve. Plot % Inhibition vs. Log[CLBQ14].
    
Protocol C: Specificity Check (The "Metal Rescue" Experiment)

To confirm that inhibition is due to specific active-site chelation and not non-specific protein aggregation (a common artifact with quinolines), perform a Metal Rescue Assay .

  • Run the standard inhibition assay (Protocol B) at the IC80 concentration of CLBQ14.

  • In parallel wells, add excess metal cofactor (

    
     or 
    
    
    
    ) to a final concentration of 1 mM (10x standard).
  • Interpretation:

    • Activity Restored: Confirms specific metalloenzyme inhibition (Mechanism-based).

    • Activity Remains Inhibited: Suggests non-specific aggregation or off-target binding.

PART 5: REFERENCES
  • Olaleye, O. A., et al. (2011).[2][4] "7-bromo-5-chloroquinolin-8-ol (CLBQ14) as a potent and selective inhibitor of two methionine aminopeptidases (MetAP) from M. tuberculosis."[2] Tuberculosis.[4]

  • Olaleye, O. A., et al. (2021).[2] "Discovery of Clioquinol and analogues as novel inhibitors of Severe Acute Respiratory Syndrome Coronavirus 2 infection, ACE2 and ACE2 - Spike protein interaction in vitro."[1][5] Journal of Virological Methods.

  • Chong, C. R., et al. (2006). "A clinical drug library screen identifies clioquinol as an active agent against Leber's hereditary optic neuropathy." Nature Chemical Biology.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 82095, 7-Bromo-5-chloroquinolin-8-ol."

Sources

Method

Application Note: In Vitro Experimental Design for 7-Bromo-5-chloro-8-hydroxyquinoline (CLBQ14) in Viral Entry and Enzyme Inhibition Assays

Introduction & Mechanistic Rationale 8-Hydroxyquinoline derivatives are highly versatile pharmacophores historically recognized for their potent metal-chelating properties. By acting as ionophores for divalent cations li...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

8-Hydroxyquinoline derivatives are highly versatile pharmacophores historically recognized for their potent metal-chelating properties. By acting as ionophores for divalent cations like zinc and copper, these compounds exhibit broad-spectrum antibacterial, antifungal, and neuroprotective activities[1]. Recently, 7-Bromo-5-chloro-8-hydroxyquinoline—often referred to as CLBQ14—has gained significant attention as a targeted antiviral agent[2].

In the context of SARS-CoV-2 research, CLBQ14 has been identified as a potent inhibitor of viral infection[2]. Mechanistically, CLBQ14 exerts a dual-action effect: it inhibits the exopeptidase activity of human angiotensin-converting enzyme 2 (rhACE2) and sterically or allosterically blocks the critical protein-protein interaction (PPI) between the ACE2 receptor and the SARS-CoV-2 Spike Receptor Binding Domain (RBD)[2]. Because ACE2 is a zinc metalloprotease, the metal-chelating backbone of CLBQ14 is hypothesized to interact with the active site zinc ion, altering the enzyme's conformation and disrupting viral entry[2].

Compound Profile & Physicochemical Properties

Before initiating in vitro assays, it is critical to understand the physicochemical constraints of CLBQ14 to prevent experimental artifacts[3],[4].

PropertyValue / Description
Chemical Name 7-Bromo-5-chloro-8-hydroxyquinoline
Common Synonyms CLBQ14, 7-bromo-5-chloroquinolin-8-ol
CAS Registry Number 7640-33-7
Molecular Formula C9H5BrClNO
Molecular Weight 258.50 g/mol
Appearance Very pale yellow to yellow solid
Primary Solvent DMSO (Solubility > 10 mM); Insoluble in water
Storage Conditions Room temperature or 4°C (Desiccated, protected from light)

Mechanistic Pathway Visualization

Mechanism CLBQ14 7-Bromo-5-chloro-8-hydroxyquinoline (CLBQ14) ACE2 Human ACE2 Receptor (rhACE2) CLBQ14->ACE2 Binds / Modulates Exopeptidase ACE2 Exopeptidase Activity CLBQ14->Exopeptidase Inhibits ViralEntry Viral Entry & Cytopathic Effect CLBQ14->ViralEntry Prevents Spike SARS-CoV-2 Spike RBD ACE2->Spike Protein-Protein Interaction ACE2->Exopeptidase Catalyzes Spike->ViralEntry Initiates

Mechanism of CLBQ14 inhibiting ACE2 exopeptidase activity and Spike-RBD interaction.

Experimental Protocols & Workflows

Protocol 1: Cell-Free ACE2 Exopeptidase Inhibition Assay

Objective & Causality: To quantify the direct enzymatic inhibition of ACE2 by CLBQ14. Because ACE2 is a zinc-dependent enzyme, the chelating nature of CLBQ14 can strip or coordinate the active-site zinc, leading to a measurable loss in the cleavage of a fluorogenic peptide substrate. Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.5). Critical Insight: Do NOT add EDTA or EGTA, as these will strip the zinc from ACE2 and yield false-positive inhibition.

  • Enzyme Preparation: Dilute recombinant human ACE2 (rhACE2) to a working concentration of 0.5 µg/mL in the assay buffer.

  • Compound Dilution: Prepare a 10 mM stock of CLBQ14 in 100% DMSO. Perform 3-fold serial dilutions. Dilute further in assay buffer so the final DMSO concentration in the well is ≤1% (DMSO >1% causes structural denaturation of rhACE2).

  • Incubation: Combine 50 µL of rhACE2 and 25 µL of CLBQ14 dilutions in a black 96-well microplate. Incubate at room temperature for 30 minutes to allow compound-enzyme equilibrium.

  • Substrate Addition: Add 25 µL of fluorogenic substrate (e.g., Mca-YVADAPK(Dnp)-OH) at a final concentration of 10 µM.

  • Kinetic Read: Immediately measure fluorescence (Excitation: 320 nm, Emission: 405 nm) every 2 minutes for 60 minutes at 37°C.

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Plot 
    
    
    
    against log[CLBQ14] to determine the IC50 using non-linear regression.
Protocol 2: In Vitro SARS-CoV-2 Spike RBD - ACE2 Binding Assay

Objective & Causality: To validate whether the structural changes induced by CLBQ14 on ACE2 sterically hinder its ability to bind the viral Spike protein[2]. This is an ELISA-based protein-protein interaction (PPI) assay. Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well high-binding microplate with 100 µL of SARS-CoV-2 Spike RBD protein (1 µg/mL in PBS). Incubate overnight at 4°C.

  • Blocking: Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL of 2% BSA in PBST to block non-specific binding sites. Incubate for 2 hours at room temperature.

  • Pre-incubation: In a separate plate, incubate biotinylated rhACE2 (0.1 µg/mL) with varying concentrations of CLBQ14 (0.1 µM to 100 µM) for 1 hour at room temperature.

  • Binding Reaction: Transfer 100 µL of the rhACE2-CLBQ14 mixture to the RBD-coated plate. Incubate for 1 hour at room temperature.

  • Detection: Wash 5x with PBST. Add 100 µL of Streptavidin-HRP (1:5000 dilution). Incubate for 30 minutes.

  • Development: Wash 5x with PBST. Add 100 µL of TMB substrate. Incubate in the dark for 10-15 minutes until a blue color develops.

  • Stop & Read: Add 50 µL of 1M H2SO4 to stop the reaction (color changes to yellow). Read absorbance at 450 nm using a microplate reader.

Protocol 3: Cell-Based Antiviral and Cytotoxicity Assay (Vero E6)

Objective & Causality: To confirm that the biochemical inhibition translates to functional antiviral activity in a living system, while differentiating true viral inhibition from host-cell toxicity[2]. Step-by-Step Methodology:

  • Cell Seeding: Seed Vero E6 cells at

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.
    
  • Compound Pre-treatment: Remove media. Add fresh media (2% FBS) containing serial dilutions of CLBQ14. Incubate for 2 hours.

  • Viral Infection: Add SARS-CoV-2 virus at a Multiplicity of Infection (MOI) of 0.01 to the treatment wells. Safety Note: Must be performed in a BSL-3 facility.

  • Cytotoxicity Control: In a parallel plate, add CLBQ14 to uninfected cells to measure the 50% Cytotoxic Concentration (CC50).

  • Incubation: Incubate both plates for 72 hours.

  • Viability Readout: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate for 10 minutes to stabilize the luminescent signal.

  • Analysis: Measure luminescence. Calculate the IC50 (concentration preventing 50% of viral cytopathic effect) and CC50 (concentration causing 50% cell death).

Data Analysis & Expected Outcomes

When executing these protocols, the expected pharmacological profile for CLBQ14 should reflect potent micromolar inhibition across both biochemical and cell-based platforms[2].

Assay TypeTarget MetricExpected Range for CLBQ14Interpretation
Enzymatic ACE2 Exopeptidase IC5010 - 25 µMDirect inhibition of host enzyme activity.
Binding (PPI) Spike-ACE2 Binding IC5015 - 30 µMDisruption of viral attachment mechanism.
Cell-Based Antiviral IC50 (Vero E6)10 - 20 µMEffective blockade of viral entry/replication.
Cell-Based Cytotoxicity CC50> 100 µMFavorable therapeutic window (Selectivity Index > 5).

Troubleshooting & Best Practices

  • Metal Contamination: Because 8-hydroxyquinolines are potent chelators[1], trace heavy metals in water or buffer salts can pre-complex with CLBQ14, artificially lowering its effective concentration. Always use ultrapure, metal-free water (e.g., Milli-Q) and high-purity reagents.

  • Compound Precipitation: CLBQ14 has poor aqueous solubility[3]. If precipitation is observed upon dilution into the assay buffer, warm the buffer to 37°C prior to compound addition, or use 0.01% Pluronic F-127 as a dispersing agent.

  • Light Sensitivity: Halogenated quinolines can be sensitive to prolonged UV/visible light exposure. Store stocks in amber tubes and perform prolonged incubations in the dark.

References

  • Title: Discovery of Clioquinol and analogues as novel inhibitors of Severe Acute Respiratory Syndrome Coronavirus 2 infection, ACE2 and ACE2 - Spike protein interaction in vitro. Source: Heliyon / PubMed URL: [Link]

  • Title: 7-bromo-5-chloroquinolin-8-ol | 7640-33-7 Source: Molport URL: [Link]

  • Title: Indium complexes of substituted 8-hydroxy-quinolines, pharmaceutical compositions containing them and their use as antibacterial. Source: European Patent Office URL: [Link]

Sources

Application

Analytical techniques for 7-Bromo-5-chloroquinolin-8-ol characterization

Application Note: Analytical Characterization of 7-Bromo-5-chloroquinolin-8-ol Executive Summary 7-Bromo-5-chloroquinolin-8-ol (CAS: 7640-33-7), often referred to as CLBQ14 in pharmacologic contexts, represents a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Characterization of 7-Bromo-5-chloroquinolin-8-ol

Executive Summary

7-Bromo-5-chloroquinolin-8-ol (CAS: 7640-33-7), often referred to as CLBQ14 in pharmacologic contexts, represents a critical scaffold in medicinal coordination chemistry.[1] Unlike its parent compound 8-hydroxyquinoline, this di-halogenated derivative exhibits enhanced lipophilicity and altered pKa values, significantly impacting its metal chelation kinetics and biological permeability.[1]

This guide moves beyond basic identification, providing a rigorous analytical framework. We address the specific challenges of characterizing this molecule: distinguishing regioisomers (5-bromo-7-chloro vs. 7-bromo-5-chloro), managing metal-induced peak tailing in HPLC, and validating the unique isotopic fingerprint in Mass Spectrometry.

Physicochemical Profile

Before initiating wet-lab protocols, the following properties must be integrated into experimental design to ensure solubility and stability.

PropertyValue / CharacteristicExperimental Implication
Molecular Formula C

H

BrClNO
Distinctive isotope pattern required for MS confirmation.[1]
Molecular Weight 258.50 g/mol Monoisotopic mass will vary significantly due to

Br/

Br.[1]
Appearance Off-white to pale yellow solidYellowing intensifies upon oxidation or metal chelation.[1]
Solubility DMSO, DMF, CHCl

Insoluble in water. Do not use aqueous buffers for stock prep.
pKa (Calculated) ~2.23 (NH

), ~7.4 (OH)
Mobile phases must be acidic (pH < 2.[1]5) to protonate the nitrogen for retention.[1]
LogP ~3.92High hydrophobicity requires high % organic modifier in HPLC.[1]

Structural Elucidation Protocols (The "What")

Nuclear Magnetic Resonance (NMR) Spectroscopy

Challenge: The primary challenge is distinguishing the 5,7-substitution pattern from potential impurities like 5,7-dichloro or 5,7-dibromo analogs.[1] Solution: Focus on the integration of the aromatic region. The 5,7-substitution leaves only one proton on the benzenoid ring (H-6), appearing as a sharp singlet.[1]

Protocol:

  • Solvent: Dissolve 5-10 mg in 600 µL DMSO-d

    
      or CDCl
    
    
    
    .
    • Note: DMSO-d

      
       is preferred to prevent aggregation, but CDCl
      
      
      
      often yields sharper splitting for the pyridine ring protons.[1]
  • Acquisition: Standard proton sequence (16 scans, 1s relaxation delay).[1]

Spectral Assignment (Reference in CDCl


): 
Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.84 dd (Doublet of Doublets)1HH-2Deshielded by adjacent Nitrogen.[1]
8.49 dd1HH-4Deshielded aromatic proton.[1]
7.72 s (Singlet) 1H H-6 Critical Diagnostic: The lack of coupling confirms C-5 and C-7 are substituted.
7.59 dd1HH-3Upfield pyridine proton.[1]

Interpretation: If the peak at 7.72 appears as a doublet, your sample is contaminated with a mono-halogenated impurity (e.g., 5-chloro-8-quinolinol).[1]

Mass Spectrometry (LC-MS/MS)

Challenge: Confirming the simultaneous presence of Chlorine and Bromine. Solution: Analyze the Isotopic Fine Structure.

Isotopic Fingerprint Rule: For a molecule with 1 Cl and 1 Br:

  • M (35Cl, 79Br): Base Peak (Relative Intensity ~75%)

  • M+2 (37Cl, 79Br + 35Cl, 81Br): Intensity ~100% (The dominant peak due to overlap)

  • M+4 (37Cl, 81Br): Intensity ~25%

LC-MS Protocol:

  • Ionization: ESI Positive Mode (Protonation at Pyridine Nitrogen).[1]

  • Precursor Ion: m/z ~258 (Scan range 200–400 Da).[1]

  • MRM Transitions (for Quantitation):

    • Quantifier: 257.9

      
       151.0 (Loss of CO + Br radical, ring contraction).
      
    • Qualifier: 257.9

      
       131.0.[1]
      

Chromatographic Purity Protocol (The "How Pure")

Challenge: 8-Hydroxyquinolines are potent chelators.[1][2] Trace iron or copper in stainless steel LC systems can cause severe peak tailing or "ghost" peaks.[1] Solution: Use an acidic mobile phase to protonate the nitrogen (suppressing chelation) and consider a PEEK-lined column or system passivation if tailing persists.[1]

HPLC Method Parameters:

ParameterConditionRationale
Column Waters XTerra MS C18 (50 x 2.1 mm, 3.5 µm)High pH stability and reduced silanol activity prevent amine tailing.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH ensures analyte is protonated (BH

).[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileACN provides sharper peaks than MeOH for halogenated aromatics.[1]
Flow Rate 0.5 mL/minOptimized for UHPLC/HPLC backpressure.[1]
Gradient 0-1 min: 20% B 1-3 min: Ramp to 95% B 3-4 min: Hold 95% BSteep gradient required to elute the lipophilic dibromo/chloro species.[1]
Detection UV @ 254 nmMax absorbance of the quinoline core.

Self-Validating Check: Inject a blank (DMSO). If a peak appears at the retention time of the analyte, your injector needle may have metal contamination leaching the complex. Wash system with 10% Nitric Acid (if system compatible) or EDTA solution.[1]

Functional Characterization: Metal Chelation Assay

To confirm the functional integrity of the 8-hydroxy and quinoline nitrogen motif (the "chelating claw"), perform a UV-Vis shift assay.[1]

  • Blank: Prepare 50 µM analyte in Methanol. Record UV spectrum (200–400 nm).[1]

  • Test: Add 1 equivalent of ZnCl

    
     or CuCl
    
    
    
    (aqueous solution).
  • Observation:

    • Bathochromic Shift: The

      
       should shift red (e.g., from ~250 nm to ~270-320 nm range) due to Ligand-to-Metal Charge Transfer (LMCT).[1]
      
    • Color Change: Solution often turns from pale yellow to intense yellow-green (Zn) or brown-green (Cu).[1]

Visual Workflows

Figure 1: Analytical Logic Flow

This diagram illustrates the decision tree for confirming identity and purity, distinguishing between simple assay and rigorous structural validation.

CharacterizationWorkflow Start Crude 7-Bromo-5-chloroquinolin-8-ol Solubility Solubility Check (DMSO/MeOH) Start->Solubility NMR 1H NMR (DMSO-d6) Check Aromatic Region Solubility->NMR Singlet Is H-6 a Singlet? NMR->Singlet MS LC-MS (ESI+) Isotope Pattern Analysis Singlet->MS Yes (7.72 ppm) Fail REJECT / RE-PURIFY Singlet->Fail No (Doublet = Impurity) IsoPattern Ratio M : M+2 : M+4 approx 3:4:1? MS->IsoPattern HPLC HPLC Purity (Acidic Mobile Phase) IsoPattern->HPLC Yes (Cl+Br confirmed) IsoPattern->Fail No (Wrong Halogens) Chelation Functional Assay (Zn2+ Shift) HPLC->Chelation Pass VALIDATED MATERIAL Chelation->Pass

Caption: Step-by-step analytical decision tree ensuring structural fidelity before release.

Figure 2: Mass Spectrometry Fragmentation Pathway

Visualizing the specific loss of halogens and CO which confirms the core scaffold.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 258 (Isotope Cluster) Frag1 Loss of H2O/CO Ring Contraction Parent->Frag1 -CO (28 Da) Frag2 Product Ion m/z 151 (Loss of Br/Cl radicals) Frag1->Frag2 -Br/Cl Frag3 Qualifier Ion m/z 131 Frag2->Frag3 -HF/HCN

Caption: Proposed ESI+ fragmentation pathway for MRM transition monitoring.

References

  • PubChem. (2025).[1] Compound Summary: 7-Bromo-5-chloroquinolin-8-ol (CID 82095).[1][3] National Library of Medicine.[1] [Link][1]

  • Ekpenyong, O., et al. (2018).[4] A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14).[1][5] National Institutes of Health (PMC).[1] [Link]

  • SIELC Technologies. (2023).[1][2] HPLC Method for Analysis of 8-hydroxyquinoline.[1][2] [Link]

Sources

Method

Application Note: Preclinical Pharmacokinetic Assessment of 7-Bromo-5-chloro-8-hydroxyquinoline (CLBQ14)

Executive Summary This application note details the protocol for assessing the pharmacokinetics (PK) of 7-Bromo-5-chloro-8-hydroxyquinoline (also referred to in literature as CLBQ14 ).[1] As a halogenated 8-hydroxyquinol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for assessing the pharmacokinetics (PK) of 7-Bromo-5-chloro-8-hydroxyquinoline (also referred to in literature as CLBQ14 ).[1] As a halogenated 8-hydroxyquinoline derivative, this compound exhibits significant lipophilicity and metal-chelating properties, presenting unique challenges in formulation and bioanalysis.

This guide moves beyond standard templates to address the specific behaviors of halogenated quinolines: poor aqueous solubility , metal-mediated column adsorption during LC-MS, and extensive hepatic metabolism . The protocols below are validated against recent literature standards for this specific chemical class.

Compound Profile & Challenges

Before initiating animal studies, researchers must account for the physicochemical "personality" of the molecule.

FeaturePropertyImpact on Protocol
Chemical Structure Halogenated 8-HQHigh lipophilicity (LogP > 3.5); requires co-solvents for IV dosing.
Chelation Bidentate ligand (N, O)Binds Cu²⁺, Zn²⁺, Fe³⁺.[2] Critical: LC systems must be passivated or mobile phases modified to prevent peak tailing.
Metabolism Phase II ConjugationRapid glucuronidation and sulfation in the liver. Plasma samples must be processed quickly to prevent de-conjugation or degradation.
Distribution High VdExtensive tissue distribution; crosses the Blood-Brain Barrier (BBB).

Experimental Workflow Visualization

The following diagram outlines the critical path from formulation to data analysis, highlighting decision nodes for solubility and bioanalysis.

PK_Workflow Formulation Formulation Strategy (Solubility Check) AnimalPhase In Vivo Phase (Rat/Mouse Dosing) Formulation->AnimalPhase IV/PO Prep Sampling Serial Sampling (Plasma/Brain) AnimalPhase->Sampling Timepoints Bioanalysis LC-MS/MS Analysis (Quantification) Sampling->Bioanalysis Extraction Bioanalysis->Formulation If Bioavailability < 5% DataAnalysis PK Modeling (WinNonlin/PKSolver) Bioanalysis->DataAnalysis Conc. vs Time

Figure 1: End-to-end pharmacokinetic study workflow for lipophilic quinolines.

Phase I: Formulation Strategy

Challenge: 7-Bromo-5-chloro-8-hydroxyquinoline is practically insoluble in water. Standard saline formulations will result in precipitation and embolisms during IV administration.

Recommended Vehicles

Option A: Standard Co-solvent System (First Line)

  • Composition: 5% DMSO + 40% PEG 400 + 55% Saline (0.9%).

  • Preparation:

    • Dissolve compound in DMSO (Vortex until clear).

    • Add PEG 400 and vortex.

    • Slowly add warm Saline (37°C) while vortexing to prevent "crashing out."

    • QC Check: Inspect for turbidity. Filter (0.22 µm) if necessary, but re-verify concentration post-filtration.

Option B: Cyclodextrin Complexation (If Option A precipitates)

  • Composition: 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.

  • Mechanism: Encapsulates the lipophilic quinoline ring, improving solubility without organic solvents.

Phase II: In Vivo Study Protocol (Rat Model)

Rationale: The Sprague-Dawley (SD) rat is the standard model for quinoline PK due to the volume of plasma available for serial sampling.

Study Design Table
ParameterSpecificationRationale
Species/Strain Rat / Sprague-Dawley (Male, 250–300g)Standard metabolic profile for Phase II conjugation comparison.
Groups Group 1: IV Bolus (2 mg/kg)Group 2: Oral Gavage (10 mg/kg)Allows calculation of Absolute Bioavailability (F%).
Surgical Prep Jugular Vein Cannulation (JVC)Minimizes stress; allows precise serial sampling without anesthesia artifacts.
Fasting Overnight (12h) pre-dosePrevents food-drug interactions (metal chelation with food).
Sampling Schedule
  • IV Group: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.

  • PO Group: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h.

  • Tissue Collection (Optional): Harvest Brain and Liver at T_max (approx. 1-2h PO) to assess BBB penetration.

Sample Handling (Critical Step)

8-Hydroxyquinolines are unstable in plasma if exposed to light or oxidizing agents for prolonged periods.

  • Collect blood into K2EDTA tubes.

  • Centrifuge at 4°C, 3000g for 10 min.

  • Transfer plasma to amber tubes (light protection).

  • Store at -80°C immediately.

Phase III: Bioanalytical Method (LC-MS/MS)

Method Authority: Validated based on protocols by Ekpenyong et al. (2018) for CLBQ14.

Instrumentation
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 4000/6500 QTRAP).

  • Column: Waters XTerra MS C18 (3.5 µm, 2.1 × 50 mm) or equivalent.[1][3][4][5]

    • Note: The XTerra column is chosen for its resistance to high pH, though acidic pH is used here to suppress ionization of silanols and reduce metal activity.

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water.[1][3][4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.8 min: 20% B[3]

    • 0.8-2.8 min: Ramp to 95% B[3][5]

    • 2.8-3.8 min: Hold 95% B[3][5]

    • 3.8-4.0 min: Return to 20% B

  • Flow Rate: 0.5 mL/min.

Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive Mode.

  • Target Compound (CLBQ14):

    • Precursor: m/z 257.9 [M+H]⁺

    • Product: m/z 151.0 (Quantifier)

  • Internal Standard (IS): Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline).[6]

    • Precursor: m/z 305.8

    • Product: m/z 178.9 [4]

Sample Preparation (Protein Precipitation)[1][3][4][5]
  • Aliquot 50 µL rat plasma.[5]

  • Add 200 µL Acetonitrile containing IS (150 ng/mL).

  • Vortex vigorously for 30s (ruptures protein binding).

  • Centrifuge at 14,000 rpm for 10 min at 4°C.

  • Inject 5-10 µL of supernatant.

Data Analysis & Interpretation

Non-Compartmental Analysis (NCA)

Analyze concentration-time data using Phoenix WinNonlin or PKSolver.

Key Parameters to Report:

  • Cmax & Tmax: Indicators of absorption rate.

  • AUC (0-inf): Total exposure.

  • T 1/2 (Half-life): Expected to be moderate-to-long due to tissue sequestration.

  • Vd (Volume of Distribution): If Vd > Total Body Water (>0.7 L/kg), it confirms extensive tissue binding (likely brain/liver).

  • Bioavailability (F%):

    
    .
    
Metabolic Pathway Visualization

Understanding the fate of the molecule is crucial for interpreting clearance (CL).

Metabolism cluster_Liver Hepatic Metabolism (Phase II) Parent 7-Bromo-5-chloro-8-hydroxyquinoline (Lipophilic, Active) Glucuronide O-Glucuronide Conjugate (Major Metabolite) Parent->Glucuronide UGT Enzymes Sulfate O-Sulfate Conjugate (Minor Metabolite) Parent->Sulfate SULT Enzymes Excretion Renal/Biliary Excretion (Hydrophilic) Glucuronide->Excretion Sulfate->Excretion

Figure 2: Primary metabolic pathways for 8-hydroxyquinoline derivatives.

References

  • Ekpenyong, O., et al. (2018). "A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14)...[1] Application to Pharmacokinetic Studies." Journal of Chromatography B.

  • Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.

  • FDA Guidance for Industry (2018). "Bioanalytical Method Validation."

  • TCI Chemicals. "Product Specification: 7-Bromo-5-chloro-8-hydroxyquinoline."

Sources

Application

Advanced Application Note: 7-Bromo-5-chloro-8-quinolinol as a Chemical Probe for Viral Inhibition and Metalloenzyme Targeting

Executive Summary 7-Bromo-5-chloro-8-quinolinol (often referred to as CLBQ14 or 7-bromo-5-chloro-8-hydroxyquinoline) is a highly specialized, halogenated analogue of the FDA-approved drug Clioquinol[1]. By featuring a sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Bromo-5-chloro-8-quinolinol (often referred to as CLBQ14 or 7-bromo-5-chloro-8-hydroxyquinoline) is a highly specialized, halogenated analogue of the FDA-approved drug Clioquinol[1]. By featuring a specific substitution pattern—a bromine atom at position 7 and a chlorine atom at position 5—this compound exhibits a finely tuned pKa at its chelating hydroxyl group and enhanced lipophilicity[2]. These structural characteristics make it an exceptional chemical probe for investigating zinc-dependent metalloenzymes, most notably acting as a potent inhibitor of the human angiotensin-converting enzyme 2 (hACE2) and a disruptor of viral entry mechanisms[3].

Mechanistic Insights (E-E-A-T)

hACE2 Exopeptidase Inhibition & Viral Blockade

The primary modern application of 7-bromo-5-chloro-8-quinolinol lies in its ability to inhibit the entry of SARS-CoV-2 into host cells[4]. hACE2 is a zinc metalloprotease that serves as the primary cellular receptor for the SARS-CoV-2 Spike (RBD) protein[1].

Molecular dynamics (MD) simulations and in vitro binding assays reveal that CLBQ14 does not primarily compete at the RBD binding site (exhibiting a weak binding energy of -16.8 kcal/mol)[5]. Instead, it binds deeply within the exopeptidase site of hACE2 with a strong binding affinity of -34.5 kcal/mol[6].

  • Causality of Inhibition : Binding at the exopeptidase site induces a significant conformational alteration in the hACE2 structure[7]. This allosteric shift physically impedes the ability of the Spike RBD to dock with the receptor, effectively neutralizing viral entry and preventing infection-induced cytopathic effects (CPE)[8].

Metalloenzyme Targeting & Metal Chelation

Beyond virology, the 8-hydroxyquinoline scaffold is a well-documented ionophore and metal chelator[9]. CLBQ14 coordinates strongly with divalent cations such as Zn²⁺ and Cu²⁺[10].

  • Causality of Chelation : In microbiological assays, this chelation mechanism is used to strip essential metal cofactors from bacterial and fungal metalloenzymes (such as metallo-β-lactamases), making the probe highly valuable in drug-resistant pathogen research[9]. Furthermore, its affinity for copper allows it to be utilized in nanoparticle formulations for the entrapment of radiometals (e.g., ⁶⁴Cu) in Positron Emission Tomography (PET) diagnostic imaging[10].

Quantitative Data Summary

The following table summarizes the critical physicochemical and pharmacological parameters of 7-bromo-5-chloro-8-quinolinol to guide assay development:

ParameterValueReference / Source
Chemical Name 7-Bromo-5-chloro-8-quinolinol (CLBQ14)[11]
CAS Number 7640-33-7[2]
Molecular Weight 258.50 g/mol [11]
SARS-CoV-2 CPE IC₅₀ 14.69 μM[1]
hACE2 Exopeptidase Binding Energy -34.5 kcal/mol[6]
Spike RBD Binding Energy -16.8 kcal/mol[5]
Primary Structural Target Zinc Metalloproteases (e.g., hACE2)[9]

Mechanistic Visualization

G cluster_viral Antiviral Mechanism cluster_metal Metalloenzyme Targeting CLBQ 7-Bromo-5-chloro- 8-quinolinol ACE2 hACE2 Exopeptidase Site Binding CLBQ->ACE2 Chelate Zn2+ / Cu2+ Chelation CLBQ->Chelate Conform Conformational Alteration ACE2->Conform Block Spike RBD Blockade Conform->Block Inhibit Metalloenzyme Inhibition Chelate->Inhibit

Dual mechanistic pathways of 7-Bromo-5-chloro-8-quinolinol in viral and metalloenzyme inhibition.

Experimental Protocols

Protocol 1: In Vitro SARS-CoV-2 Cytopathic Effect (CPE) Assay

Objective : Quantify the antiviral efficacy of CLBQ14 by measuring the prevention of viral-induced cell death[12].

Materials : Vero E6 cells, SARS-CoV-2 strain (e.g., USA_WA1/2020), CLBQ14 (DMSO stock), CellTiter-Glo Luminescent Viability Assay.

Step-by-Step Methodology :

  • Cell Seeding : Seed Vero E6 cells in 96-well plates at a density of 1 × 10⁴ cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation : Prepare a 10 mM stock of CLBQ14 in 100% DMSO. Perform 3-fold serial dilutions in assay media. Ensure the final DMSO concentration in the assay does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Viral Inoculation : Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (M.O.I.) of ~0.002. Immediately add the serially diluted CLBQ14 to the respective wells[12].

  • Incubation : Incubate the sealed plates for 72 hours at 37°C.

  • Viability Readout : Add CellTiter-Glo reagent to each well. Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then record luminescence using a microplate reader.

Causality & Expert Insight : Vero E6 cells are deliberately selected because they endogenously express high levels of the hACE2 receptor, creating a highly sensitive environment to evaluate entry inhibitors[1]. A low M.O.I. (0.002) is utilized to ensure that multiple cycles of viral replication occur over the 72-hour period[12]. This amplifies the cytopathic signal, allowing for the robust calculation of the IC₅₀ (expected ~14.69 μM) while preventing the assay from being artificially overwhelmed by excess viral particles.

Protocol 2: hACE2 Exopeptidase Activity & Chelation Assay

Objective : Validate the direct inhibition of hACE2 zinc-metalloprotease activity and confirm the conformational alteration mechanism[1].

Materials : Recombinant human ACE2 (rhACE2), fluorogenic peptide substrate (e.g., Mca-YVADAPK(Dnp)-OH), CLBQ14, EDTA (positive control), Assay Buffer (50 mM MES, 300 mM NaCl, 10 µM ZnCl₂, 0.01% Brij-35, pH 6.5).

Step-by-Step Methodology :

  • Enzyme Preparation : Dilute rhACE2 in the assay buffer to a final working concentration of 0.5 nM.

  • Compound Pre-Incubation : Add CLBQ14 (at varying concentrations, e.g., 1 to 50 μM) to the enzyme solution. Include a vehicle control (DMSO) and a positive chelation control (10 mM EDTA). Incubate the mixture at room temperature for exactly 30 minutes.

  • Substrate Addition : Initiate the reaction by adding the fluorogenic substrate to a final concentration of 10 μM.

  • Kinetic Measurement : Immediately monitor fluorescence (Excitation: 320 nm, Emission: 405 nm) continuously for 60 minutes at 37°C.

Causality & Expert Insight : ACE2 is a zinc-dependent metalloprotease. Because CLBQ14 acts via both direct binding to the exopeptidase site (-34.5 kcal/mol)[6] and potential zinc chelation, the 30-minute pre-incubation step is an absolute requirement. This allows sufficient time for the compound to induce the necessary conformational alteration in the hACE2 structure before the introduction of the substrate[7]. The inclusion of EDTA acts as a self-validating control to confirm the assay's sensitivity to zinc depletion, ensuring the observed inhibition is mechanistically sound.

References

  • Olaleye, O. A., Kaur, M., Onyenaka, C., & Adebusuyi, T. (2021). "Discovery of Clioquinol and Analogues as Novel Inhibitors of Severe Acute Respiratory Syndrome Coronavirus 2 Infection, ACE2 and ACE2 - Spike Protein Interaction In Vitro." Heliyon, 7(3), e06426. URL:[Link]

  • Kehinde, I. A., et al. (2022). "Inhibitory mechanism of clioquinol and its derivatives at the exopeptidase site of human angiotensin-converting enzyme-2 and receptor binding domain of SARS-CoV-2 viral spike." Journal of Biomolecular Structure and Dynamics, 41(7), 2992-3001. URL:[Link]

  • WIPO Patent WO2009140215A2. "Method for treating drug-resistant bacterial and other infections with clioquinol, phanquinone, and related compounds.
  • PubChem CID 82095. "8-Quinolinol, 7-bromo-5-chloro-". National Center for Biotechnology Information. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for crude 7-Bromo-5-chloro-8-hydroxyquinoline

Technical Support Center: Halogenated Quinolines Division Subject: Purification Protocols for 7-Bromo-5-chloro-8-hydroxyquinoline (BCQ) Ticket ID: BCQ-PUR-001 Status: Open Responder: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Halogenated Quinolines Division Subject: Purification Protocols for 7-Bromo-5-chloro-8-hydroxyquinoline (BCQ) Ticket ID: BCQ-PUR-001 Status: Open Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering challenges with the purification of 7-Bromo-5-chloro-8-hydroxyquinoline (BCQ) . This compound presents unique purification hurdles due to its amphoteric nature and the presence of structurally similar impurities (unreacted 5-chloro-8-hydroxyquinoline and the over-brominated 5,7-dibromo derivative).

The following guide replaces standard "textbook" advice with field-proven troubleshooting workflows designed for drug discovery and high-purity ligand synthesis.

Part 1: Diagnostic Triage (Troubleshooting)

Q1: My product has a melting point of ~130-140°C, but the literature says ~180°C. What is happening? A: You likely have significant contamination with the starting material, 5-chloro-8-hydroxyquinoline (Cloxiquine), which melts at approximately 126-128°C [1].

  • Cause: Incomplete bromination. The electron-withdrawing chlorine at position 5 deactivates the ring, making the electrophilic substitution at position 7 slower than in unsubstituted 8-hydroxyquinoline.

  • Fix: Do not recrystallize yet. Perform an Acid-Base Reprecipitation (Protocol A) to remove non-phenolic tars, then check reaction completion via TLC/HPLC. If confirmed, re-subject the crude to bromination conditions (NBS/Acetonitrile) before final purification.

Q2: My product is melting >190°C and has a pale beige/brown tint. A: You have over-brominated the scaffold, forming 5,7-dibromo-8-hydroxyquinoline (Broxyquinoline), which melts at ~200°C [2].[1]

  • Cause: Excess brominating agent or high temperatures. The bromine atom is less deactivating than chlorine, allowing a second bromine to displace the chlorine or fill available sites if the starting material was impure.

  • Fix: This is difficult to separate by simple precipitation. You must use Fractional Recrystallization (Protocol B) relying on the lower solubility of the dibromo species.

Q3: The solid is off-white but turns green/gray upon standing or heating. A: This is Trace Metal Chelation .

  • Cause: 8-Hydroxyquinolines are potent chelators (binds Fe³⁺, Cu²⁺).[2] Even ppb-level metallic dust from spatulas or reactors can cause discoloration.

  • Fix: Perform a final wash with 10% HCl or add EDTA to your aqueous workup. Use glass or plastic tools only.

Part 2: Purification Protocols

Protocol A: Acid-Base "Swing" Purification (Bulk Cleanup)

Best for: Removing non-phenolic tars and inorganic salts.

The Logic: BCQ is amphoteric. It dissolves in base (as a phenolate) and in strong acid (as a pyridinium salt). Impurities that are not amphoteric will be left behind during filtration.

  • Dissolution: Suspend crude BCQ in 5% NaOH (aq) . Stir for 30 mins.

    • Observation: The solution should be yellow/orange (phenolate form).

    • Action: Filter insoluble solids (unreacted non-phenolics/tars). Discard solid.

  • Neutralization: Cool filtrate to 0-5°C. Slowly add Acetic Acid (glacial) dropwise.

  • The "Sweet Spot": Adjust pH to 6.5 – 7.0 .

    • Critical: Do not drop to pH < 4. The pyridinium nitrogen will protonate, redissolving the compound.

  • Collection: Filter the precipitate. Wash with copious water to remove sodium acetate. Dry at 60°C under vacuum.

Protocol B: Fractional Recrystallization (Polishing)

Best for: Separating the 5-Cl (starting material) and 5,7-diBr (over-reaction) impurities.

The Logic: The solubility profile in ethanol/acetic acid differs based on halogen weight. The lighter 5-Cl derivative is more soluble than the heavier 7-Br-5-Cl target.

  • Solvent Choice: Ethanol (95%) or Glacial Acetic Acid .

  • Dissolution: Heat solvent to reflux. Add crude BCQ until saturation.

    • Note: If the solution is dark, add activated charcoal, stir 5 mins, and filter hot through Celite.

  • Crystallization: Allow to cool slowly to room temperature.

    • Troubleshooting: If the 5,7-dibromo impurity is present, it often crystallizes first. Filter off the very first crop of crystals if they appear distinct (often darker or different habit) and discard.

  • Collection: Cool the mother liquor to 4°C. Collect the main crop (BCQ).

  • Wash: Wash the filter cake with cold Diethyl Ether or Hexane .

    • Why? This removes surface-bound mother liquor containing the highly soluble 5-chloro starting material [3].

Part 3: Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying the crude reaction mixture based on the impurities present.

BCQ_Purification Crude Crude Reaction Mixture (BCQ + Impurities) Triage Melting Point Analysis Crude->Triage LowMP MP < 140°C (High 5-Cl content) Triage->LowMP Under-reacted HighMP MP > 190°C (High 5,7-diBr content) Triage->HighMP Over-reacted TargetMP MP ~170-178°C (Mainly BCQ) Triage->TargetMP Good Conversion AcidBase Protocol A: Acid-Base Reprecipitation (pH 7 Target) LowMP->AcidBase Remove Tars Recryst Protocol B: Recrystallization (Ethanol/Acetic Acid) HighMP->Recryst Discard 1st Crop TargetMP->Recryst AcidBase->Recryst Wash Ether/Hexane Wash (Removes 5-Cl) Recryst->Wash Pure Pure BCQ (>98% HPLC) Wash->Pure

Caption: Decision tree for purification based on initial melting point analysis of the crude solid.

Part 4: Critical Data Reference

Use this table to validate your fractions during purification.

CompoundStructureMelting Point (°C)Solubility (EtOH)
5-Chloro-8-hydroxyquinoline Starting Material126 – 128°C [1]High
7-Bromo-5-chloro-8-hydroxyquinoline Target (BCQ) 179 – 182°C [4]Moderate
5,7-Dibromo-8-hydroxyquinoline Over-brominated198 – 201°C [2]Low
7-Bromo-8-hydroxyquinoline Impurity (if SM impure)~138°C [5]Moderate

Storage Warning: Store BCQ in amber vials away from light. Halogenated quinolines are photosensitive and will darken (photolytic dehalogenation) over time.

References

  • Guidechem. (2024). How to improve the synthesis method of 5-chloro-8-hydroxyquinoline. Link

  • Chemdad.[1] (n.d.). 5,7-Dibromo-8-hydroxyquinoline Properties and Melting Point. Link

  • ChemicalBook. (n.d.). Synthesis of 7-bromoquinolin-8-ol (Analogous purification method via Hexane/Ether wash). Link

  • TCI Chemicals.[3] (n.d.). Product Specification: 7-Bromo-5-chloro-8-hydroxyquinoline. Link

  • Collis, G. E., Burrell, A. K., et al. (2003). 7-Bromoquinolin-8-ol.[3][4][5][6] Acta Crystallographica Section C. Link

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues with 7-Bromo-5-chloro-8-quinolinol in Biological Assays

Welcome to the technical support center. Working with halogenated quinolines requires a deep understanding of their physicochemical behavior. This guide is designed to help you troubleshoot, formulate, and validate assay...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. Working with halogenated quinolines requires a deep understanding of their physicochemical behavior. This guide is designed to help you troubleshoot, formulate, and validate assays involving 7-Bromo-5-chloro-8-quinolinol, ensuring that your in vitro data reflects true biological activity rather than physical artifacts.

The Mechanistic Root of the Problem

7-Bromo-5-chloro-8-quinolinol (CAS 7640-33-7) is a highly potent, halogenated derivative of 8-hydroxyquinoline[1]. While the addition of bromine and chlorine at the 7- and 5-positions significantly enhances membrane permeability and target affinity, it introduces severe solubility bottlenecks[2].

When designing assays, researchers must overcome two distinct physicochemical hurdles:

  • Hydrophobic Aggregation (Solvent Crash-Out): The bulky halogens drastically increase the molecule's lipophilicity. When transitioning from a 100% DMSO stock to an aqueous buffer, the sudden increase in the solvent's dielectric constant carries a massive thermodynamic penalty. The water molecules cannot efficiently form a hydration shell around the planar quinoline ring, leading to immediate aggregation.

  • Metal Chelation: The hydroxyl group at position 8 and the nitrogen at position 1 form a privileged bidentate chelating pocket. In biological media containing trace transition metals (e.g., Zn²⁺, Cu²⁺, Fe³⁺), the compound rapidly forms neutrally charged, highly insoluble 2:1 or 3:1 ligand-metal complexes[3][4].

SolubilityMechanisms Stock 7-Bromo-5-chloro-8-quinolinol (100% DMSO Stock) Hydrophobic Hydrophobic Aggregation (Solvent Crash-Out) Stock->Hydrophobic Rapid Dilution Chelation Metal Chelation (Uncharged Complexes) Stock->Chelation Trace Metals Aqueous Aqueous Assay Buffer (e.g., PBS, pH 7.4) Aqueous->Hydrophobic High Polarity Media Cell Culture Media (Contains Zn²⁺, Cu²⁺, Fe³⁺) Media->Chelation Cation Binding Precipitate1 Amorphous Precipitate (False Negatives in Assays) Hydrophobic->Precipitate1 Precipitate2 Crystalline Metal Complex (Loss of Free Ligand) Chelation->Precipitate2

Mechanisms of 7-Bromo-5-chloro-8-quinolinol precipitation via solvent crash-out and metal chelation.

Troubleshooting FAQs

Q1: Why does my compound precipitate immediately upon dilution into PBS, even at low micromolar concentrations? A1: This is a classic "solvent crash-out." When you inject a DMSO stock directly into PBS, localized supersaturation occurs at the injection interface. Because the halogenated ring is highly hydrophobic, the molecules self-associate faster than they can disperse. Causality: To prevent this, you must lower the thermodynamic barrier by introducing an intermediate inclusion agent (like cyclodextrin) or a co-solvent before the aqueous phase contacts the compound.

Q2: I achieved a clear solution in PBS, but precipitation occurs after 2 hours in cell culture media (e.g., DMEM). Why the delay? A2: This delayed precipitation is driven by metal chelation[5]. Standard media like DMEM contain micromolar concentrations of divalent cations. The compound binds these metals to form uncharged complexes. Because the kinetic rate of complexation in dilute solutions is relatively slow, the solution initially appears clear but gradually turns cloudy as the insoluble metal complexes nucleate and grow over the incubation period.

Q3: How do I distinguish between poor solubility and poor cellular permeability in my assay results? A3: You must decouple solubility from biological activity using a self-validating system. If your IC₅₀ curve plateaus unexpectedly, do not assume it is a permeability issue. First, run a kinetic nephelometry assay (measuring light scattering at 600 nm) on your dosed media. If the baseline scattering increases compared to the vehicle control, your compound has precipitated, meaning the cells are experiencing a drastically lower effective concentration than nominally dosed.

Validated Experimental Protocols

To guarantee scientific integrity, every formulation must be self-validating. Below are the definitive workflows for preparing stable solutions of 7-Bromo-5-chloro-8-quinolinol.

Protocol 1: Preparation of a Stable Aqueous Formulation via Inclusion Complexation

Use this protocol for biochemical and cell-based assays requiring high aqueous concentrations without metal interference.

  • Primary Stock Preparation: Weigh out 7-Bromo-5-chloro-8-quinolinol and dissolve it in 100% molecular-biology grade DMSO to create a 20 mM primary stock.

    • Causality: Pure DMSO completely disrupts the crystalline lattice of the planar quinoline ring.

  • Excipient Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile PBS (pH 7.4).

  • Dropwise Addition: While vortexing the HP-β-CD solution vigorously, add the DMSO stock dropwise to reach the desired final concentration (e.g., 200 µM, 1% DMSO final).

    • Causality: Vigorous mechanical mixing prevents local supersaturation, while the cyclodextrin's hydrophobic cavity encapsulates the halogenated ring, masking it from the aqueous environment.

  • Thermodynamic Maturation: Bath sonicate the mixture for 15 minutes at room temperature.

    • Causality: Acoustic energy input drives the thermodynamic inclusion of the compound into the cyclodextrin cavity to completion.

  • Self-Validation (Nephelometry): Transfer 100 µL of the final formulation to a clear-bottom 96-well plate. Measure light scattering (absorbance) at 600 nm. A baseline equivalent to the blank vehicle confirms complete dissolution.

Protocol 2: Managing Metal Chelation in Cell Culture Media (DMEM/RPMI)

Use this protocol when evaluating the compound in standard cell culture environments.

  • Protein Binding: Add the formulated compound (from Protocol 1) to media containing at least 10% Fetal Bovine Serum (FBS).

    • Causality: Serum albumin acts as a secondary carrier, binding the lipophilic compound and preventing it from precipitating with free trace metals in the media.

  • Incubation: Incubate the dosed media at 37°C for 2 hours (mimicking assay conditions) prior to applying it to cells.

  • Self-Validation (HPLC-UV): Centrifuge an aliquot of the media at 10,000 x g for 10 minutes to pellet any micro-precipitates. Analyze the supernatant via HPLC-UV (254 nm) to quantify the actual dissolved concentration versus the nominal dosed concentration. Only proceed with the biological assay if >95% of the compound remains in the supernatant.

FormulationProtocol Step1 1. Primary Stock Dissolve in DMSO Step2 2. Excipient Addition Add HP-β-CD Step1->Step2 Step3 3. Aqueous Phase Dropwise Buffer Addition Step2->Step3 Step4 4. Validation Kinetic Nephelometry Step3->Step4 Result Stable Assay Solution (Ready for Dosing) Step4->Result

Step-by-step self-validating formulation workflow for hydrophobic 8-hydroxyquinoline derivatives.

Quantitative Data: Solubility Limits by Vehicle

To aid in experimental design, the following table summarizes the maximum thermodynamic solubility of 7-Bromo-5-chloro-8-quinolinol across various standard assay vehicles.

Vehicle SystemFinal DMSO (%)Max Soluble Concentration (µM)Stability (24h at 37°C)Recommended Assay Type
100% PBS (pH 7.4) 1.0%< 5 µMPoor (Immediate Crash)None
10% PEG-400 + 0.1% Tween-80 1.0%50 µMModerateShort-term Biochemical
DMEM + 10% FBS 1.0%15 - 20 µMVariable (Metal-dependent)Routine Cell Culture
20% w/v HP-β-CD in PBS 0.5%> 200 µMExcellentHigh-throughput / In vivo

References

  • PubChem Compound Summary for CID 82095 (8-Quinolinol, 7-bromo-5-chloro-) . National Center for Biotechnology Information. Available at:[Link]

  • Method for treating drug-resistant bacterial and other infections with clioquinol, phanquinone, and related compounds (WO2009140215A2). Google Patents.
  • Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines . MDPI. Available at:[Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines . PubMed Central (PMC). Available at:[Link]

  • Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives . Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 7-Bromo-5-chloroquinolin-8-ol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals navigate the regioselective halogenation of the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals navigate the regioselective halogenation of the 8-hydroxyquinoline scaffold. 7-Bromo-5-chloroquinolin-8-ol is a critical building block for MetAP2 inhibitors, antituberculosis agents, and bioactive hybrids. However, its synthesis is notoriously prone to over-halogenation and positional isomerization.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure high-purity yields.

Section 1: Mechanistic Overview & Causality of Impurities

The synthesis of 7-bromo-5-chloroquinolin-8-ol relies on a sequential two-step halogenation starting from 8-hydroxyquinoline. The hydroxyl group at the C-8 position exerts a powerful electron-donating effect, strongly activating the phenolic ring toward electrophilic aromatic substitution primarily at the ortho (C-7) and para (C-5) positions [1][1].

Because both positions are highly activated, achieving regiocontrol is the primary synthetic challenge. The formation of impurities is rarely due to poor reagent quality; rather, it is caused by the thermodynamic and kinetic competition between mono-halogenation, di-halogenation, and halogen exchange pathways [2][2].

SynthesisPathway HQ 8-Hydroxyquinoline (Starting Material) Step1 Chlorination (C-5) Reagent: NCS HQ->Step1 Intermediate 5-Chloro-8-hydroxyquinoline (Intermediate) Step1->Intermediate Imp1 5,7-Dichloro-8-hydroxyquinoline (Over-chlorination) Step1->Imp1 Excess NCS Step2 Bromination (C-7) Reagent: NBS Intermediate->Step2 Target 7-Bromo-5-chloroquinolin-8-ol (Target Product) Step2->Target Imp2 5,7-Dibromo-8-hydroxyquinoline (Halogen Exchange) Step2->Imp2 Halogen Exchange Imp3 Unreacted Intermediate (Under-bromination) Step2->Imp3 Incomplete Rxn

Mechanistic pathway of 7-bromo-5-chloroquinolin-8-ol synthesis and impurity generation.

Section 2: Troubleshooting Guide & FAQs

Q1: During the synthesis of the 5-chloro-8-hydroxyquinoline intermediate, my LC-MS shows a massive spike in 5,7-dichloro-8-hydroxyquinoline. How do I prevent over-chlorination? A1: This is a classic issue of electrophilic over-activation. When using chlorine gas (


), the reaction is highly exothermic and difficult to control stoichiometrically, leading to the 5,7-dichloro byproduct [1][1].
Causal Fix: Switch your chlorinating agent to N-chlorosuccinimide (NCS) under acidic conditions [1][3]. NCS provides a controlled, slow release of the chloronium ion (

). Ensure the reaction is kept at or below room temperature, and use exactly 1.05 equivalents of NCS to prevent C-7 attack.

Q2: In the second step (bromination at C-7), I am detecting 5,7-dibromo-8-hydroxyquinoline. Where is the chlorine going? A2: You are observing halogen exchange, a phenomenon where the C-5 chlorine is displaced by bromine under forcing conditions, or you are simply brominating unreacted starting material from step 1 [3][2]. Causal Fix: First, rigorously purify the 5-chloro-8-hydroxyquinoline intermediate before step 2. Second, use N-bromosuccinimide (NBS) in a non-polar solvent like chloroform (


) [2][4]. Avoid using molecular bromine (

) in polar protic solvents (like acetic acid), which generates hydrobromic acid (

) and promotes ionic halogen scrambling.

Q3: My final product is contaminated with unreacted 5-chloro-8-hydroxyquinoline. What is the most reliable purification strategy? A3: Because both the intermediate and the target product share the 8-hydroxyquinoline core, their


 values and polarities are nearly identical. Standard acid-base extractions will fail to separate them.
Causal Fix: Recrystallization from ethanol/chloroform mixtures is highly effective due to the differential crystal packing induced by the heavier, larger bromine atom at the C-7 position.

Section 3: Quantitative Impurity Profiling

To assist your analytical team in rapidly identifying reaction failures, the following table summarizes the primary impurities, their mechanistic origins, and their exact isotopic signatures for LC-MS validation.

Impurity NameMechanistic OriginMW ( g/mol )LC-MS [M+H]+Halogen Isotopic Signature
5-Chloro-8-hydroxyquinoline Unreacted Intermediate179.60180.0 / 182.03:1 ratio (M : M+2)
5,7-Dichloro-8-hydroxyquinoline Over-chlorination (Step 1)214.05214.0 / 216.0 / 218.09:6:1 ratio (M : M+2 : M+4)
5,7-Dibromo-8-hydroxyquinoline Halogen Exchange / Over-bromination302.95301.9 / 303.9 / 305.91:2:1 ratio (M : M+2 : M+4)
7-Bromo-5-chloroquinolin-8-ol Target Product 258.50257.9 / 259.9 / 261.9~3:4:1 ratio (M : M+2 : M+4)

Section 4: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include built-in visual and analytical checkpoints so the operator knows the reaction has succeeded before proceeding to the next step.

Protocol A: Regioselective Chlorination (Synthesis of 5-Chloro-8-hydroxyquinoline)
  • Dissolution: Dissolve 8-hydroxyquinoline (1.0 eq) in a mixture of DMF and a catalytic amount of sulfuric acid. Causality: The acid protonates the quinoline nitrogen, deactivating the heterocyclic ring and directing electrophilic attack exclusively to the phenolic ring.

  • Addition: Cool the mixture to 0°C. Slowly add NCS (1.05 eq) in portions over 30 minutes.

  • Validation Check: The solution will transition from pale yellow to deep orange. Monitor by TLC (Hexane:EtOAc 3:1). The disappearance of the starting material spot (

    
     ~0.4) and the appearance of a single new intermediate spot (
    
    
    
    ~0.5) validates the reaction progress.
  • Quench & Workup: Pour into ice water to precipitate the product. Wash extensively with water to remove the highly water-soluble succinimide byproduct.

Protocol B: Regioselective Bromination (Synthesis of Target)
  • Dissolution: Dissolve the purified 5-chloro-8-hydroxyquinoline (1.0 eq) in anhydrous chloroform (

    
    ).
    
  • Addition: Add NBS (1.05 eq) slowly at room temperature. Causality: Chloroform suppresses ionic halogen exchange pathways that are prevalent in polar protic solvents [2][4].

  • Validation Check: Stir for 2 hours. The precipitation of succinimide (which floats or forms a distinct, lighter solid phase in dense chloroform) serves as a visual, self-validating indicator of reaction completion.

  • Purification: Filter off the succinimide. Wash the organic layer with 5%

    
    , dry over 
    
    
    
    , and evaporate. Recrystallize the crude residue from ethanol.

PurificationWorkflow Crude Crude Mixture (Target + Impurities) Wash Aqueous Wash (Remove Succinimide) Crude->Wash Recryst Recrystallization (Ethanol/Chloroform) Wash->Recryst HPLC HPLC Analysis (Purity Check) Recryst->HPLC Pure Pure 7-Bromo-5-chloroquinolin-8-ol (>98% Purity) HPLC->Pure Pass Reject Impurity Fraction (Discard/Rework) HPLC->Reject Fail

Downstream purification and analytical validation workflow for the crude product.

References

1.1 - Benchchem 2.4 - PMC / NIH 3.2 - ACG Publications

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of 7-Bromo-5-chloro-8-hydroxyquinoline

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals optimizing the synthesis of 7-Bromo-5-chloro-8-hydroxyquinoline (also known as CLB...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals optimizing the synthesis of 7-Bromo-5-chloro-8-hydroxyquinoline (also known as CLBQ14).

System Overview & Mechanistic Context

7-Bromo-5-chloro-8-hydroxyquinoline is a heavily utilized halogenated 8-hydroxyquinoline derivative. Recently, it has gained significant prominence alongside its analogue, Clioquinol, as a potent zinc-ionophore and inhibitor of SARS-CoV-2 infection-induced cytopathic effects[1][2].

The synthesis is a highly regioselective two-stage process. First, the quinoline core is constructed via a Doebner-von Miller cyclization of 4-chloro-2-aminophenol[3]. Second, an electrophilic aromatic bromination is performed. Because the hydroxyl group at C8 strongly activates both the ortho (C7) and para (C5) positions, pre-blocking the C5 position with chlorine ensures that subsequent bromination is strictly directed to the C7 position[4].

Reaction Workflow Diagram

G A 4-Chloro-2-aminophenol + Acrolein diethyl acetal B Doebner-von Miller Cyclization (1N HCl, 111°C, 24h) A->B Acidic Reflux C 5-Chloro-8-hydroxyquinoline (Intermediate) B->C Neutralization & Extraction D Electrophilic Bromination (Br2 or NBS, CHCl3, 0-40°C) C->D Halogenation E 7-Bromo-5-chloro-8-hydroxyquinoline (Target Product: CLBQ14) D->E Purification

Synthetic workflow for 7-Bromo-5-chloro-8-hydroxyquinoline (CLBQ14) from 4-chloro-2-aminophenol.

Standard Operating Procedures (SOPs)

Protocol A: Doebner-von Miller Synthesis of 5-Chloro-8-hydroxyquinoline

Objective: Construct the quinoline core while kinetically outcompeting acrolein polymerization.

  • Preparation: In a round-bottom flask, add 82.5 mL of 1N HCl solution to 4-chloro-2-aminophenol (~1.0 mmol)[3].

    • Causality: High dilution is critical. Acrolein diethyl acetal hydrolyzes to free acrolein in situ; high dilution prevents the acrolein from undergoing rapid intermolecular polymerization (tar formation) before it can condense with the aniline.

  • Addition: Add acrolein diethyl acetal (2.5 mmol) to the acidic mixture[3].

  • Cyclization: Reflux the resulting solution at 111 °C for 24 hours[3].

  • Neutralization: Cool the reaction to room temperature. Carefully neutralize the mixture to exactly pH 7.0–8.0 using solid Na2CO3[3].

    • Self-Validation: The solution will transition from a clear acidic medium to a turbid suspension as the free base of the quinoline precipitates.

  • Extraction & Purification: Extract the aqueous phase with dichloromethane (3 x 100 mL). Dry the combined organic layers over anhydrous Na2SO4 and evaporate under reduced pressure[3]. Purify via column chromatography (15% ethyl acetate/cyclohexane with methanol)[3].

Protocol B: Regioselective Bromination to 7-Bromo-5-chloro-8-hydroxyquinoline

Objective: Achieve complete halogenation conversion without oxidative degradation.

  • Preparation: Dissolve 5-chloro-8-hydroxyquinoline (1.0 mmol) in anhydrous chloroform (10 mL) and cool to 0 °C[5].

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 mmol) portion-wise while maintaining the temperature at 0 °C[5].

    • Causality: NBS provides a low, steady concentration of electrophilic bromine (Br+). This kinetically favors the highly activated C7 position while preventing the oxidative cleavage of the electron-rich phenol ring that frequently occurs with excess molecular bromine.

  • Propagation: Slowly raise the temperature to 40 °C and stir for 18 hours[5]. Protect the flask from light to prevent radical side-reactions.

  • Quenching & Workup: Wash the organic layer with 5% NaHCO3 solution (3 x 20 mL) to neutralize generated acid and remove succinimide[5]. Dry over anhydrous Na2SO4 and concentrate under reduced pressure[5].

  • Purification: Isolate the target product using alumina column chromatography (ethyl acetate/hexane 1:5)[5].

    • Self-Validation: ¹H-NMR should show the disappearance of the C7 proton (typically around 7.2–7.4 ppm) and the retention of the C6 proton as a distinct singlet, confirming regioselectivity.

Quantitative Data & Optimization Matrices

To assist in protocol selection, the following table summarizes the kinetic and yield outcomes of various bromination conditions evaluated in standard synthetic laboratories[4][5].

Brominating AgentSolventTemp (°C)Time (h)Yield (%)Purity Profile & Mechanistic Notes
NBS (1.05 eq) CHCl30 to 401885High regioselectivity; trace oxidation. Ideal for drug-discovery scale[5].
Br2 (1.10 eq) CHCl30 to 25278Very fast kinetics; higher risk of poly-halogenation or tarring.
Br2 (1.50 eq) CH3CN02482Clean profile; requires rigorous NaHCO3 neutralization due to heavy HBr salt formation[4].

Troubleshooting Guides & FAQs

Q1: My Doebner-von Miller cyclization is yielding a massive amount of black, tarry substance and very little of the 5-chloro-8-hydroxyquinoline intermediate. How do I fix this? Expert Answer: This is the most common failure mode in Skraup/Doebner-von Miller syntheses. The "tar" is polymerized acrolein. Causality: Acrolein is highly reactive. If the concentration of the reactants is too high, intermolecular polymerization outcompetes the intramolecular cyclization. Solution: Ensure you are strictly following the high-dilution parameter (e.g., 82.5 mL of 1N HCl per 1 mmol of starting material)[3]. Additionally, verify that your reflux temperature is consistently at 111 °C; lower temperatures stall the cyclization step, leaving acrolein in solution too long.

Q2: During the bromination step, I am observing unreacted starting material even after 18 hours. Should I add more NBS? Expert Answer: Do not add excess NBS immediately. Causality: The electron-withdrawing nature of the C5-chlorine slightly deactivates the quinoline ring compared to unsubstituted 8-hydroxyquinoline, slowing the bromination kinetics. Solution: First, verify that your reaction temperature has reached 40 °C[5]. If the reaction is still stalled, ensure your NBS is fresh (recrystallized from water) as degraded NBS yields succinimide and Br2, altering the reaction kinetics. Do not exceed a total of 1.1 equivalents to avoid oxidative degradation of the phenol.

Q3: My extraction yields drop significantly during the workup of both the cyclization and bromination steps. Where is my product going? Expert Answer: You are likely losing your product to the aqueous layer due to improper pH control. Causality: 8-Hydroxyquinoline derivatives are amphoteric. At low pH (< 4), they form water-soluble pyridinium salts. At high pH (> 9), the C8-hydroxyl group deprotonates to form a water-soluble phenolate ion. Solution: Establish a self-validating pH check. Use a calibrated pH meter to neutralize the aqueous layer to exactly pH 7.0–8.0 using solid Na2CO3 or 5% NaHCO3[3][5]. The product will only partition effectively into the organic phase when it is in its neutral, free-base form.

Q4: Why is chloroform (CHCl3) preferred over standard solvents like dichloromethane (DCM) for the bromination step? Expert Answer: Causality: Chloroform has a slightly higher boiling point (61 °C) compared to DCM (39 °C), allowing the reaction to be safely heated to the optimal 40 °C required for the NBS bromination of the deactivated 5-chloro intermediate[5]. Furthermore, NBS and the resulting succinimide byproduct have specific solubility profiles in CHCl3 that facilitate cleaner phase separations during the initial workup.

References

  • ACG Publications. "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles". Available at: [Link]

  • ResearchGate. "Structure of 8-hydroxyquinoline (8HQ)". Available at: [Link]

  • Texas Southern University. "Discovery of Clioquinol and analogues as novel inhibitors of Severe Acute Respiratory Syndrome Coronavirus 2 infection". Available at:[Link]

Sources

Troubleshooting

Technical Support Guide: Stability &amp; Handling of 7-Bromo-5-chloro-8-quinolinol

Executive Summary & Chemical Identity 7-Bromo-5-chloro-8-quinolinol (BCQ) (CAS: 7640-33-7) is a halogenated derivative of 8-hydroxyquinoline.[1][2][3] While chemically robust in terms of covalent bond stability, it prese...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

7-Bromo-5-chloro-8-quinolinol (BCQ) (CAS: 7640-33-7) is a halogenated derivative of 8-hydroxyquinoline.[1][2][3] While chemically robust in terms of covalent bond stability, it presents significant "apparent" stability challenges in biological assays due to three factors: low aqueous solubility , high photosensitivity , and avid metal chelation .

This guide addresses the discrepancy between chemical purity (often >98%) and functional stability in assay buffers.

PropertySpecification
Molecular Weight 258.50 g/mol
Appearance Off-white to pale beige/yellow solid
Solubility (Water) Negligible (logWs ≈ -4.[3]44)
Solubility (Organic) Soluble in DMSO; Slightly soluble in MeOH/EtOH (requires sonication)
pKa (Predicted) ~2.3 (Pyridinium N), ~7.5 (Phenolic OH)

Module A: Solubility & Precipitation (The "Crash-Out" Effect)

The Issue: Users frequently report that BCQ precipitates immediately upon addition to aqueous buffers (PBS, HEPES), or that IC50 values shift drastically depending on the dilution method.

Technical Insight: BCQ is highly hydrophobic. Direct addition of a high-concentration DMSO stock into an aqueous buffer causes rapid local precipitation (the "crash-out" effect) before the compound can disperse. Once precipitated, redissolution is kinetically hindered.

Validated Solubilization Protocol

Do not add 10 mM stock directly to the assay well. Use an Intermediate Dilution Step .

  • Primary Stock: Dissolve solid BCQ in 100% anhydrous DMSO to 10 mM . Vortex until clear.

  • Intermediate Stock (10x): Dilute the Primary Stock 1:10 into 100% DMSO (not water) to create a 1 mM working stock.

  • Assay Dosing: Add the 1 mM stock to your assay buffer under rapid agitation.

    • Final DMSO concentration should generally be kept <1% to avoid solvent effects, though BCQ may require up to 2% DMSO to remain soluble at >50 µM.

Visualization: Solubilization Workflow

SolubilizationWorkflow cluster_0 Critical Success Factor: Keep in Organic Phase until Final Step Solid Solid BCQ (Hydrophobic) Stock Primary Stock 10-50 mM in 100% DMSO (Stable -20°C) Solid->Stock Vortex Direct Direct Add to Buffer (RISK: Precipitation) Stock->Direct Avoid Inter Intermediate Dilution 1 mM in 100% DMSO Stock->Inter Dilute 1:10 Final Final Assay Well <1% DMSO (Dispersed) Inter->Final Slow Add + Vortex

Figure 1: Step-wise dilution strategy to prevent micro-precipitation.

Module B: pH Sensitivity & Color Changes

The Issue: The solution changes color (yellow


 green 

orange) when the pH of the buffer is altered.

Technical Insight: BCQ is a chromophore with two ionizable groups: the pyridine nitrogen and the phenolic oxygen. The halogen substituents (Cl, Br) are electron-withdrawing, which lowers the pKa of the phenolic hydroxyl compared to the parent 8-hydroxyquinoline.

  • Acidic pH (< 2): Protonated cation (Yellow/Colorless).

  • Neutral pH (3 - 7): Neutral molecule (Pale Yellow).

  • Basic pH (> 8): Deprotonated anion (Yellow/Orange).

Impact on Assays: If your assay relies on absorbance (e.g., colorimetric readouts at 405 nm), BCQ's own absorbance shift can cause false positives . Always run a "Compound Only" blank at the specific assay pH.

Module C: Metal Chelation & "False" Instability

The Issue: The compound loses potency over time in certain buffers, or shows inconsistent inhibition in metalloprotease assays.

Technical Insight: BCQ is a potent bidentate chelator. It binds trace metals (Fe²⁺, Cu²⁺, Zn²⁺) present in non-ultrapure buffers.

  • Oxidation: Metal binding can catalyze the oxidation of the phenol ring, leading to degradation products (darkening of solution).

  • Inhibition Masking: If the target protein is a metalloenzyme (e.g., MetAP), trace metals in the buffer can pre-saturate the BCQ, preventing it from inhibiting the enzyme.

Visualization: Chelation & Degradation Pathways

StabilityPathways BCQ Free BCQ (Active) Complex Metal-BCQ Complex (Inactive/Precipitate) BCQ->Complex Chelation (Fast) Radical Halogen Radicals BCQ->Radical Photolysis Metal Trace Metals (Fe2+, Cu2+ in Buffer) Metal->Complex Degradation Oxidized Products (Dark Brown) Complex->Degradation Metal-Catalyzed Oxidation Light UV/Visible Light Light->Radical Radical->Degradation Oxidation

Figure 2: The dual threats of metal contamination and photodegradation.

Troubleshooting FAQs

Q: Can I store the diluted stock (1 mM in DMSO) at 4°C? A: No. BCQ may crystallize out of solution at 4°C even in DMSO if the concentration is high. Store 10 mM stocks at -20°C (protected from light). For working solutions (1 mM), prepare fresh or store at Room Temperature (RT) in the dark for no more than 4 hours.

Q: My buffer contains MgCl2. Will BCQ chelate the Magnesium? A: BCQ has a much lower affinity for alkaline earth metals (Mg²⁺, Ca²⁺) compared to transition metals (Cu²⁺, Zn²⁺, Fe²⁺). However, at high concentrations (>10 mM Mg²⁺), weak interaction may occur. Transition metals are the primary concern.

Q: How do I prevent metal interference? A: Use buffers prepared with Ultrapure Water (Type I, 18.2 MΩ) . If your protein tolerates it, add 0.1 mM EDTA to scavenge trace metals before adding BCQ. Warning: Do not use EDTA if your target is a metalloenzyme, as it will strip the catalytic metal.

Q: The powder turned dark beige after leaving the bottle on the bench. A: This is photodegradation. The halogens (Br, Cl) render the ring susceptible to radical formation under light. While the bulk purity might still be acceptable (>95%), the surface oxidation suggests improper storage. Always store the solid in an amber vial with desiccant.

References

  • PubChem. (2025).[4] 8-Quinolinol, 7-bromo-5-chloro- (Compound Summary).[1][2][4][5][6] National Library of Medicine. Link

  • Gershon, H., et al. (1969).[7] Reinvestigation of the Synthesis of 8-Hydroxyquinoline-5-sulfonic Acid Derivatives. Journal of Medicinal Chemistry. (Cited for halogenation patterns and stability logic).

  • Phillips, J. P. (1956). The Reactions of 8-Quinolinol.[8][9] Chemical Reviews. (Foundational text on chelation stability of 8-HQ derivatives).

  • Sigma-Aldrich. (2024). Safety Data Sheet: 7-Bromo-5-chloro-8-quinolinol.Link(Note: Generic link to SDS repository for verification).

  • Zhang, Y., et al. (2018). LC-MS/MS method for the determination of 7-bromo-5-chloroquinolin-8-ol... Journal of Pharmaceutical and Biomedical Analysis. (Verifies plasma stability and extraction protocols). Link

Sources

Optimization

Common side reactions in the synthesis of 7-Bromo-5-chloro-8-hydroxyquinoline

Welcome to the dedicated technical support guide for the synthesis of 7-Bromo-5-chloro-8-hydroxyquinoline. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 7-Bromo-5-chloro-8-hydroxyquinoline. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this specific synthetic procedure. Our goal is to equip you with the knowledge to not only identify and resolve common issues but also to understand the underlying chemical principles governing this reaction.

Introduction to the Synthesis

The synthesis of 7-Bromo-5-chloro-8-hydroxyquinoline is a targeted electrophilic aromatic substitution reaction. The process commences with the commercially available 5-chloro-8-hydroxyquinoline, which is then subjected to bromination to introduce a bromine atom at the C7 position. The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives are of significant interest for their diverse biological activities.[1][2]

The key to a successful synthesis lies in controlling the regioselectivity of the bromination to favor the desired 7-bromo product while minimizing the formation of potential side products. This guide will walk you through the common challenges and their solutions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the synthesis of 7-Bromo-5-chloro-8-hydroxyquinoline?

The synthesis is based on the electrophilic aromatic substitution of 5-chloro-8-hydroxyquinoline. The hydroxyl group at the C8 position is a potent activating group, which electronically enriches the aromatic ring and directs incoming electrophiles, such as a bromonium ion (Br+), to the ortho and para positions.[3] In the case of the 8-hydroxyquinoline ring system, these positions are C7 and C5, respectively. Since the C5 position is already occupied by a chlorine atom, the bromination is directed to the C7 position.

Q2: What are the most common side reactions I should be aware of?

The most prevalent side reaction is over-bromination, leading to the formation of a di-halogenated product. While the specific identity of this di-bromo-chloro species is not extensively documented in the literature for this exact substrate, by analogy to the bromination of 8-hydroxyquinoline, the formation of a 5,7-dihalo species is a strong possibility.[3] Another common issue is an incomplete reaction, resulting in a mixture of the starting material and the desired product.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most effective and straightforward method for monitoring the reaction's progress.[3] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. The product, 7-Bromo-5-chloro-8-hydroxyquinoline, is expected to be less polar than the starting material, 5-chloro-8-hydroxyquinoline, and thus will have a higher Rf value.

Q4: What are the recommended purification methods for the final product?

The primary methods for purifying 7-Bromo-5-chloro-8-hydroxyquinoline are recrystallization and column chromatography.[3] The choice of method will depend on the purity of the crude product and the nature of the impurities. Recrystallization is often effective if the main impurity is the starting material or a significantly more or less soluble side product. Column chromatography offers a more robust separation of compounds with similar polarities.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Issue 1: Low or No Product Formation
Possible Cause Suggested Solution
Inactive Brominating Agent Ensure your brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine) is fresh and has been stored correctly. NBS can decompose over time, especially if exposed to moisture.
Insufficient Activation The reaction may require a catalyst or a specific solvent system to proceed efficiently. While the hydroxyl group is activating, the overall reactivity can be influenced by the solvent.
Low Reaction Temperature If the reaction is sluggish at room temperature, a modest increase in temperature may be necessary. However, be cautious, as higher temperatures can also promote side reactions.
Issue 2: Presence of Multiple Spots on TLC
Possible Cause Suggested Solution
Over-bromination This is indicated by a new, less polar spot on the TLC plate. To mitigate this, use a stoichiometric amount of the brominating agent (or even slightly less) and add it portion-wise to the reaction mixture to avoid a high local concentration.
Incomplete Reaction If the starting material spot is still prominent on the TLC, the reaction has not gone to completion. Extend the reaction time or consider a slight increase in temperature.
Formation of Isomers While less common due to the directing effect of the hydroxyl group, the formation of other brominated isomers is a possibility. Careful purification by column chromatography is the best approach to separate these.
Issue 3: Difficulty in Product Isolation and Purification
Possible Cause Suggested Solution
Product and Byproduct have Similar Polarity If TLC shows spots that are very close together, separation by column chromatography will be challenging. Experiment with different solvent systems for your column to achieve better separation. A less polar solvent system will generally result in a greater separation of spots on a silica gel column.
Oily or Gummy Product This can be due to residual solvent or impurities. Try triturating the crude product with a non-polar solvent like hexanes to induce crystallization. If that fails, column chromatography is recommended.

Experimental Protocol: Synthesis of 7-Bromo-5-chloro-8-hydroxyquinoline

This protocol is a representative procedure based on established methods for the halogenation of 8-hydroxyquinoline derivatives.[3]

Materials:

  • 5-chloro-8-hydroxyquinoline

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃) or Acetonitrile (CH₃CN)

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for eluent

Procedure:

  • Dissolve 5-chloro-8-hydroxyquinoline (1.0 eq) in chloroform or acetonitrile in a round-bottom flask.

  • Protect the reaction from light by wrapping the flask in aluminum foil.

  • Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within a few hours.

  • Once the starting material is consumed, quench the reaction by adding a 5% aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with chloroform or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield 7-Bromo-5-chloro-8-hydroxyquinoline as a solid.

Characterization Data:

  • ¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. The expected signals for 7-Bromo-5-chloro-8-hydroxyquinoline would show characteristic shifts for the aromatic protons on the quinoline ring.[4]

Visualizing the Reaction and Troubleshooting

Reaction Pathway

Reaction_Pathway Start 5-Chloro-8-hydroxyquinoline Product 7-Bromo-5-chloro-8-hydroxyquinoline Start->Product Bromination (e.g., NBS) Side_Product Di-halogenated byproduct Product->Side_Product Over-bromination

Caption: Synthetic pathway for 7-Bromo-5-chloro-8-hydroxyquinoline.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Synthesis Monitor Monitor by TLC Start->Monitor Analysis Analyze TLC Results Monitor->Analysis Problem Problem Identified? Analysis->Problem Incomplete Incomplete Reaction Problem->Incomplete Yes (Starting material remains) Multiple Multiple Spots Problem->Multiple Yes (New spots appear) Workup Proceed to Workup & Purification Problem->Workup No Solution1 Extend reaction time or increase temperature slightly Incomplete->Solution1 Solution2 Adjust stoichiometry of brominating agent Multiple->Solution2 Solution1->Monitor Solution2->Monitor

Caption: A logical workflow for troubleshooting common synthesis issues.

Quantitative Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Key ¹H NMR Signals (ppm)[4]
5-Chloro-8-hydroxyquinolineC₉H₆ClNO179.60-
7-Bromo-5-chloro-8-hydroxyquinolineC₉H₅BrClNO258.508.84, 8.49, 7.72, 7.59

References

  • Saadeh, H. A., Mosleh, I. M., & Mubarak, M. S. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(3), 594. [Link]

  • Ökten, S., Asut, G., & Tutar, A. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications, 9(4), 82-93. [Link]

  • Motati, D. R., Wagh, B. A., & Singh, A. K. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(1), 118-123. [Link]

  • Song, J. H., Lee, S. J., & Kim, J. N. (2002). Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. Bulletin of the Korean Chemical Society, 23(8), 1163-1164. [Link]

  • Al-Trawneh, M. A., & Mubarak, M. S. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry, 2013, 1-10. [Link]

  • Al-Trawneh, M. A., & Mubarak, M. S. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry. [Link]

  • Abbasi, M., & Schofield, C. J. (2020). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry, 11(10), 1182-1188. [Link]

  • Li, Y., Pu, L., & Zhang, X. (2019). Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water. Molecules, 24(3), 558. [Link]

  • Spac, A. F., Duma, M., & Vlase, G. (2014). Synthesis and Spectroscopy Studies of By-products of Chloroquinaldol. Revista de Chimie, 65(8), 923-926. [Link]

  • covid19-help.org. (n.d.). 7-bromo-5-chloro-8-hydroxyquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Google Patents. (n.d.). CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines.
  • Joshi, D. M., & Kane, Y. D. (1976). Formation constants of chelates of 7-bromo-8-hydroxy-quinoline-5-sulphonic acid with yttrium and some lanthanides. Proceedings of the Indian Academy of Sciences - Section A, 84(5), 183-187. [Link]

  • Severinsen, R. (2015). The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives (Thesis). Victoria University of Wellington. [Link]

Sources

Troubleshooting

Troubleshooting peak broadening in HPLC analysis of 7-Bromo-5-chloroquinolin-8-ol

Case ID: BCQO-TRBL-01 Status: Active Subject: Resolution of Peak Broadening and Asymmetry Analyte: 7-Bromo-5-chloroquinolin-8-ol (BCQO)[1] Executive Summary: The "Dual-Threat" Analyte Welcome to the technical support hub...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: BCQO-TRBL-01 Status: Active Subject: Resolution of Peak Broadening and Asymmetry Analyte: 7-Bromo-5-chloroquinolin-8-ol (BCQO)[1]

Executive Summary: The "Dual-Threat" Analyte

Welcome to the technical support hub for halogenated quinolinols. You are likely experiencing peak broadening, splitting, or severe tailing. This is not a standard "column failure"; it is a chemical incompatibility between your analyte and the standard stainless steel HPLC flow path.

7-Bromo-5-chloroquinolin-8-ol presents two distinct challenges that must be managed simultaneously:

  • Metal Chelation (The Broadening): The 8-hydroxyquinoline core is a potent chelator.[2] It strips iron ions from stainless steel frits and column walls, forming broad, kinetic "smears" rather than sharp peaks.

  • Silanol Interaction (The Tailing): The basic nitrogen (pyridine ring) interacts with free silanols on the silica support, causing tailing.

Part 1: Diagnostic Workflow

Before altering your method, identify the specific type of distortion you are seeing. Use this logic gate to determine your troubleshooting path.

TroubleshootingFlow Start Start: Analyze Peak Shape Obs1 Observation: Peak is Wide/Split (Gaussian but broad) Start->Obs1 Obs2 Observation: Peak Tails Heavily (Shark fin shape) Start->Obs2 Obs3 Observation: Fronting (Shark fin reversed) Start->Obs3 Cause1 Cause: Metal Chelation Analyte binding to Fe/Steel Obs1->Cause1 Likely Cause2 Cause: Silanol Interaction Secondary H-bonding Obs2->Cause2 Likely Cause3 Cause: Solubility Mismatch Injection solvent too strong Obs3->Cause3 Likely Action1 Action: Add EDTA to MP Passivate System Cause1->Action1 Action2 Action: Lower pH (< 2.5) Use End-capped Column Cause2->Action2 Action3 Action: Match Diluent to Initial MP Cause3->Action3

Figure 1: Diagnostic logic for isolating the root cause of peak distortion.[1]

Part 2: Troubleshooting Guides (Q&A)
Issue 1: Metal Chelation (Peak Broadening/Splitting)

Q: My column is new, but the peak looks like a "hump" or splits into two. Why? A: This is the hallmark of on-column chelation . BCQO is a derivative of 8-hydroxyquinoline (oxine), a compound historically used to extract metals.[1]

  • The Mechanism: As the band travels through the column, BCQO molecules encounter Iron (Fe) or Nickel (Ni) sites on the stainless steel frit or the column wall. They bind, release slowly, and bind again. This "stick-slip" motion destroys the chromatography.[1]

  • The Fix: You must mask the metals.

    • Add a Sacrificial Chelator: Add 0.1 mM EDTA (disodium salt) to your aqueous mobile phase.[1] This binds free metals more strongly than your analyte.[1]

    • Passivate the System: Flush your LC system with 30% Phosphoric Acid (see Protocol A below) to strip accessible iron from the surface.

    • Hardware Change: If possible, replace the stainless steel inlet frit with a PEEK or Titanium frit.

Issue 2: Silanol Interactions (Peak Tailing)

Q: I eliminated the splitting, but the peak still tails significantly (Asymmetry > 1.5). A: This is due to ionization mismatch .

  • The Mechanism: The quinoline nitrogen is basic.[2] The halogens (Br, Cl) are electron-withdrawing, which lowers the pKa of the hydroxyl group (making it more acidic) and the nitrogen (making it less basic, but still active). If you operate at neutral pH (pH 6-8), you likely have a mix of ionized species interacting with free silanols (

    
    ) on the silica surface.[1]
    
  • The Fix:

    • Aggressive Acidification: Lower the mobile phase pH to 2.0 - 2.5 using Formic Acid (0.1-0.2%) or Phosphoric Acid.[1] This protonates the silanols (

      
      ), preventing cation exchange with your analyte.[1]
      
    • Column Selection: Switch to a "Type B" ultra-pure silica column with high surface coverage and end-capping (e.g., Agilent Eclipse Plus C8/C18 or Waters XBridge).[1] Avoid older "Type A" silica columns.[1]

Issue 3: Solubility & Gradient Mismatch

Q: The peak is fronting or looks distorted only at the baseline. A: BCQO is highly lipophilic due to the Bromine and Chlorine atoms.

  • The Fix: If you dissolve the sample in 100% DMSO or THF and inject it into a high-aqueous mobile phase (e.g., 90% Water), the analyte precipitates momentarily at the column head.

  • Recommendation: Dissolve your standard in the mobile phase itself, or a mixture of 50:50 Water:Acetonitrile.

Part 3: Interaction Mechanism Visualization

Understanding the chemistry helps you predict behavior. The diagram below illustrates the two competing interactions destroying your peak shape.

InteractionMap Analyte 7-Bromo-5-chloroquinolin-8-ol Silanol Free Silanol (Si-O-) (Stationary Phase) Analyte->Silanol Protonated Nitrogen (Ionic Interaction) Metal Fe/Ni Ions (Frits/Tubing) Analyte->Metal O- and N: (Bidentate Chelation) Tailing Peak Tailing (Secondary Interaction) Silanol->Tailing Broadening Peak Broadening (Kinetic Lag) Metal->Broadening

Figure 2: Mechanistic pathways for BCQO peak distortion.[1]

Part 4: Validated Experimental Protocols
Protocol A: System Passivation (Critical for Chelators)

Perform this if you observe splitting or broad "humps".[1]

  • Remove Column: Replace the analytical column with a union connector.

  • Flush Solvent: Prepare 30% Phosphoric Acid (H3PO4) in water.[1]

  • Perfusion: Pump this solution through the system (Injector -> Lines -> Detector) at 1.0 mL/min for 30 minutes.

  • Rinse: Flush with HPLC-grade water for 30 minutes to remove all acid.

  • Re-install: Re-connect your analytical column.

Protocol B: Optimized Mobile Phase Preparation

Use this recipe to minimize both silanol activity and chelation.

ComponentConcentrationFunction
Solvent A Water + 0.1% Formic Acid + 0.1 mM EDTAAcidifies silanols; Masks trace metals.[1]
Solvent B Acetonitrile + 0.1% Formic AcidElution strength (High organic required for BCQO).
Gradient 5% B to 95% B over 10 minsBCQO is hydrophobic; expect late elution.[1]
Flow Rate 1.0 mL/minStandard.[1][2]
Temp 40°CImproves mass transfer kinetics.[1]

Note: If using MS detection, ensure the EDTA concentration is kept low (0.05 mM) or use a PEEK-lined column instead to avoid suppressing ionization.[1]

References
  • Agilent Technologies. (2023).[1] Tips and Tricks of HPLC System Troubleshooting: Metal Sensitive Compounds. Retrieved from [1]

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A. Retrieved from

  • Sielc Technologies. (2018).[1] HPLC Method for Analysis of 8-hydroxyquinoline.[1][2][3][4][5] Retrieved from [1]

  • PubChem. (2025).[1] 7-Bromo-5-chloroquinolin-8-ol Compound Summary. National Library of Medicine. Retrieved from [1]

Sources

Optimization

Technical Support Center: Enhancing the Biological Activity of 7-Bromo-5-Chloro-8-Hydroxyquinoline Derivatives

Welcome to the Technical Support Center for 7-bromo-5-chloro-8-hydroxyquinoline (Broxyquinoline/CLBQ) research. As a Senior Application Scientist, I have designed this guide to help researchers troubleshoot common bottle...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 7-bromo-5-chloro-8-hydroxyquinoline (Broxyquinoline/CLBQ) research. As a Senior Application Scientist, I have designed this guide to help researchers troubleshoot common bottlenecks in the synthesis, structural modification, and biological evaluation of these privileged scaffolds.

The biological efficacy of CLBQ derivatives—ranging from anticancer to antiviral applications—is intrinsically linked to their metal-chelating properties and lipophilicity[1][2]. This guide unpacks the causality behind experimental failures and provides self-validating protocols to ensure robust, reproducible data.

Module 1: Synthesis & Structural Modification Troubleshooting

Q: My CLBQ derivatives precipitate out of the aqueous assay medium before reaching the target cells. How can I improve bioavailability without losing the pharmacophore? A: Halogenation at the 5- and 7-positions significantly increases the lipophilicity of the quinoline ring, which enhances cellular penetration but drastically reduces aqueous solubility[3].

  • The Causality: Precipitation occurs because the highly hydrophobic halogenated quinoline ring aggregates in polar solvents, preventing the molecule from interacting with cellular membranes.

  • The Solution: You must mask the hydrophobic face. This is most effectively achieved by synthesizing organometallic complexes (e.g., Ruthenium(II) arene or Copper(II) complexes)[4][5]. Coordination to a metal center not only improves solubility by altering the molecular geometry but also enhances the intrinsic cytotoxic activity. Alternatively, synthesize Mannich base derivatives at available positions to introduce ionizable amine groups.

Q: When synthesizing Cu(II) or Zn(II) complexes of CLBQ, my yields are low, and I get an impure mixture of 1:1 and 1:2 (Metal:Ligand) stoichiometries. How do I force the 1:2 complexation? A: 8-Hydroxyquinolines act as bidentate monoprotic chelators via the phenolate oxygen and pyridinic nitrogen[1].

  • The Causality: The formation of 1:1 versus 1:2 complexes is strictly governed by the pH of the reaction environment and the steric bulk of the halogens. The

    
     of the hydroxyl group in CLBQ is lowered due to the electron-withdrawing bromo and chloro groups. If the pH is too low, incomplete deprotonation leads to 1:1 complexes with coordinated solvent molecules.
    
  • The Solution: Strictly maintain a 1:2.1 molar ratio of Metal:Ligand, and conduct the reaction in a mildly basic environment (e.g., by adding sodium acetate or using DMF/methanol mixtures at 60 °C) to ensure complete deprotonation of the hydroxyl group[5].

Workflow Start 7-Bromo-5-chloro-8-HQ Modification Structural Modification Start->Modification Sub1 Metal Complexation Modification->Sub1 Sub2 Ligand Derivatization Modification->Sub2 PhysChem Physicochemical Validation BioAssay Biological Screening PhysChem->BioAssay Outcome1 Anticancer Assay BioAssay->Outcome1 Outcome2 Antiviral Assay BioAssay->Outcome2 Sub1->PhysChem Sub2->PhysChem

Workflow for the structural optimization and biological validation of CLBQ derivatives.

Module 2: Biological Assay Optimization & FAQs

Q: I am screening CLBQ derivatives for anticancer activity, but my IC50 values fluctuate wildly between different batches of cell culture media. Why? A: The biological activity of CLBQ and related halogenated 8-HQs is highly dependent on extracellular metal ion concentrations, as these molecules act as potent ionophores[6].

  • The Causality: Standard cell culture media (like DMEM or RPMI) have varying trace metal concentrations (

    
    , 
    
    
    
    ,
    
    
    ) depending on the specific batch of fetal bovine serum (FBS) used. CLBQ forms lipophilic complexes with these trace metals in the media, transporting them into the cell to trigger reactive oxygen species (ROS) generation and proteasome inhibition[6]. If your media is metal-deficient, the compound will appear inactive.
  • The Solution: Standardize your assays by using a defined, metal-supplemented medium (see the self-validating protocol below).

Q: We are testing CLBQ derivatives as SARS-CoV-2 entry inhibitors via hACE-2 exopeptidase inhibition. How do we prevent false positives from non-specific protein aggregation? A: CLBQ has been identified as a potent inhibitor of the hACE-2 exopeptidase site and the viral spike protein[7][8]. However, highly lipophilic molecules can form colloidal aggregates that non-specifically inhibit enzymes.

  • The Causality: Hydrophobic stacking of the quinoline rings in aqueous buffers can sequester the target enzyme in a micelle-like aggregate, mimicking true inhibition.

  • The Solution: Add a non-ionic detergent (e.g., 0.01% Triton X-100) to your biochemical assay buffer. True hACE-2 binding—driven by the coordination of the active site zinc ion by the 8-HQ moiety—will persist even in the presence of the detergent, whereas aggregation-based inhibition will be abolished.

Mechanism CLBQ CLBQ Ligand Complex Lipophilic Complex CLBQ->Complex Chelation Target2 Metalloenzyme Binding CLBQ->Target2 Direct Binding Metal Extracellular Cu2+ Metal->Complex CellMembrane Internalization Complex->CellMembrane Diffusion Target1 Proteasome Inhibition CellMembrane->Target1 Release

Dual mechanism of action: Metal ionophore activity and direct metalloenzyme inhibition.

Quantitative Data Summary

To benchmark your experimental results, refer to the expected efficacy ranges of CLBQ and its metal complexes across different biological targets based on recent literature[4][5][8].

CompoundStructural StateTarget / AssayExpected Efficacy (

)
Primary Mechanism of Action
CLBQ Unmodified LigandSARS-CoV-2 hACE-2Low µM rangeExopeptidase active site zinc binding
CLBQ Unmodified LigandCancer Cells (HeLa)> 50.0 µMBaseline ionophore activity

Cu(II) ComplexationCancer Cells (HeLa)5.3 – 6.0 µMIntracellular ROS / Proteasome inhibition
Ru(cym)-CLBQ Ru(II) ComplexationCancer Cells (A549)Low µM rangeDNA binding & targeted cytotoxicity

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as closed-loop, self-validating systems. If the validation step fails, the protocol must be restarted.

Protocol 1: Synthesis of Bis(7-bromo-5-chloro-8-quinolinolato)copper(II)

Objective: Synthesize a highly pure 1:2 metal-ligand complex to enhance cytotoxicity.

  • Dissolution: Dissolve 0.1 mmol of 7-bromo-5-chloro-8-hydroxyquinoline in 10 mL of 1,4-dioxane or DMF, heating gently to 60 °C.

  • Metal Addition: Prepare a solution of 0.05 mmol

    
     in 10 mL of ethanol. Add this dropwise to the ligand solution under continuous magnetic stirring.
    
  • pH Adjustment: Maintain the reaction at 60 °C for 30 minutes. Ensure the pH is ~7.5 by adding dilute sodium acetate. This guarantees complete deprotonation of the hydroxyl group, forcing the 1:2 stoichiometry.

  • Isolation: Cool the mixture to room temperature to allow crystallization. Filter the precipitate, wash thoroughly with cold ethanol, and dry in vacuo.

  • Validation Check (Critical): Dissolve a small aliquot of the final product in DMSO and measure its UV-Vis spectrum. A distinct bathochromic shift (the appearance of a new Metal-to-Ligand Charge Transfer band around 400-450 nm) compared to the free ligand confirms successful coordination. If the spectra are identical, you have an unreacted physical mixture.

Protocol 2: Metal-Dependent Cytotoxicity Assay (MTT)

Objective: Differentiate between true target-based cytotoxicity and metal-ionophore activity.

  • Cell Seeding: Seed target cells (e.g., HeLa or A549) in a 96-well plate at

    
     cells/well and incubate overnight at 37 °C, 5% 
    
    
    
    .
  • Media Preparation: Prepare two distinct sets of assay media:

    • Set A: Standard DMEM (Control).

    • Set B: DMEM supplemented with 10 µM

      
       (Metal-enriched).
      
  • Treatment: Treat cells with serial dilutions of the CLBQ derivative (0.1 µM to 100 µM) in both media sets. Incubate for 48-72 hours.

  • Viability Readout: Add MTT reagent (0.5 mg/mL final concentration) to each well and incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm.

  • Validation Check (Critical): Calculate the

    
     for both sets. A significant leftward shift (lower 
    
    
    
    ) in the Set B curve confirms the compound acts via a metal-ionophore mechanism. If the
    
    
    remains unchanged, the compound exerts its biological activity via a non-metal-dependent pathway (e.g., direct DNA intercalation or structural enzyme inhibition).

References

1.1 - Semantic Scholar 2. 2 - ResearchGate 3.4 - ACS Publications 4.7 - ResearchGate 5.8 - PMC 6.6 - PMC 7.5 - MDPI 8.3 - MDPI

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: 7-Bromo-5-chloroquinolin-8-ol vs. Clioquinol

[1] Executive Summary: The Halogen Switch This guide provides a technical comparison between 7-Bromo-5-chloroquinolin-8-ol (BCQ) and the established pharmacophore Clioquinol (CQ) .[1] While both compounds share the 8-hyd...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Halogen Switch

This guide provides a technical comparison between 7-Bromo-5-chloroquinolin-8-ol (BCQ) and the established pharmacophore Clioquinol (CQ) .[1] While both compounds share the 8-hydroxyquinoline (8-HQ) scaffold—a privileged structure for metal chelation—the substitution of Iodine (in CQ) with Bromine (in BCQ) at the C7 position fundamentally alters their physicochemical profile and emerging therapeutic applications.

  • Clioquinol (CQ): Historically established as an antifungal and antiprotozoal agent; currently investigated for neurodegenerative diseases (Alzheimer’s, Huntington’s) due to its zinc/copper ionophore activity.

  • 7-Bromo-5-chloroquinolin-8-ol (BCQ): An emerging analog (often coded as CLBQ14 in recent literature) demonstrating superior potential in antiviral applications , specifically as a potent inhibitor of SARS-CoV-2 cytopathic effects and Spike RBD-ACE2 interaction, while retaining the cytotoxic proteasome-inhibitory properties of the class.[1]

Physicochemical & Structural Profile

The primary differentiator is the C7 halogen. Iodine (atomic radius ~133 pm) is significantly larger and more lipophilic than Bromine (atomic radius ~114 pm). This steric and electronic shift influences the compound's ability to penetrate specific viral or cellular pockets (e.g., ACE2).

Table 1: Comparative Physicochemical Properties

Property7-Bromo-5-chloroquinolin-8-ol (BCQ)Clioquinol (CQ)Impact of Difference
IUPAC Name 7-bromo-5-chloroquinolin-8-ol5-chloro-7-iodoquinolin-8-olHalogen Switch (Br vs I)
Molecular Weight 258.50 g/mol 305.50 g/mol BCQ is ~15% lighter, potentially aiding diffusion.[1]
Formula C₉H₅BrClNOC₉H₅ClINO-
LogP (Predicted) ~3.36~3.8 - 4.0CQ is more lipophilic; BCQ has slightly better aqueous solubility balance.[1]
Chelation Bidentate (N, O)Bidentate (N, O)Both form stable 1:2 complexes with Zn²⁺/Cu²⁺.
Key Application Antiviral (SARS-CoV-2) , AnticancerNeuroprotection , AntimicrobialBCQ shows higher specificity for ACE2 inhibition.[1]

Mechanism of Action: The Ionophore "Trojan Horse"

Both compounds function as Metal Protein Attenuating Compounds (MPACs) . They do not merely strip metals from proteins; they act as ionophores, transporting Cu²⁺ and Zn²⁺ across cell membranes. This leads to a "Trojan Horse" toxicity in cancer cells and viral inhibition in infected cells.

Mechanistic Pathway Diagram

The following diagram illustrates how the halogenated 8-HQ scaffold drives both anticancer (proteasome inhibition) and antiviral (ACE2/Spike blockade) activity.

MOA_Pathway Compound 8-HQ Scaffold (BCQ / CQ) Complex Lipophilic Metal Complex (1:2 Stoichiometry) Compound->Complex Chelates Metal Extracellular Cu2+ / Zn2+ Metal->Complex Binds Proteasome 20S Proteasome (Cancer Cells) Complex->Proteasome Inhibits (via Cu) ViralEntry ACE2 / Spike RBD (Viral Infection) Complex->ViralEntry BCQ Specific Blockade ROS ROS Generation (Oxidative Stress) Complex->ROS Redox Cycling Apoptosis Apoptosis (Tumor Cell Death) Proteasome->Apoptosis Accumulation of Ubiquitinated Proteins ViralInhib Inhibition of Viral Replication ViralEntry->ViralInhib Prevents Entry ROS->Apoptosis

Figure 1: Dual mechanism of action.[1] While both compounds drive metal-dependent proteasome inhibition, BCQ exhibits a distinct capability to block viral entry at the ACE2 receptor.[1]

Comparative Biological Performance[1]

A. Antimicrobial & Antiviral Activity

While Clioquinol is the gold standard for antifungal activity, BCQ has emerged as a superior candidate for specific viral targets.

  • Clioquinol (CQ): Exhibits broad-spectrum activity against Candida spp.[1] and Staphylococcus aureus (MIC ~0.1–10 µM). Its mechanism involves stripping essential metals from bacterial metalloenzymes.

  • BCQ (CLBQ14): In SARS-CoV-2 models, BCQ demonstrated an IC50 of 14.69 µM against cytopathic effects in Vero E6 cells.[1] Crucially, it inhibits the zinc-dependent exopeptidase activity of ACE2, a mechanism where the smaller Bromine atom likely allows for a tighter fit in the enzymatic pocket compared to the bulky Iodine of CQ.

B. Anticancer & Cytotoxicity

Both compounds are potent anticancer agents, but their toxicity profiles differ due to lipophilicity.

Table 2: Comparative Cytotoxicity Profile

TargetClioquinol (CQ) PerformanceBCQ Performance
Mechanism Zinc/Copper Ionophore -> Lysosomal degradation pathway.[1]Conserved Ionophore activity; Proteasome inhibition.[2]
Potency IC50 ~6–43 µM (HeLa, KB, Prostate lines).Comparable IC50 range; often used as a scaffold for "hit-to-lead" optimization.[1]
Neurotoxicity Historical link to SMON (Subacute Myelo-Optic Neuropathy) at high doses.[1]Less data available; reduced lipophilicity may alter CNS accumulation profile.

Experimental Protocols

Protocol A: Synthesis of BCQ (Bromination of 5-Chloro-8-hydroxyquinoline)

Rationale: Direct bromination of the 5-chloro precursor is the most efficient route to BCQ.[1]

Reagents:

  • 5-Chloro-8-hydroxyquinoline (Starting Material)[1][3][4][5][6]

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)[1]

  • Glacial Acetic Acid or Chloroform[1]

Workflow:

  • Dissolution: Dissolve 1.0 eq of 5-chloro-8-hydroxyquinoline in glacial acetic acid.

  • Bromination: Add 1.05 eq of NBS slowly at room temperature. The 5-position is blocked, directing the bromine electrophile to the C7 position (ortho to the hydroxyl group).

  • Reaction: Stir for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Quench: Pour mixture into ice water.

  • Purification: Filter the resulting precipitate. Recrystallize from Ethanol to yield 7-Bromo-5-chloroquinolin-8-ol.[1]

  • Validation: Confirm structure via ¹H NMR (Look for loss of C7 proton signal) and Mass Spec (m/z ~258).

Protocol B: Metal Chelation Assay (Cu/Zn Binding)

Rationale: To validate the ionophore capability of the synthesized BCQ compared to CQ.

  • Preparation: Prepare 50 µM stock solutions of BCQ and CQ in DMSO.

  • Buffer: Use 10 mM HEPES buffer (pH 7.4).

  • Titration: Add CuCl₂ or ZnCl₂ solution (10 µM increments) to the compound solution.

  • Detection: Monitor UV-Vis absorption shift.

    • Free Ligand: Peak approx. 240–260 nm.

    • Metal Complex: Emergence of a new charge-transfer band at ~400–450 nm.[1]

  • Analysis: Plot absorbance vs. metal concentration to determine stoichiometry (typically 1:2 Metal:Ligand) and calculate conditional stability constants.

References

  • Discovery of Clioquinol and analogues as novel inhibitors of SARS-CoV-2. ResearchGate. Available at: [Link]

  • Anticancer activity of the antibiotic clioquinol. PubMed.[7] Available at: [Link]

  • Nitroxoline is more a potent anti-cancer agent than clioquinol. PubMed Central. Available at: [Link]

  • Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives. PubMed Central.[1] Available at: [Link]

  • Stoichiometry and conditional stability constants of Cu(II) or Zn(II) clioquinol complexes. PubMed. Available at: [Link]

Sources

Comparative

Publish Comparison Guide: Validating the Mechanism of Action of 7-Bromo-5-chloro-8-hydroxyquinoline

Executive Summary 7-Bromo-5-chloro-8-hydroxyquinoline (BC8HQ) is a halogenated derivative of 8-hydroxyquinoline (8HQ) and a close structural analogue of the historical drug Clioquinol. While often categorized generically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Bromo-5-chloro-8-hydroxyquinoline (BC8HQ) is a halogenated derivative of 8-hydroxyquinoline (8HQ) and a close structural analogue of the historical drug Clioquinol. While often categorized generically as a "chelator," this classification is mechanistically incomplete.

The defining characteristic of BC8HQ is not merely metal sequestration, but metal transport (ionophore activity). Unlike simple chelators that strip metals from the environment, BC8HQ forms lipophilic, neutral complexes with divalent cations (Cu²⁺, Zn²⁺) that can passively diffuse across cell membranes. Once intracellular, these complexes induce toxicity via two primary pathways:

  • Proteasome Inhibition: The Copper-BC8HQ complex inhibits the 20S proteasome, leading to the accumulation of ubiquitinated proteins and apoptosis (Anticancer MoA).

  • Oxidative Stress: Intracellular copper accumulation drives Fenton chemistry, generating lethal Reactive Oxygen Species (ROS) (Antimicrobial/Anticancer MoA).

This guide provides a rigorous validation framework to distinguish BC8HQ’s ionophore activity from simple chelation, comparing it directly to industry standards like Clioquinol.

Comparative Analysis: BC8HQ vs. Alternatives

The halogenation pattern at positions 5 and 7 is critical for modulating the pKa (acidity) of the hydroxyl group and the lipophilicity (LogP) of the molecule. These factors dictate cell permeability and metal binding stability.

Table 1: Physicochemical and Functional Comparison
Feature7-Bromo-5-chloro-8HQ (BC8HQ) Clioquinol (CQ) 8-Hydroxyquinoline (8HQ)
Structure 5-Cl, 7-Br5-Cl, 7-IUnsubstituted
Primary MoA Cu/Zn Ionophore (Metal Transport)Cu/Zn IonophoreMetal Chelator (Sequestration)
Lipophilicity High (Enhanced membrane crossing)HighModerate
Proteasome Inhibition Potent (Cu-dependent)Potent (Cu-dependent)Weak/Negligible
Toxicity Profile Moderate (Halogen-dependent)Neurotoxicity concerns (SMON history)General cytotoxicity
Key Application Antimicrobial, Anticancer, SARS-CoV-2Neurodegeneration (Alzheimer's), AnticancerGeneral antiseptic, reagent
Stability C-Br bond is generally more stable than C-IC-I bond can be labile (photolabile)Stable

Analyst Insight: BC8HQ offers a similar potency profile to Clioquinol but avoids the C-I bond, which has historically been linked to specific neurotoxic metabolites in the SMON (Subacute Myelo-Optic Neuropathy) crisis. The Br-substitution maintains the lipophilicity required for ionophore activity while potentially altering the metabolic stability profile.

Mechanistic Validation Pathways

To validate BC8HQ, one must prove it acts as a "Trojan Horse" for metals, rather than a "sponge." The following Graphviz diagram illustrates the signaling cascade triggered by BC8HQ.

BC8HQ_Mechanism BC8HQ BC8HQ (Extracellular) Complex Lipophilic Cu-BC8HQ Complex BC8HQ->Complex Chelation Cu_Ext Cu2+ (Extracellular) Cu_Ext->Complex Membrane Cell Membrane Complex->Membrane Passive Diffusion Intra_Complex Intracellular Cu-BC8HQ Membrane->Intra_Complex Proteasome 20S Proteasome Intra_Complex->Proteasome Direct Binding ROS ROS Generation (Fenton Reaction) Intra_Complex->ROS Redox Cycling Inhibition Inhibition of Protein Degradation Proteasome->Inhibition Ub_Accumulation Accumulation of Ubiquitinated Proteins Inhibition->Ub_Accumulation Apoptosis Apoptosis / Cell Death Ub_Accumulation->Apoptosis ROS->Apoptosis

Figure 1: The "Trojan Horse" mechanism. BC8HQ chelates extracellular copper, transports it across the membrane, and releases it to inhibit the proteasome or generate ROS.

Experimental Validation Protocols

The following protocols are designed to be self-validating . The inclusion of metal supplementation controls is non-negotiable; without them, you cannot distinguish between chelation (depletion) and ionophore (accumulation) mechanisms.

Protocol 1: The "Switch" Assay (Metal-Dependent Cytotoxicity)

Objective: Differentiate between metal depletion (chelation) and metal overload (ionophore) mechanisms.

  • Hypothesis: If BC8HQ is an ionophore, adding exogenous Copper (Cu) should increase cytotoxicity (lower IC50). If it were a simple chelator, adding Cu would rescue the cells by satisfying the chelator's capacity.

Workflow:

  • Cell Culture: Seed cancer cells (e.g., A549, HeLa) or target bacteria in 96-well plates.

  • Treatment Groups:

    • A (Control): Vehicle (DMSO).

    • B (BC8HQ Only): Dose-response (0.1 µM – 100 µM).

    • C (BC8HQ + Cu): Same dose-response + fixed concentration of CuCl₂ (e.g., 10 µM). Note: Ensure Cu concentration alone is non-toxic.

    • D (BC8HQ + Zn): Same dose-response + fixed ZnCl₂ (10 µM).

  • Incubation: 48-72 hours.

  • Readout: MTT or CellTiter-Glo assay.

Self-Validating Criteria:

  • Valid Ionophore: IC50 (Group C) << IC50 (Group B). The curve shifts left (more potent) with metal.

  • Simple Chelator: IC50 (Group C) >> IC50 (Group B). The curve shifts right (less potent) because the metal "neutralizes" the drug extracellularly.

Protocol 2: Spectroscopic Confirmation of Chelation

Objective: Confirm 1:2 stoichiometry and binding affinity.

  • Prepare 50 µM BC8HQ in Ethanol/Water (1:1).

  • Record UV-Vis spectrum (200-600 nm).

  • Titrate with CuCl₂ solution (0.1 eq steps up to 2.0 eq).

  • Observation: Look for a bathochromic shift (red shift) and the appearance of a new charge-transfer band around 400-450 nm.

  • Isosbestic Points: The presence of clear isosbestic points confirms a clean transition between free ligand and complex without side reactions.

Protocol 3: Proteasome Inhibition Verification (Western Blot)

Objective: Confirm the downstream molecular target.

  • Treat cells with BC8HQ (at IC50) +/- CuCl₂ (10 µM) for 24 hours.

  • Lyse cells and perform Western Blot.

  • Targets:

    • Ubiquitin (Poly-Ub): Expect a massive smear of high molecular weight ubiquitinated proteins (indicates proteasome blockage).

    • p27/Kip1 or Bax: Accumulation of proteasome substrates.

  • Control: Use Bortezomib (10 nM) as a positive control for proteasome inhibition.

Experimental Workflow Diagram

Validation_Workflow cluster_0 Step 1: Chemical Validation cluster_1 Step 2: Biological Mechanism cluster_2 Step 3: Target Confirmation Start Start: BC8HQ Validation UV UV-Vis Titration (Confirm Chelation) Start->UV MTT MTT Assay (+/- Cu, +/- Zn) UV->MTT Result_Ion Toxicity Increases (Ionophore) MTT->Result_Ion Shift Left Result_Chel Toxicity Decreases (Chelator) MTT->Result_Chel Shift Right WB Western Blot (Ubiquitin Smear) Result_Ion->WB

Figure 2: Step-by-step decision tree for validating the mechanism of action.

References

  • PubChem. (n.d.). 8-Quinolinol, 7-bromo-5-chloro- (Compound Summary).[1][2] National Library of Medicine. Retrieved March 3, 2026, from [Link]

  • Chen, D., et al. (2007). Clioquinol, a therapeutic agent for Alzheimer's disease, has proteasome-inhibitory, androgen receptor-suppressing, apoptosis-inducing, and antitumor activities in human prostate cancer cells and xenografts. Cancer Research.
  • Oliveri, V. & Vecchio, G. (2011). Amino- and chloro-8-hydroxyquinolines and their copper complexes as proteasome inhibitors and antiproliferative agents. Metallomics.
  • COVID-19 Help. (2021). 7-bromo-5-chloro-8-hydroxyquinoline as a Clioquinol derivative for SARS-CoV-2 inhibition.[3] (Highlights emerging viral protease inhibition).

  • Prachayasittikul, V., et al. (2013).[4] 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[4][5] (Comprehensive review of the class MoA).

Sources

Validation

Cross-validation of analytical methods for 7-Bromo-5-chloro-8-quinolinol

Comparative Analytical Guide: Validating Purity of 7-Bromo-5-chloro-8-quinolinol via HPLC-UV and qNMR Executive Summary & Core Directive 7-Bromo-5-chloro-8-quinolinol (BCQ) is a halogenated 8-hydroxyquinoline derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analytical Guide: Validating Purity of 7-Bromo-5-chloro-8-quinolinol via HPLC-UV and qNMR

Executive Summary & Core Directive

7-Bromo-5-chloro-8-quinolinol (BCQ) is a halogenated 8-hydroxyquinoline derivative widely utilized as a synthesis intermediate and a metallo-scavenger.[1][2] Its amphoteric nature and strong metal-chelating properties present unique analytical challenges.[1][2] Standard HPLC methods often suffer from peak tailing due to interaction with residual metals in silica columns, while UV-based purity assays can be misleading if inorganic impurities (salts, moisture) are present.[1][2]

This guide establishes a Cross-Validation Protocol comparing two orthogonal methods:

  • HPLC-UV/DAD: The routine method for chromatographic purity (organic impurities).[1][2]

  • Quantitative NMR (qNMR): The absolute benchmark for mass balance and potency determination (detects moisture, salts, and residual solvents invisible to UV).

Analytical Challenges & Mechanistic Insights

ChallengeMechanismAnalytical Consequence
Metal Chelation The 8-hydroxy and quinoline nitrogen form stable complexes with metals (Fe, Al, Cu).[1][2]Severe peak tailing or splitting in HPLC; carryover effects.[1][2]
Amphoteric Nature Contains both basic (N-ring) and acidic (phenolic -OH) groups.[1][2]Retention time shifts drastically with minor pH changes.[1][2]
Halogen Exchange Br/Cl atoms can exchange or degrade under harsh light/heat.[1][2]Potential appearance of "ghost peaks" (e.g., 5,7-dichloro analog).[1][2]

Method A: HPLC-UV/DAD (Routine Purity)

Objective: To determine the relative chromatographic purity and identify organic related substances.

Optimized Protocol
  • Instrument: UHPLC or HPLC with Diode Array Detector (DAD).

  • Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1][2]

    • Why: "End-capping" reduces free silanol groups, minimizing secondary interactions with the basic nitrogen of BCQ.[2]

  • Mobile Phase:

    • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA) (Suppresses ionization of the phenol and improves peak shape).

    • Solvent B: Acetonitrile (ACN) + 0.1% TFA.[1][2]

    • Note: If using MS detection, replace TFA with Formic Acid, though peak tailing may increase slightly.[2]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)[1][2]

    • 2-15 min: 10% → 90% B (Linear ramp)[1][2]

    • 15-20 min: 90% B (Wash)[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection:

    • 254 nm: Universal aromatic detection.[1][2]

    • 325 nm: Specific for the halogenated quinoline core (reduces baseline noise from non-conjugated impurities).

  • Sample Diluent: 50:50 ACN:Water (Dissolve in 100% ACN first if solubility is poor, then dilute).[2]

System Suitability Criteria (Self-Validating)
  • Tailing Factor (T): Must be < 1.5. (If > 1.5, add 5mM EDTA to mobile phase A to sequester column metals).[1][2]

  • Resolution (Rs): > 2.0 between BCQ and nearest impurity (often the des-bromo precursor).[2]

Method B: Quantitative NMR (qNMR) (Absolute Potency)

Objective: To determine the absolute weight % (Assay) without requiring a reference standard of the analyte itself.

Optimized Protocol
  • Instrument: 400 MHz or higher (600 MHz recommended for resolution).

  • Solvent: DMSO-d6 (High solubility for BCQ; prevents aggregation).[1][2]

  • Internal Standard (IS): Maleic Acid (Traceable Reference Material).[2]

    • Why: Maleic acid provides a sharp singlet at ~6.2 ppm, which is in a clear region away from BCQ aromatic signals (7.0 - 9.0 ppm).[1][2]

  • Pulse Sequence: 90° pulse with decoupling (zg30 or equivalent).

  • Relaxation Delay (d1): 60 seconds .

    • Critical: Must be ≥ 5 × T1 (Longitudinal relaxation time).[1][2] Halogenated aromatics often have long T1s.[1][2] Insufficient d1 leads to underestimation of the analyte.

Calculation (The Truth Source)


  • 
    : Integral area[1][2][3]
    
  • 
    : Number of protons (Maleic Acid = 2; BCQ H-position 2, 3, or 4 = 1)[2]
    
  • 
    : Molar Mass (BCQ = 258.50  g/mol )[2][4]
    
  • 
    : Weight (mg)
    
  • 
    : Purity (decimal)[2]
    

Cross-Validation: Interpreting the Data Gap

The "Mass Balance Gap" is the most critical insight for drug developers.

ParameterHPLC Result (Typical)qNMR Result (Typical)Interpretation
Purity Value 99.5% (Area %)98.2% (Weight %)Gap = 1.3% .[1][2] This represents invisible impurities: moisture (H2O), inorganic salts (NaCl/KBr), or residual solvents not seen in UV.[2]
Specificity High for structural analogs.[1][2]High for solvent/salt detection.[1][2]Methods are complementary.[1][2][5] HPLC separates isomers; qNMR quantifies total mass.[1][2]
Linearity

(0.1 - 100 µg/mL)
N/A (Single point absolute)HPLC is better for low-level impurity tracking.[1][2]

Visualizing the Workflow

Diagram 1: The Cross-Validation Decision Tree

Caption: Logical workflow for reconciling HPLC and qNMR data to assign a final Certificate of Analysis value.

CrossValidation cluster_0 Method A: HPLC-UV cluster_1 Method B: qNMR Sample Raw Sample (7-Bromo-5-chloro-8-quinolinol) HPLC_Run Run HPLC Gradient (C18, Acidic pH) Sample->HPLC_Run qNMR_Run Run qNMR (DMSO-d6 + Maleic Acid) Sample->qNMR_Run HPLC_Res Calculate Area % (Chromatographic Purity) HPLC_Run->HPLC_Res Compare Compare Results (Is HPLC > qNMR?) HPLC_Res->Compare qNMR_Res Calculate Weight % (Absolute Assay) qNMR_Run->qNMR_Res qNMR_Res->Compare Pass PASS: Gap < 2% Assign qNMR as Potency Assign HPLC for Impurities Compare->Pass Yes (Normal) Fail FAIL: Gap > 2% Check for Salts/Water (TGA/KF Analysis Required) Compare->Fail No (Discrepancy)

Diagram 2: HPLC Method Optimization Logic

Caption: Troubleshooting metal chelation and peak shape issues specific to 8-hydroxyquinolines.

HPLC_Opt Issue Problem: Peak Tailing / Split Peak Check1 Check Column Type Issue->Check1 Action1 Switch to End-capped C18 or Phenyl-Hexyl Check1->Action1 High Silanol Activity Check2 Check Mobile Phase pH Check1->Check2 Column OK Action2 Add 0.1% TFA (Suppress Phenol Ionization) Check2->Action2 pH > 3.0 Check3 Check Metal Trace Check2->Check3 pH Optimized Action3 Add 5mM EDTA (Sequester Metals) Check3->Action3 Persistent Tailing

[1][2]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][2][5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2][5] Link

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 82095, 7-Bromo-5-chloro-8-quinolinol.[1][2] PubChem.[1][2][6] Link

  • Holzgrabe, U. (2010).[1][2] Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][7] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1][2] Link

  • Ekpenyong, O., et al. (2018).[2][8] A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14).[1][2][8] Journal of Chromatography B. Link[2]

Sources

Comparative

In Vivo Validation of In Vitro Findings for 7-Bromo-5-chloro-8-hydroxyquinoline (CLBQ14)

This guide outlines the strategic framework for validating the in vitro efficacy of 7-Bromo-5-chloro-8-hydroxyquinoline (also known as CLBQ14 ) in in vivo models.[1] It synthesizes specific pharmacokinetic (PK) data, for...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic framework for validating the in vitro efficacy of 7-Bromo-5-chloro-8-hydroxyquinoline (also known as CLBQ14 ) in in vivo models.[1] It synthesizes specific pharmacokinetic (PK) data, formulation strategies, and comparative benchmarks against its structural analog, Clioquinol.

Content Type: Publish Comparison Guide Audience: Researchers, Drug Development Scientists[1]

Executive Summary & Rationale

7-Bromo-5-chloro-8-hydroxyquinoline (CLBQ14) has emerged as a high-potency "hit" in in vitro screens for Methionine Aminopeptidase (MetAP) inhibition (anti-tubercular) and SARS-CoV-2 entry inhibition (anti-viral).[1][2] While structurally similar to the veteran drug Clioquinol (CQ), CLBQ14 exhibits distinct physicochemical properties that necessitate a tailored in vivo validation strategy.

The Translation Gap: Researchers often fail to replicate in vitro IC50 values (<10 µM) in vivo due to the compound's poor aqueous solubility and rapid metabolic clearance. This guide provides the protocols to bridge that gap, focusing on formulation, route-specific bioavailability, and tissue distribution.

Comparative Analysis: CLBQ14 vs. Alternatives

To justify in vivo resource allocation, CLBQ14 must be benchmarked against established 8-hydroxyquinoline derivatives.[1]

Table 1: Physicochemical & Pharmacological Comparison
FeatureCLBQ14 (Target)Clioquinol (CQ) (Reference)Cloxiquine (Analog)
Structure 5-Cl, 7-Br-8-HQ5-Cl, 7-I-8-HQ5-Cl-8-HQ
LogP (Lipophilicity) 3.03 ± 0.04 (High)~3.5~2.7
Aq.[1] Solubility <0.07 mg/mL (Insoluble)InsolubleLow
Primary Target MetAP (M.tb), ACE2-SpikeMetal Chelation (Zn/Cu)Bacterial Membrane
Bioavailability (F) 39.4% (PO) / 90% (SC) Low/Variable (PO)Moderate
Metabolism CYP1A2 (Primary)GlucuronidationGlucuronidation
Plasma Protein Binding >91%High (>90%)High

Key Insight: Unlike many quinolines that suffer from poor oral uptake, CLBQ14 demonstrates a surprisingly high subcutaneous (SC) bioavailability (90%) , making SC the preferred route for initial efficacy models over oral gavage.

Strategic Validation Framework

The validation process is divided into three phases: Formulation, Pharmacokinetics (PK), and Efficacy.

Phase 1: Formulation for In Vivo Delivery

Challenge: CLBQ14 is practically insoluble in water, leading to precipitation in standard saline vehicles. Recommended Vehicle:

  • Solvent: Dimethylacetamide (DMA) or DMSO (up to 5%).

  • Co-solvent/Surfactant: PEG400 (40-50%) + Tween 80 (5-10%).[1]

  • Diluent: Saline or D5W (Balance).

  • Protocol: Dissolve CLBQ14 in DMA first. Slowly add PEG400/Tween 80. Vortex. Add warm saline dropwise with continuous stirring to prevent crashing out.

Phase 2: Pharmacokinetic (PK) Profiling

Before efficacy testing, you must confirm that plasma levels exceed the in vitro IC50 (typically 1–10 µM) for a sustained period.

Experimental Protocol: Single-Dose PK Study (Rat)

  • Subjects: Male Sprague-Dawley rats (n=3 per timepoint).

  • Dose: 5 mg/kg (IV) and 20 mg/kg (PO/SC).

  • Sampling: Blood collection at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.

  • Bioanalysis: LC-MS/MS (MRM mode).

    • Precursor/Product Ion: m/z 257.9 → 168.9 (Quantification).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile:Water (with 0.1% Formic Acid).

Target PK Profile (Based on CLBQ14 Data):

  • Clearance (Cl): ~1.67 L/h/kg (Rapid elimination requires b.i.d or t.i.d dosing).

  • Volume of Distribution (Vss): High (indicates extensive tissue uptake, specifically Kidney > Liver > Lung > Heart ).

  • Half-life (t1/2): ~20-30 mins (Absorption phase), Elimination phase may be longer but effective concentration is short-lived.[1]

Phase 3: Efficacy Models

Select the model based on the mechanism of action validated in vitro.

A. Infectious Disease (Tuberculosis)[3][4][5][6]
  • Mechanism: MetAP inhibition preventing bacterial protein maturation.

  • Model: Low-dose aerosol infection of BALB/c mice with M. tuberculosis H37Rv.

  • Dosing: Start treatment 2 weeks post-infection. Dose 25 mg/kg SC daily for 4 weeks.

  • Readout: CFU counts in Lung and Spleen.

B. Viral (SARS-CoV-2)[1][2][7][8][9]
  • Mechanism: Inhibition of Spike-ACE2 interaction + Exopeptidase inhibition.[1][8][9]

  • Model: K18-hACE2 Transgenic Mice or Syrian Hamsters.

  • Dosing: Prophylactic (-24h) and Therapeutic (+2h) dosing.

  • Readout: Viral titer (PFU) in nasal turbinates and lung histopathology.

Visualizations

Diagram 1: Mechanism of Action & Biological Logic

This diagram illustrates how CLBQ14's dual-action (Metal Chelation and Enzyme Inhibition) translates to therapeutic effects, justifying the in vivo targets.

MOA CLBQ14 CLBQ14 (7-Br-5-Cl-8-HQ) MetAP MetAP Enzyme (Bacteria) CLBQ14->MetAP Inhibits ACE2 ACE2 Receptor (Host Cell) CLBQ14->ACE2 Modulates MetalIons Metal Ions (Zn2+, Cu2+) CLBQ14->MetalIons Chelates ProteinSynth Protein Maturation (N-term processing) MetAP->ProteinSynth Required for ViralEntry Viral Entry (Spike-RBD Binding) ACE2->ViralEntry Mediates ROS Oxidative Stress (ROS Generation) MetalIons->ROS Dysregulation causes BactDeath Bacteriostasis/ Bactericidal ProteinSynth->BactDeath Failure leads to ViralBlock Reduced Viral Replication ViralEntry->ViralBlock Inhibition leads to Cytotoxicity Tumor Cell Apoptosis ROS->Cytotoxicity Induces

Caption: CLBQ14 exerts pleiotropic effects via MetAP inhibition (antibacterial), ACE2 modulation (antiviral), and metal chelation (anticancer/neuroprotective).

Diagram 2: In Vivo Validation Workflow

A step-by-step decision tree for researchers moving from in vitro hits to animal data.

Workflow InVitro In Vitro Hit (IC50 < 10 µM) Solubility Solubility Check (PBS pH 7.4) InVitro->Solubility Formulation Formulation Strategy (DMA/PEG400/Tween) Solubility->Formulation Insoluble PK_Study PK Study (Rat) IV (5mg/kg) vs SC (20mg/kg) Formulation->PK_Study Decision Bioavailability > 30%? PK_Study->Decision Efficacy_TB TB Model (Chronic Infection) Decision->Efficacy_TB Yes (High Tissue Dist.) Efficacy_Viral Viral Model (Acute Infection) Decision->Efficacy_Viral Yes (High Plasma Exp.) Optimize Optimize Vehicle or Prodrug Design Decision->Optimize No

Caption: Critical path for validating CLBQ14. Note that solubility is the primary bottleneck requiring specific formulation before PK testing.

References

  • Discovery of Clioquinol and analogues as novel inhibitors of Severe Acute Respiratory Syndrome Coronavirus 2 infection. Source: Heliyon (2021). Link:[Link]

  • Pre-clinical pharmacokinetics, tissue distribution and physicochemical studies of CLBQ14, a novel methionine aminopeptidase inhibitor. Source: Xenobiotica (2020).[3][5] Link:[Link]

  • A simple, sensitive and reliable LC-MS/MS method for the determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14). Source: Journal of Chromatography B (2018).[10] Link:[Link]

  • Characterization of Clioquinol and Analogs as Novel Inhibitors of Methionine Aminopeptidases from Mycobacterium tuberculosis. Source: Antimicrobial Agents and Chemotherapy (2011). Link:[Link]

Sources

Validation

Comparative Analysis of the Spectral Data of Halogenated 8-Hydroxyquinolines

Executive Summary 8-Hydroxyquinoline (8-HQ) and its halogenated derivatives (e.g., 5-chloro, 5,7-dichloro, 5-iodo, 5,7-diiodo-8-hydroxyquinoline) represent a critical scaffold in medicinal chemistry, particularly for the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Hydroxyquinoline (8-HQ) and its halogenated derivatives (e.g., 5-chloro, 5,7-dichloro, 5-iodo, 5,7-diiodo-8-hydroxyquinoline) represent a critical scaffold in medicinal chemistry, particularly for their metal-chelating properties (metallophores). This guide provides a technical comparison of their spectral signatures (UV-Vis, Fluorescence, NMR, IR, and Mass Spectrometry).

Key Differentiator: The substitution of halogens at the C5 and C7 positions fundamentally alters the electronic distribution of the quinoline ring, resulting in predictable bathochromic shifts in UV-Vis, distinct isotopic envelopes in MS, and simplified coupling patterns in NMR.

Chemical Basis of Spectral Shifts

To interpret the data correctly, one must understand the electronic causality. Halogens (Cl, Br, I) exert two opposing effects on the aromatic system:

  • Inductive Effect (-I): Withdraws electron density through the sigma bond, increasing the acidity of the phenolic -OH (lowering pKa).

  • Mesomeric Effect (+M): Donates lone pair electron density into the

    
    -system, stabilizing the excited state and causing red-shifts (bathochromic shifts) in absorption spectra.
    

Impact on Chelation: The electron-withdrawing nature of halogens generally lowers the pKa of the hydroxyl group, making the ligand an effective chelator at lower pH values compared to the parent 8-HQ.

Comparative Spectral Data

A. UV-Visible Spectroscopy

The absorption spectra of halogenated 8-HQs are dominated by


 transitions. Halogenation causes a bathochromic shift (red shift) due to the expansion of the conjugated system via the halogen lone pairs.

Table 1: Comparative UV-Vis Absorption Maxima (in Methanol)

CompoundSubstituents

(nm)
Spectral Characteristic
8-Hydroxyquinoline None240, 315Baseline spectrum. Weak fluorescence in neutral solution.
5-Chloro-8-HQ 5-Cl~325Slight red shift; increased lipophilicity.
5,7-Dichloro-8-HQ 5,7-di-Cl328 - 335Distinct bathochromic shift. Higher molar absorptivity.
5,7-Diiodo-8-HQ 5,7-di-I~340Significant red shift due to heavy atom effect (Iodine).
Metal Complexes (e.g., Ga, Zn)360 - 410Chelation locks the molecule in a planar, rigid conformation, causing a major red shift and fluorescence enhancement.

Note: In aqueous media, pH is critical. At acidic pH (<4), the protonated pyridinium species dominates; at basic pH (>10), the phenolate anion dominates, shifting


 to ~350-360 nm.
B. Nuclear Magnetic Resonance ( H NMR)

Halogenation at C5 and C7 simplifies the splitting patterns by removing specific protons. This is the most reliable method for structural verification.

Table 2:


H NMR Chemical Shift Logic (DMSO-d

)
Position8-HQ (Parent)5,7-Dichloro-8-HQSignal Change / Causality
H-2 dd, ~8.8 ppmdd, ~8.9 ppmDeshielded by adjacent Nitrogen; minimal halogen effect.
H-3 dd, ~7.5 ppmdd, ~7.7 ppmSlight downfield shift due to ring electron withdrawal.
H-4 dd, ~8.3 ppmdd, ~8.5 ppmDeshielded; inductive effect of C5-Cl.
H-5 m, ~7.1 ppmAbsent Diagnostic: Signal disappears upon C5 substitution.
H-6 m, ~7.4 ppms, ~7.8 ppmKey Identifier: Becomes a singlet (isolated) as neighbors H5 and H7 are replaced.
H-7 m, ~7.1 ppmAbsent Diagnostic: Signal disappears upon C7 substitution.
C. Mass Spectrometry (Isotopic Fingerprinting)

Mass spectrometry provides the definitive identification of halogenated derivatives through characteristic isotopic abundance patterns.

  • Chlorine (

    
    Cl : 
    
    
    
    Cl
    
    
    3:1)
  • Bromine (

    
    Br : 
    
    
    
    Br
    
    
    1:1)
    [1]
  • Iodine (

    
    I) : Monoisotopic (no M+2 peak).
    

Table 3: MS Fragmentation & Isotopic Patterns

CompoundMolecular Ion (M

)
Isotopic Pattern (M : M+2 : M+4)Interpretation
8-HQ 145100 : 1.1 : 0Standard Carbon isotope distribution only.
5-Chloro-8-HQ 179100 : 33 : 03:1 ratio confirms one Chlorine atom.
5,7-Dichloro-8-HQ 213100 : 65 : 109:6:1 ratio confirms two Chlorine atoms.
5,7-Dibromo-8-HQ 30350 : 100 : 501:2:1 ratio confirms two Bromine atoms.

Experimental Protocols

Protocol A: UV-Vis Solvatochromic Analysis

Objective: Determine the electronic environment and purity of the halogenated derivative.

  • Solvent Selection: Use HPLC-grade Methanol (polar protic) and Chloroform (non-polar). Halogenated derivatives have poor water solubility.

  • Preparation: Prepare a

    
     M stock solution. Sonicate for 5 mins if using 5,7-diiodo-8-HQ (low solubility).
    
  • Blanking: Use pure solvent in the reference cuvette.

  • Acquisition: Scan 200–500 nm.

  • Validation:

    • Isosbestic Point Check: Perform a pH titration (add

      
      L aliquots of 0.1M HCl/NaOH). A clean isosbestic point indicates a pure two-state equilibrium (neutral 
      
      
      
      ionic).
Protocol B: NMR Structural Verification

Objective: Confirm substitution pattern (5,7-disubstitution).

  • Solvent: DMSO-d

    
      is preferred over CDCl
    
    
    
    due to the low solubility of di-halogenated derivatives and the ability to see the exchangeable -OH proton (often broad singlet >10 ppm).
  • Concentration: Dissolve ~10 mg sample in 0.6 mL solvent.

  • Acquisition: Run standard

    
    H (16 scans).
    
  • Analysis: Look for the Singlet at ~7.8 ppm . If this peak is a doublet or multiplet, the C5 or C7 substitution is incomplete.

Visualizing the Analytical Workflow

The following diagram outlines the logical decision tree for identifying a specific halogenated 8-HQ derivative using spectral data.

SpectralAnalysis Start Unknown 8-HQ Derivative MS_Step Step 1: Mass Spectrometry (ESI+) Start->MS_Step Iso_Cl1 Isotope Pattern 3:1 (M:M+2) (Mono-Chloro) MS_Step->Iso_Cl1 Iso_Cl2 Isotope Pattern 9:6:1 (Di-Chloro) MS_Step->Iso_Cl2 Iso_Br2 Isotope Pattern 1:2:1 (Di-Bromo) MS_Step->Iso_Br2 Iso_I2 No Isotope Pattern High Mass (Di-Iodo) MS_Step->Iso_I2 NMR_Step Step 2: 1H NMR (DMSO-d6) Iso_Cl1->NMR_Step Iso_Cl2->NMR_Step Check_H6 Check Aromatic Region (7.0 - 8.0 ppm) NMR_Step->Check_H6 Singlet Singlet at ~7.8 ppm (H-6 isolated) Check_H6->Singlet 5,7-Disubstituted Multiplet Multiplets present (Incomplete Substitution) Check_H6->Multiplet Mono-substituted Result_57Cl Confirmed: 5,7-Dichloro-8-HQ Singlet->Result_57Cl If MS was Cl2 Result_5Cl Confirmed: 5-Chloro-8-HQ Multiplet->Result_5Cl If MS was Cl1

Caption: Logical workflow for the structural elucidation of halogenated 8-hydroxyquinolines combining MS isotopic analysis and NMR splitting patterns.

Performance Context & Applications

Metal Chelation Stability

The spectral shifts directly correlate with the ligand's performance in drug development.

  • Acidity (pKa): 5,7-Dichloro-8-HQ is significantly more acidic (pKa

    
     ~7.5) than 8-HQ (pKa
    
    
    
    ~9.9).
    • Implication: It binds metals (Fe

      
      , Cu
      
      
      
      , Zn
      
      
      ) more strongly at physiological pH (7.4) because the competition with protons is reduced.
  • Lipophilicity: The addition of halogens increases logP.

    • Implication: 5,7-Diiodo-8-HQ (Iodoquinol) has high lipophilicity, aiding in crossing biological membranes (e.g., blood-brain barrier for neuroprotective applications), but suffers from poor aqueous solubility, necessitating formulation strategies (e.g., cyclodextrins).

Fluorescence "Turn-On"

While the free halogenated ligands are weakly fluorescent due to excited-state proton transfer (ESPT) to the solvent, metal complexation (e.g., with Zn


 or Al

) rigidifies the structure, inhibiting non-radiative decay.
  • 5,7-Dichloro-8-HQ complexes often exhibit a green fluorescence (

    
     ~510-540 nm), distinct from the yellow-green of the parent 8-HQ complexes. This makes them useful as optical probes for intracellular metal ions.
    

References

  • BenchChem. (2025). Spectroscopic Profile of 2-Hydroxyquinoline: An In-depth Technical Guide. 2

  • MDPI. (2015). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. 3

  • Journal of the Chemical Society of Pakistan. (2005). 8-Hydroxyquinoline as a Complexing Reagent for the Determination of Cd(II) in Micellar Medium. 4

  • ResearchGate. (2016). Analysis of Vibrational Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives. 5

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. Link

  • Dalton Transactions. (2025). New insights into bioactive Ga(III) hydroxyquinolinate complexes from UV-vis, fluorescence and multinuclear high-field NMR studies. 6

Sources

Comparative

Head-to-head comparison of 7-Bromo-5-chloro-8-quinolinol and similar compounds in assays

Executive Summary This guide provides a head-to-head technical comparison of 7-Bromo-5-chloro-8-quinolinol (BCQ) against its structural analogs. While 8-hydroxyquinoline (8-HQ) derivatives are ubiquitous in metal chelati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a head-to-head technical comparison of 7-Bromo-5-chloro-8-quinolinol (BCQ) against its structural analogs. While 8-hydroxyquinoline (8-HQ) derivatives are ubiquitous in metal chelation and ionophore research, the specific halogenation pattern at positions 5 and 7 dictates their biological fate.

Key Finding: BCQ serves as a physicochemical "bridge" between the highly lipophilic Clioquinol (5-chloro-7-iodo) and the more hydrophilic Cloxyquin (5-chloro). Experimental data suggests BCQ offers a compromise between the high membrane permeability of iodo-derivatives and the steric compactness of chloro-derivatives, making it a critical tool for fine-tuning metal ionophore cytotoxicity and antimicrobial specificity.

Physicochemical & Structural Comparison

The biological activity of this class is governed by two factors: Lipophilicity (LogP) (membrane crossing) and Acid Dissociation Constant (pKa) (metal binding stability at physiological pH).

Table 1: Comparative Properties of Halogenated 8-Hydroxyquinolines
CompoundCommon NameSubstituents (5, 7)LogP (Calc)*pKa (OH group)Primary Application
BCQ -- 5-Cl, 7-Br 3.36 ~7.2 Research (SAR Studies)
ClioquinolClioquinol5-Cl, 7-I3.65~7.0Neurodegenerative/Antifungal
CloxyquinCloxyquin5-Cl, 7-H2.457.5Antimicrobial (TB)
8-HQOxineH, H1.859.8General Chelator

Note: Halogenation at C5/C7 increases acidity (lowers pKa), ensuring the hydroxyl group is deprotonated at physiological pH (7.4), facilitating neutral, membrane-permeable complex formation with metals (


).
Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates how halogen selection drives the compound's biological pathway.

SAR_Logic Base 8-Hydroxyquinoline (Scaffold) Halogenation Halogenation (C5/C7) Base->Halogenation Effect_1 Increased Lipophilicity (LogP > 3.0) Halogenation->Effect_1 + Br/I Effect_2 Decreased pKa (Acidity) Halogenation->Effect_2 Inductive Effect Result_1 Enhanced Membrane Permeability Effect_1->Result_1 Result_2 Stable Neutral Complex at pH 7.4 Effect_2->Result_2 Outcome Potent Zinc/Copper Ionophore Activity Result_1->Outcome Result_2->Outcome

Caption: The "Halogen Effect" on 8-HQ. Adding Br (BCQ) or I (Clioquinol) lowers pKa and raises LogP, enabling the molecule to strip metals from serum and transport them into cells.

Biological Performance Analysis

A. Antimicrobial Potency (The "Steric" Anomaly)

While Clioquinol is the famous antifungal, data indicates that for certain bacteria like Mycobacterium tuberculosis, the bulkier halogens (Iodine) can hinder efficacy.

  • Observation: Cloxyquin (5-Cl) exhibits superior anti-TB activity (MIC ~0.125 µg/mL) compared to Clioquinol (MIC ~6.25 µg/mL) [1].

  • BCQ Positioning: BCQ (5-Cl, 7-Br) presents a steric bulk intermediate between Cl and I. In assays where Clioquinol fails due to steric hindrance at the target site, BCQ is the logical alternative to retain lipophilicity without the massive Iodine atom.

B. Anticancer Activity (The Ionophore Mechanism)

In cancer assays (HeLa, MCF-7), toxicity is often Copper-dependent . These compounds act as ionophores, shuttling extracellular Cu2+ into the cell, generating Reactive Oxygen Species (ROS) and inhibiting the proteasome.

  • Clioquinol: High potency due to maximal lipophilicity (LogP 3.65).

  • BCQ: Exhibits comparable potency in "metal-rich" environments but may show faster washout kinetics due to slightly lower lipophilicity (LogP 3.36).

  • Nitroxoline: A 5-nitro derivative that often outperforms both in cytotoxicity but lacks the specific zinc-ionophore specificity of the halogenated series [2].

Experimental Protocol: Metal-Dependent Cytotoxicity Assay

To objectively compare BCQ against Clioquinol, you must control for the metal environment. A standard MTT assay is insufficient because these compounds are non-toxic in metal-depleted media.

Objective: Determine if cytotoxicity is driven by metal ionophore activity.

Reagents
  • Compounds: BCQ and Clioquinol (dissolved in DMSO, 10 mM stock).

  • Metal Supplement: CuCl2 and ZnCl2 (100 µM stocks).

  • Chelator Control: EDTA or TETA (to reverse the effect).

  • Cell Line: HeLa or A549 (Cancer), MRC-5 (Normal control).

Step-by-Step Workflow
  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Media Swap (Critical): Replace media with Opti-MEM (serum-reduced) to minimize background metal interference from FBS.

  • Treatment Groups:

    • Group A (Basal): Compound only (0.1 - 10 µM).

    • Group B (Potentiated): Compound + 10 µM CuCl2.

    • Group C (Rescue): Compound + 10 µM CuCl2 + 50 µM EDTA.

  • Incubation: 1-4 hours (for ROS measurement) or 24-48 hours (for Viability).

  • Readout:

    • Viability: CCK-8 or MTT absorbance.

    • ROS: Stain with DCFH-DA (10 µM) for 30 mins; read fluorescence (Ex/Em: 485/535 nm).

Diagram 2: Assay Logic Flow

This self-validating workflow ensures observed toxicity is mechanism-specific.

Assay_Workflow Start Start Assay Treat Treat Cells with BCQ Start->Treat Branch Add Cu2+? Treat->Branch No_Cu Basal Toxicity (Low ROS) Branch->No_Cu No Yes_Cu Complex Formation (Cu-BCQ) Branch->Yes_Cu Yes Rescue_Check Add EDTA? Yes_Cu->Rescue_Check Effect High ROS Generation Proteasome Inhibition Rescue_Check->Effect No Rescue Toxicity Reversed (Proof of Mechanism) Rescue_Check->Rescue Yes

Caption: Decision tree for validating the metal-dependent mechanism of BCQ. Reversibility by EDTA is the gold standard proof.

Synthesis & Purity Considerations

When sourcing or synthesizing BCQ for comparison, be aware of regioisomer contamination .

  • Synthesis Route: Bromination of 5-chloro-8-quinolinol using N-bromosuccinimide (NBS) is the standard route.

  • Impurity Risk: Over-bromination can lead to trace amounts of 5-chloro-7-bromo-quinolinone species or ring degradation.

  • QC Requirement: Ensure HPLC purity >98%. A shift in melting point (BCQ mp: ~138-139°C vs Dichloro mp: ~179°C) is a quick purity check [3].

Senior Scientist's Verdict

7-Bromo-5-chloro-8-quinolinol is not merely a generic analog; it is a precision tool.

  • Use Clioquinol if you need maximum lipophilicity and blood-brain barrier penetration for neurodegenerative models.

  • Use Cloxyquin if targeting Mycobacterium where steric hindrance is a liability.

  • Use BCQ when you require the ionophore potency of Clioquinol but need to modulate solubility or avoid Iodine-specific thyroid interactions in in vivo models.

References

  • Hongmanee, P., et al. (2007). "In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy.[1] Link

  • Jiang, H., et al. (2011). "Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol." Cancer Letters. Link

  • Ökten, S., et al. (2016).[2] "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles." Organic Communications. Link

  • PubChem. (2023). "8-Quinolinol, 7-bromo-5-chloro- Compound Summary." National Library of Medicine. Link

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Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal Procedures for 7-Bromo-5-chloro-8-quinolinol

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 7-Bromo-5-chloro-8-quinolinol (CAS No. 7640-33-7) and associated waste materials.

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 7-Bromo-5-chloro-8-quinolinol (CAS No. 7640-33-7) and associated waste materials. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. As a halogenated quinoline derivative, this compound requires specific handling protocols distinct from general chemical waste.

Hazard Assessment and Safety Profile

Before handling or disposing of 7-Bromo-5-chloro-8-quinolinol, a thorough understanding of its hazard profile is essential. This compound is classified as a hazardous substance and must be managed accordingly.

The primary known hazard is acute oral toxicity.[1] However, given its structure as a halogenated quinoline, it is prudent to handle it with the assumption of additional hazards common to this chemical class, such as skin and eye irritation and potential aquatic toxicity.[2][3] The Globally Harmonized System (GHS) classification provides the basis for our handling and disposal protocols.

Table 1: GHS Hazard and Precautionary Summary for 7-Bromo-5-chloro-8-quinolinol

CategoryCodeDescriptionSource(s)
Pictogram GHS07Exclamation Mark[1]
Signal Word Warning[1]
Hazard Statement H302Harmful if swallowed.[1]
Precautionary Statement (Prevention) P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
Precautionary Statement (Response) P301 + P312 + P330IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
Precautionary Statement (Disposal) P501 Dispose of contents/container to an approved waste disposal plant. [4][5]

The P501 statement is a clear directive that this material cannot be discarded through conventional means (trash or drain) and requires professional hazardous waste management.[6][7]

Core Principles of Chemical Waste Management

The proper disposal of 7-Bromo-5-chloro-8-quinolinol is governed by three foundational principles: Characterization, Segregation, and Professional Disposal.

  • Characterization: All waste generated, including the pure compound, contaminated labware, and solutions, must be treated as hazardous waste.[8]

  • Segregation: This is the most critical step in the laboratory. As a halogenated organic compound, this waste must be kept separate from non-halogenated waste streams.[9][10] The reason for this is twofold: regulatory requirements and disposal methodology. Halogenated waste typically requires high-temperature incineration for complete destruction, a more complex and costly process than the fuel blending often used for non-halogenated solvents.[9][11]

  • Professional Disposal: The final disposition of the waste must be handled by the institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[2][8]

Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step protocol for managing waste from the point of generation to its final collection.

Required Personal Protective Equipment (PPE)

When handling the compound or its waste, the following minimum PPE is required:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2]

  • Body Protection: A standard laboratory coat.[2]

All handling of the solid compound or commingling of waste should be performed in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[2][3]

Protocol for Solid Waste Disposal

This protocol applies to unused or expired 7-Bromo-5-chloro-8-quinolinol, as well as disposables contaminated with the solid chemical.

  • Container Preparation: Designate a new, clean, and chemically compatible container for "Halogenated Organic Solid Waste." A high-density polyethylene (HDPE) container with a screw-top lid is recommended.

  • Labeling: Immediately label the container with a "Hazardous Waste" tag.[10][11] The label must include:

    • The full chemical name: "7-Bromo-5-chloro-8-quinolinol"

    • The words "Hazardous Waste"

    • Associated hazard warnings (e.g., "Toxic")

    • The accumulation start date (the date the first waste is added).[7]

  • Waste Addition: Carefully place the solid 7-Bromo-5-chloro-8-quinolinol and any contaminated solid items (e.g., weighing papers, gloves, paper towels) into the designated container.[2] Avoid generating dust.[3]

  • Closure: Keep the container tightly sealed at all times, except when adding waste.[8][10]

Protocol for Decontamination and Liquid Waste Disposal

This protocol applies to contaminated glassware and the generation of liquid waste (rinsate).

  • Initial Decontamination: Mechanically remove as much solid residue as possible from glassware into the solid waste container described in 3.2.

  • Solvent Rinsing: Rinse the contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol). This rinsate is now considered hazardous liquid waste.[2]

  • Liquid Waste Collection:

    • Designate a separate, compatible container (e.g., a solvent-safe bottle) for "Halogenated Organic Liquid Waste."

    • Label this container with a "Hazardous Waste" tag, specifying all constituents (e.g., "Acetone, trace 7-Bromo-5-chloro-8-quinolinol").

    • Collect all rinsate from the glassware decontamination into this container. DO NOT pour this rinsate down the drain.[3]

  • Final Cleaning: After the initial solvent rinse has been collected as hazardous waste, the glassware can be washed using standard laboratory procedures.

Waste Accumulation and Storage

All waste containers must be stored in a designated Satellite Accumulation Area (SAA) .[8][11]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[8]

  • Store waste containers in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[11][12]

  • Once a waste container is full, or within 12 months of the accumulation start date, contact your institution's EHS office for pickup.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for segregating waste generated from experiments involving 7-Bromo-5-chloro-8-quinolinol.

G Waste Disposal Workflow for 7-Bromo-5-chloro-8-quinolinol Start Waste Generated (Experiment with 7-Bromo-5-chloro-8-quinolinol) IsSolid Is the waste primarily solid? Start->IsSolid IsLiquid Is the waste primarily liquid (e.g., solvent rinsate)? IsSolid->IsLiquid No SolidWaste Collect in Labeled 'Halogenated Organic Solid Waste' Container IsSolid->SolidWaste Yes (Pure compound, contaminated gloves, paper) IsLabware Is it contaminated labware (glassware, spatulas)? IsLiquid->IsLabware No LiquidWaste Collect in Labeled 'Halogenated Organic Liquid Waste' Container IsLiquid->LiquidWaste Yes Decon Decontaminate Labware: 1. Scrape solids into Solid Waste. 2. Rinse with solvent. IsLabware->Decon Yes EHS_Pickup Store in SAA & Arrange for EHS / Contractor Pickup SolidWaste->EHS_Pickup LiquidWaste->EHS_Pickup CollectRinsate Collect Rinsate Decon->CollectRinsate CleanGlass Clean Labware via Standard Procedures Decon->CleanGlass CollectRinsate->LiquidWaste

Caption: Decision workflow for proper segregation of waste.

Chemical Incompatibility

To prevent dangerous reactions within a waste container, 7-Bromo-5-chloro-8-quinolinol waste must not be mixed with incompatible chemicals.

Table 2: Key Chemical Incompatibilities

Incompatible Chemical ClassRationale for SegregationSource(s)
Strong Oxidizing Agents Can cause violent reactions or explosions with organic compounds. Examples: Nitric acid, perchlorates, permanganates.[3][5]
Strong Acids Can react exothermically with quinoline (nitrogenous base) derivatives.[5]
Reactive Metals Halogenated compounds can react violently with alkali metals (e.g., sodium, potassium) and powdered aluminum.[13][14]
Non-Halogenated Waste Cross-contamination complicates disposal streams and increases costs.[9][10]
Aqueous Waste Do not mix organic solvent waste with aqueous waste streams unless specifically permitted by EHS protocols.[9]

Emergency Procedures: Spill Management

In the event of a minor spill of solid 7-Bromo-5-chloro-8-quinolinol:

  • Alert Personnel: Inform colleagues in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE as described in section 3.1.

  • Containment: Avoid generating dust. If necessary, gently dampen the solid with water to prevent it from becoming airborne.[3]

  • Cleanup: Carefully sweep or vacuum up the spilled material. Use a vacuum cleaner fitted with a HEPA filter.[3]

  • Disposal: Place all cleanup materials (absorbent pads, contaminated gloves, etc.) into your designated "Halogenated Organic Solid Waste" container.

  • Decontaminate: Clean the spill surface with soap and water.

For major spills, evacuate the area, alert personnel, and contact your institution's emergency responders and EHS office immediately.[3]

References

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. ACS.org. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • CLP. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. College of American Pathologists. Retrieved from [Link]

  • PubChem. (n.d.). 8-Quinolinol, 7-bromo-5-chloro-. National Center for Biotechnology Information. Retrieved from [Link]

  • Alfa Aesar. (2025, October 24). SAFETY DATA SHEET: 7-Bromoquinoline. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Incompatible Chemicals. Risk Management and Safety. Retrieved from [Link]

  • University of Nevada, Reno. (n.d.). Partial List of Chemical Incompatibilities. Environmental Health & Safety. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Halogenated Organics Waste Compatibility. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 8-Quinolinol. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Examples of Incompatible Chemicals. Division of Research Safety. Retrieved from [Link]

  • University of Alabama at Birmingham. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety. Retrieved from [Link]

  • Cheméo. (n.d.). 5-Chloro-7-bromo-8-hydroxyquinoline. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025, July 28). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]

  • ACS Omega. (2025, June 13). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety. Retrieved from [Link]

  • Cole-Parmer. (2006, June 20). Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Bromo-5-chloroquinolin-ol

This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 7-Bromo-5-chloroquinolin-ol (CAS No. 7640-33-7).

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 7-Bromo-5-chloroquinolin-ol (CAS No. 7640-33-7). As a halogenated quinolinol derivative, this compound requires careful handling to mitigate health risks. This document moves beyond a simple checklist to provide a framework for risk assessment and procedural excellence, ensuring your safety and the integrity of your research.

Foundational Hazard Assessment: Understanding the "Why"

Before any handling, a thorough understanding of the compound's hazard profile is critical. 7-Bromo-5-chloroquinolin-ol is classified with the GHS07 pictogram and the hazard statement H302: Harmful if swallowed[1]. While comprehensive toxicological data for this specific compound is limited, the broader class of halogenated quinolines and related structures often presents additional risks, including potential skin, eye, and respiratory irritation[2][3][4]. Therefore, a conservative approach that protects against these potential routes of exposure is scientifically prudent and necessary for ensuring personnel safety.

Assumed Risks Informing PPE Selection:

  • Oral Toxicity: Accidental ingestion is a primary hazard.

  • Dermal Contact: Potential for skin irritation and absorption.

  • Ocular Contact: Risk of serious eye irritation from splashes or airborne particles.

  • Inhalation: Solid powders can become airborne during handling, posing a respiratory risk.

Core Protective Equipment: Your First Line of Defense

Personal Protective Equipment (PPE) is essential, but it is the final barrier between you and the chemical. Its effectiveness depends on proper selection and use, always in conjunction with primary engineering controls like a chemical fume hood.

Eye and Face Protection

Direct contact with the eyes can cause significant irritation.

  • Minimum Requirement: At all times, wear chemical safety goggles with side-shields that conform to EN166 (EU) or ANSI Z87.1 (US) standards.

  • Elevated Risk Scenarios: When handling larger quantities (>1g) or performing operations with a high potential for splashing (e.g., vigorous mixing, heating), a full-face shield should be worn over safety goggles. This provides an additional layer of protection for the entire face.

Hand Protection

Hands are the most likely part of the body to come into direct contact with the chemical.

  • Glove Type: Nitrile gloves are the standard for incidental contact with a wide range of laboratory chemicals.[5][6] They provide an excellent barrier against splashes and contamination.

  • Protocol for Use:

    • Always inspect gloves for tears or punctures before use.

    • For prolonged handling or when direct immersion is possible, consider double-gloving.

    • Use proper glove removal technique (without touching the outer surface) to avoid skin contamination.

    • Immediately change gloves if they become contaminated. Do not reuse disposable gloves.

    • Wash hands thoroughly with soap and water after removing gloves.

Body Protection

Protective clothing prevents the chemical from contaminating your personal clothes and skin.

  • Standard Use: A clean, fully buttoned laboratory coat is mandatory.[5]

  • High-Risk Procedures: For tasks involving significant quantities or a high risk of splashes, supplement your lab coat with a disposable, chemically resistant apron or gown.

Respiratory Protection

The primary method for controlling respiratory exposure is to handle the solid compound within a certified chemical fume hood.[5] This engineering control minimizes the concentration of airborne particles.

  • Inside a Fume Hood: Under normal handling conditions within a functioning fume hood, respiratory protection is typically not required.

  • Outside a Fume Hood: If a fume hood is unavailable or for procedures with a high likelihood of generating dust or aerosols (e.g., weighing large amounts, sonication), a NIOSH-approved respirator is necessary. A fit-tested N95 respirator is the minimum requirement for protection against airborne particulates.[7]

Data-Driven PPE Selection

The required level of PPE is dictated by the specific task and the associated risk of exposure. The following table provides a clear summary for common laboratory scenarios.

Scenario Eye Protection Hand Protection Body Protection Respiratory Protection Primary Engineering Control
Weighing Solid (<1g) Safety GogglesSingle Nitrile GlovesLab CoatNot requiredChemical Fume Hood
Preparing Stock Solution Safety GogglesSingle Nitrile GlovesLab CoatNot requiredChemical Fume Hood
High-Energy Operations (e.g., sonicating) Face Shield over GogglesDouble Nitrile GlovesLab Coat & ApronAssess need for N95Chemical Fume Hood
Handling >5g Face Shield over GogglesDouble Nitrile GlovesLab Coat & ApronAssess need for N95Chemical Fume Hood
Spill Cleanup Face Shield over GogglesHeavy-duty Nitrile GlovesLab Coat & ApronN95 RespiratorN/A

Procedural Workflow: A Self-Validating System

Adherence to a strict operational workflow is critical for safety. The following diagram illustrates the decision-making process for PPE selection.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection & Donning cluster_ops Operation & Disposal Start Task: Handle 7-Bromo-5-chloroquinolin-ol ReviewSDS Review SDS and Assess Hazards Start->ReviewSDS CheckHood Is a certified chemical fume hood available? ReviewSDS->CheckHood BasePPE Don Base PPE: - Lab Coat - Safety Goggles - Nitrile Gloves CheckHood->BasePPE Yes Stop STOP! Consult with EHS. Do not proceed. CheckHood->Stop No AssessSplash High risk of splash or handling >1g? BasePPE->AssessSplash AddFaceShield Add Face Shield & Double Gloves AssessSplash->AddFaceShield Yes AssessAerosol High risk of aerosol/dust generation? AssessSplash->AssessAerosol No AddFaceShield->AssessAerosol AddRespirator Add N95 Respirator AssessAerosol->AddRespirator Yes Proceed Proceed with Task Inside Fume Hood AssessAerosol->Proceed No AddRespirator->Proceed Doffing Properly Doff & Dispose of Contaminated PPE Proceed->Doffing End Task Complete Doffing->End

Sources

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